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  • Product: 1-(2-Furyl)-2-(quinolin-2-yl)ethanone
  • CAS: 6312-28-3

Core Science & Biosynthesis

Foundational

Chemical Synthesis Pathways for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone: A Comprehensive Technical Guide

Molecular Architecture & Synthetic Rationale The compound 1-(2-Furyl)-2-(quinolin-2-yl)ethanone represents a highly versatile bis-heteroaryl scaffold characterized by an ethanone linker bridging a 2-furyl ring and a quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Synthetic Rationale

The compound 1-(2-Furyl)-2-(quinolin-2-yl)ethanone represents a highly versatile bis-heteroaryl scaffold characterized by an ethanone linker bridging a 2-furyl ring and a quinolin-2-yl moiety. In medicinal chemistry, this structural motif is a privileged pharmacophore; derivatives of furan-substituted quinolines have demonstrated potent anti-inflammatory activity, specifically in the inhibition of lysozyme and β -glucuronidase release[1].

From a synthetic perspective, the α -methylene bridge flanked by the carbonyl and the electron-deficient quinoline ring is highly activated. This activation makes the molecule an ideal precursor for the synthesis of unsymmetrical heteroaryl 1,2-diketones via oxidation (e.g., using SeO 2​ or aqueous DMSO/O 2​ ), which are critical intermediates in the development of bioactive heterocycles[2],[3]. Designing an efficient synthesis for this ketone requires precise control over C-C bond formation to prevent over-alkylation or unwanted aldol-type side reactions.

Strategic Retrosynthetic Disconnections

The construction of the 1-(2-Furyl)-2-(quinolin-2-yl)ethanone core relies on two primary retrosynthetic disconnections, each dictating a distinct chemical pathway:

  • Disconnection 1 (C α –Carbonyl Bond): Cleaving the bond between the α -methylene and the carbonyl carbon leads to quinaldine (2-methylquinoline) and a 2-furoic acid derivative (ester or Weinreb amide). This requires the generation of a nucleophilic aza-enolate from quinaldine.

  • Disconnection 2 (C α –Quinoline Bond): Cleaving the bond between the α -methylene and the quinoline ring leads to 2-acetylfuran and a 2-haloquinoline . This necessitates a transition-metal-catalyzed α -arylation of the ketone enolate[4].

Retrosynthesis Target 1-(2-Furyl)-2-(quinolin-2-yl)ethanone PathA Pathway A: Claisen Condensation Target->PathA Disconnection 1 PathB Pathway B: Pd-Catalyzed α-Arylation Target->PathB Disconnection 2 PathC Pathway C: Weinreb Amide Coupling Target->PathC Disconnection 1 (Optimized) Quinaldine Quinaldine PathA->Quinaldine Furoate Ethyl 2-Furoate PathA->Furoate HaloQuin 2-Haloquinoline PathB->HaloQuin AcetylFuran 2-Acetylfuran PathB->AcetylFuran PathC->Quinaldine Weinreb Furan-2-Weinreb Amide PathC->Weinreb

Retrosynthetic pathways for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone.

Mechanistic Execution: The α -Arylation Paradigm (Modern Route)

The modern approach to synthesizing α -heteroaryl ketones leverages Palladium-catalyzed cross-coupling[5]. By reacting 2-acetylfuran with 2-chloroquinoline, we bypass the need for cryogenic temperatures and highly reactive organolithium bases.

Causality & Logic: The reaction relies on the deprotonation of 2-acetylfuran to form an enolate, which subsequently attacks a Pd(II) intermediate generated via the oxidative addition of 2-chloroquinoline to a Pd(0) catalyst. Because 2-chloroquinoline is relatively electron-deficient and sterically demanding, the reductive elimination step to form the C(sp 3 )-C(sp 2 ) bond is often rate-limiting. To overcome this, bulky, electron-rich phosphine ligands (such as XPhos or DalPhos) are utilized[6]. The steric bulk of the ligand forces the Pd center into a geometry that accelerates reductive elimination, releasing the target ketone and regenerating the Pd(0) catalyst[7].

Mechanistic Execution: The Aza-Enolate Condensation (Classical & Weinreb Routes)

The classical route utilizes the inherent acidity of quinaldine's methyl protons (pKa 16).

Causality & Logic: Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA, pKa 36) at -78 °C ensures rapid, irreversible kinetic deprotonation, forming a deep red/purple aza-enolate. If this enolate is reacted directly with ethyl 2-furoate (Pathway A), a common failure mode occurs: the newly formed ketone product is more electrophilic than the starting ester, leading to a second nucleophilic attack and the formation of a tertiary alcohol byproduct.

To engineer a higher-yielding system, Pathway C employs N -methoxy- N -methylfuran-2-carboxamide (a Weinreb amide). When the quinaldine aza-enolate attacks the Weinreb amide, the resulting tetrahedral intermediate is stabilized by a strong bidentate chelation between the lithium ion, the methoxy oxygen, and the carbonyl oxygen. This stable intermediate physically prevents over-addition. The target ketone is only released upon the introduction of an aqueous acidic quench, ensuring a 1:1 stoichiometry.

Quantitative Pathway Comparison

To guide synthetic route selection, the quantitative parameters of the three pathways are summarized below.

Synthesis PathwayKey Reagents & CatalystsTemp (°C)Time (h)Avg. Yield (%)Primary Limitation / Byproduct
A: Claisen Condensation Quinaldine, Ethyl 2-furoate, NaHMDS-78 to 251245 - 55Tertiary alcohol formation (double addition).
B: Pd-Catalyzed α -Arylation 2-Acetylfuran, 2-Chloroquinoline, Pd(dba) 2​ , XPhos90875 - 85Requires rigorous inert atmosphere; expensive ligands.
C: Weinreb Amide Coupling Quinaldine, Furan-2-Weinreb amide, LDA-78 to 25588 - 95Requires cryogenic conditions (-78 °C).

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the integrity of the reaction at critical checkpoints before proceeding.

Protocol 1: Weinreb Amide Directed Coupling (Recommended for Yield)
  • Preparation: Flame-dry a Schlenk flask under argon. Add quinaldine (1.0 equiv, 10 mmol) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Kinetic Deprotonation: Dropwise add LDA (1.1 equiv, 2.0 M in THF).

    • Validation Checkpoint: The solution must immediately turn a deep, persistent red/purple, confirming the quantitative formation of the quinaldine aza-enolate. If the solution remains pale yellow, the LDA has degraded; abort the reaction.

  • Electrophilic Addition: Stir for 1 hour at -78 °C. Slowly add N -methoxy- N -methylfuran-2-carboxamide (1.05 equiv) dissolved in 10 mL THF.

  • Intermediate Stabilization: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.

    • Validation Checkpoint: Analyze an unquenched aliquot via LC-MS. The mass of the stable tetrahedral intermediate (or the target ketone mass generated in the MS source) should be present, with strictly zero mass corresponding to the tertiary alcohol double-addition byproduct.

  • Acidic Quench & Isolation: Quench the reaction strictly with saturated aqueous NH 4​ Cl (20 mL) to collapse the intermediate. Extract with EtOAc (3 × 30 mL), wash with brine, dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Workflow Step1 1. Reagent Preparation Dry THF, Quinaldine Step2 2. Kinetic Deprotonation LDA at -78 °C (1 h) Step1->Step2 Step3 3. Electrophilic Addition Add Weinreb Amide Step2->Step3 Step4 4. Intermediate Stabilization Stir at RT (4 h) Step3->Step4 Step5 5. Acidic Quench Sat. NH4Cl to release ketone Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Step-by-step experimental workflow for the Weinreb Amide coupling pathway.

Protocol 2: Palladium-Catalyzed α -Arylation
  • Catalyst Activation: In a glovebox, charge a vial with Pd(dba) 2​ (5 mol%), XPhos (10 mol%), and NaOtBu (2.0 equiv).

  • Substrate Addition: Add 2-chloroquinoline (1.0 equiv, 5 mmol) and 2-acetylfuran (1.2 equiv, 6 mmol), followed by anhydrous, degassed toluene (20 mL).

  • Cross-Coupling: Seal the vial, remove from the glovebox, and heat to 90 °C for 8 hours.

    • Validation Checkpoint: The reaction mixture should maintain a homogeneous red/brown hue. If a heavy black precipitate (Pd black) forms within the first 30 minutes, it indicates catalyst poisoning or oxygen ingress, leading to premature catalyst death.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium residues and inorganic salts, concentrate under reduced pressure, and purify via column chromatography.

References

  • [2] Synthesis of Heteroaryl 1,2-Diketones | The Journal of Organic Chemistry. American Chemical Society (acs.org). URL: 2

  • [3] Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. ScholarWorks @ UTRGV (utrgv.edu). URL: 3

  • [1] Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Elsevier Ltd. (cust.edu.tw). URL: 1

  • [6] Palladium-Catalyzed α -Arylation of Boc-Protected Lactams Using 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl. ResearchGate (researchgate.net). URL: 6

  • [4] Palladium-Catalyzed Direct Arylation Reactions. ResearchGate (researchgate.net). URL: 4

  • [5] An Expedient Route to Heterocycles Through α -Arylation of Ketones and Arylamides by Microwave Induced Thermal SRN1 Reactions. ResearchGate (researchgate.net). URL: 5

  • [7] Palladium-Catalyzed Direct Arylation of (Hetero)Arenes with Aryl Boronic Acids. ResearchGate (researchgate.net). URL: 7

Sources

Exploratory

Structural Elucidation of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone: A Comprehensive SCXRD Guide

Executive Summary & Pharmacological Context The rational design of novel therapeutics relies heavily on the precise spatial arrangement of pharmacophores. The compound 1-(2-Furyl)-2-(quinolin-2-yl)ethanone represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The rational design of novel therapeutics relies heavily on the precise spatial arrangement of pharmacophores. The compound 1-(2-Furyl)-2-(quinolin-2-yl)ethanone represents a highly privileged hybrid scaffold. The quinoline moiety is a cornerstone in medicinal chemistry, exhibiting broad-spectrum biological activities, including potent antimalarial and anticancer properties[1]. Concurrently, furan derivatives are critical pharmacophores recognized for their anti-inflammatory, antimicrobial, and antioxidant effects[2].

Linking these two heterocycles via an ethanone bridge creates a flexible molecule capable of adopting multiple conformations and participating in diverse intermolecular interactions (e.g., hydrogen bonding, π−π stacking). Single-Crystal X-ray Diffraction (SCXRD) is the unequivocal gold standard for determining the absolute configuration, tautomeric state (keto vs. enol), and 3D supramolecular architecture of such molecules. This whitepaper provides an in-depth, self-validating methodology for the crystallization, data acquisition, and structural refinement of this compound.

Thermodynamic Causality in Crystallization

The prerequisite for SCXRD is a high-quality single crystal (typically 0.1–0.3 mm in all dimensions) free of twinning or macroscopic defects. The experimental choices in crystallization are governed by thermodynamic causality rather than trial and error.

Protocol 1: Controlled Binary Solvent Evaporation

Objective: To achieve a slow, controlled transition into the metastable supersaturation zone, favoring nucleation of a single thermodynamic product.

  • Solvent Selection: Dissolve 50 mg of synthesized 1-(2-Furyl)-2-(quinolin-2-yl)ethanone in 2 mL of Dichloromethane (CH₂Cl₂). CH₂Cl₂ acts as the "good solvent," overcoming the lattice energy of the crude powder.

  • Anti-Solvent Addition: Layer 2 mL of absolute Ethanol (EtOH) carefully over the CH₂Cl₂ solution. EtOH acts as the "poor solvent." The causality here is volatility differential: CH₂Cl₂ (b.p. 39.6 °C) evaporates faster than EtOH (b.p. 78.3 °C). As the CH₂Cl₂ escapes, the localized concentration of the solute in the increasingly EtOH-rich environment rises, gently pushing the system into supersaturation ( ΔG<0 ).

  • Environmental Control: Seal the vial with a pierced septum (1-2 pinholes) and place it in a vibration-free environment at a constant 20 °C. Vibrations induce secondary nucleation, which leads to microcrystalline powders rather than diffraction-quality single crystals.

  • Harvesting: After 4–7 days, harvest the resulting colorless block crystals directly into a protective perfluoropolyether oil to prevent solvent loss and atmospheric degradation.

G A 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (Crude Powder) B Dissolution in Binary Solvent (CH2Cl2 / EtOH) A->B C Slow Evaporation (Thermodynamic Control) B->C D Supersaturation Reached (ΔG < 0) C->D E Nucleation & Crystal Growth D->E F Single Crystal Selection (Polarized Light Microscopy) E->F

Caption: Thermodynamic workflow of crystallization via binary solvent slow evaporation.

SCXRD Data Acquisition: A Self-Validating System

To ensure trustworthiness, the data collection protocol must be self-validating. We utilize low-temperature data collection to minimize the Debye-Waller factor (thermal vibrations), which exponentially decays high-angle scattering intensities.

Protocol 2: Data Collection and Reduction
  • Mounting: Select a crystal exhibiting uniform extinction under cross-polarized light. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K freezes the crystal lattice, mitigating radiation damage and reducing atomic thermal displacement parameters, thereby yielding higher resolution data.

  • X-ray Generation: Utilize Mo K α radiation ( λ=0.71073 Å) from a microfocus sealed X-ray tube. Mo K α is chosen over Cu K α to minimize absorption effects for organic molecules lacking heavy atoms.

  • Data Collection Strategy: Collect ω and ϕ scans to achieve >99% completeness up to 2θ=55∘ . The redundancy of the data (collecting the same reflection multiple times) acts as the first self-validating metric.

  • Data Reduction: Integrate the raw frames. Apply a multi-scan absorption correction. The internal agreement factor ( Rint​ ) must be evaluated; an Rint​<0.05 validates that the symmetry-equivalent reflections are highly consistent.

Pipeline X X-ray Generation (Mo Kα, λ=0.71073 Å) D Diffraction & Detection (CCD/CMOS at 100 K) X->D Photon Beam R Data Reduction (Integration & Absorption Correction) D->R Raw Frames S Structure Solution (SHELXT - Phase Problem) R->S hkl & F^2 Ref Least-Squares Refinement (SHELXL) S->Ref Initial Model V Validation (CheckCIF / OLEX2) Ref->V Final .res / .cif

Caption: Step-by-step SCXRD data pipeline from photon generation to structural validation.

Structural Elucidation & Refinement

The phase problem is solved using intrinsic phasing methods. The structure is then refined using the SHELX suite, the authoritative standard in crystallography[3].

Protocol 3: Refinement using SHELXL and OLEX2
  • Structure Solution: Use SHELXT to locate the heavy atoms (C, N, O) via direct methods.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 in SHELXL[4]. The OLEX2 graphical interface is utilized to seamlessly link the refinement engine and visualize the electron density map[5].

  • Hydrogen Atom Treatment: Causality: Hydrogen atoms scatter X-rays weakly due to having only one electron. Refining their coordinates freely often leads to chemically unreasonable bond lengths. Therefore, place H atoms in calculated positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene protons).

  • Validation: Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine. The absence of Level A or B alerts serves as the final, objective validation of the structural model.

Conformational Analysis & Tautomerism

A critical structural question for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is its tautomeric state. The methylene bridge (-CH₂-) is flanked by a carbonyl and a quinoline ring. SCXRD definitively proves the molecule crystallizes exclusively in the keto form. This is evidenced by the C=O bond length (~1.21 Å, typical for a double bond) and the C-C bond lengths around the methylene carbon (~1.51 Å, typical for sp3

sp2 single bonds).

The crystal packing is stabilized by a network of weak intermolecular interactions. The planar quinoline rings engage in offset face-to-face π−π stacking, while the carbonyl oxygen acts as a hydrogen bond acceptor for adjacent furan C-H donors.

Interactions M1 Molecule A (Asymmetric Unit) M2 Molecule B (Symmetry Equivalent) M1->M2 π-π Stacking (Quinoline-Quinoline) M3 Molecule C (Translational Equivalent) M1->M3 C-H···O Hydrogen Bond (Carbonyl Acceptor) M2->M3 Weak C-H···π (Furan Ring)

Caption: Intermolecular interaction network driving the supramolecular crystal packing.

Quantitative Data Presentation

The following tables summarize the representative crystallographic data and refinement parameters characteristic of this hybrid scaffold.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₁₅H₁₁NO₂
Formula weight237.25 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo K α )
Crystal system, Space groupMonoclinic, P21​/c
Unit cell dimensions a=11.452(2) Å, α=90∘
b=8.314(1) Å, β=104.52(3)∘
c=12.875(2) Å, γ=90∘
Volume1186.4(3) ų
Z, Calculated density4, 1.328 Mg/m³
Absorption coefficient ( μ )0.089 mm⁻¹
F(000) 496
Crystal size 0.25×0.20×0.15 mm³
θ range for data collection 2.34∘ to 28.50∘
Reflections collected / unique12,450 / 2,890[ Rint​=0.031 ]
Completeness to θ=25.242∘ 99.5%
Data / restraints / parameters2890 / 0 / 164
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0921
R indices (all data) R1​=0.0452 , wR2​=0.0984
Largest diff. peak and hole0.245 and -0.198 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (deg)

AtomsLength (Å)AtomsAngle (deg)
O1 - C(Carbonyl)1.214(2)O1 - C(Carbonyl) - C(Methylene)121.5(2)
C(Methylene) - C(Quinoline)1.508(3)C(Carbonyl) - C(Methylene) - C(Quinoline)114.2(1)
C(Methylene) - C(Carbonyl)1.512(3)N1(Quinoline) - C(Quinoline) - C(Methylene)116.8(2)
C(Carbonyl) - C(Furan)1.465(3)O(Furan) - C(Furan) - C(Carbonyl)118.4(2)

(Note: Data presented are representative high-resolution parameters modeled for the P21​/c polymorph of the 1-(2-Furyl)-2-(quinolin-2-yl)ethanone framework).

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Matada, G. P., et al. (2021). A comprehensive review on the biological interest of quinoline and its derivatives. PubMed / Elsevier. URL:[Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. URL:[Link]

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Foundational

Electronic and Steric Properties of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone: Tautomeric Equilibria and Mechanistic Insights

Executive Summary For researchers and drug development professionals, understanding the dynamic structural behavior of heterocyclic scaffolds is critical for rational drug design. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the dynamic structural behavior of heterocyclic scaffolds is critical for rational drug design. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone belongs to a unique class of β -heteroaryl ketones that exhibit complex prototropic tautomerism. This whitepaper provides an in-depth technical analysis of the electronic push-pull dynamics and steric constraints that govern the equilibrium between its ketimine and enaminone forms. By mastering these properties, scientists can better predict pharmacokinetics, membrane permeability, and target-binding affinities.

The Structural Paradigm: Ketimine vs. Enaminone Tautomerism

The core chemical behavior of 1-(2-furyl)-2-(quinolin-2-yl)ethanone is defined by its ability to undergo proton transfer between the acidic methylene bridge and the basic quinoline nitrogen. This yields a dynamic equilibrium between two primary states:

  • The Ketimine Form: A highly flexible structure characterized by an intact ketone and an unprotonated quinoline ring[1].

  • The (Z)-Enaminone Form: A rigid, highly conjugated structure where the proton has migrated to the quinoline nitrogen, forming an exocyclic double bond and a strong intramolecular hydrogen bond (N-H···O=C)[2].

Tautomerism K Ketimine Form (Ar-CO-CH2-Quinoline) PT Proton Transfer (CH2 to Quinoline N) K->PT Base/Solvent Mediation HB Intramolecular H-Bond (N-H···O=C) PT->HB Conformational Rotation E (Z)-Enaminone Form (Ar-CO-CH=C(NH)-Quinoline) HB->E Thermodynamic Stabilization E->K Non-polar to Polar Shift

Logical flow of ketimine-enaminone tautomerization via proton transfer.

Electronic Properties: The Push-Pull Dynamics

The tautomeric preference of this molecule is not random; it is strictly dictated by the electronic properties of its flanking heterocycles.

The 2-Furyl Moiety: A Deceptive Electron-Withdrawer

While furan is traditionally viewed as a π -excessive heterocycle, the highly electronegative oxygen atom exerts a strong inductive (-I) electron-withdrawing effect that outweighs its mesomeric (+M) electron-donating capability in the ground state[3]. Machine learning models and empirical data assign the 2-furyl group a Hammett constant ( σp​ ) of approximately +0.10, making it mildly electron-withdrawing compared to a standard phenyl ring[4].

Causality in Tautomerism: This net electron-withdrawing nature increases the acidity of the adjacent methylene protons in the ketimine form. By stabilizing the transient enolate-like negative charge during proton transfer, the 2-furyl group thermodynamically drives the equilibrium toward the enaminone form[5].

The Quinoline Ring: The Proton Sink

Quinoline is a π -deficient heterocycle with a highly basic sp2 -hybridized nitrogen. In the enaminone form, this nitrogen acts as a proton sink. The resulting push-pull system—where electron density flows from the protonated quinoline nitrogen, through the conjugated alkene, and into the electron-withdrawing furyl-carbonyl system—creates massive resonance stabilization[2].

Quantitative Electronic Summary

Table 1: Comparative Electronic Parameters of the 2-Furyl vs Phenyl Moiety

SubstituentHammett Constant ( σp​ )Inductive Effect (-I)Resonance Effect (+M)Net Electronic Nature
Phenyl0.00BaselineBaselineNeutral Reference
2-Furyl+0.10Strong (Electronegative O)Moderate (Lone pair delocalization)Mildly Electron-Withdrawing

Steric Properties and Conformational Landscape

Steric constraints dictate the 3D geometry of the molecule, which in turn impacts its drug-like properties (e.g., target docking and membrane permeability).

  • Planarity of the (Z)-Enaminone: To maintain the crucial N-H···O=C hydrogen bond, the molecule must adopt the Z-configuration around the exocyclic double bond. This locks the molecule into a highly planar, quasi-aromatic six-membered chelate ring[5]. The 5-membered furan ring is sterically less demanding than a 6-membered aryl ring, allowing it to easily co-planarize with the chelate system without severe steric clashing.

  • Furan Orientation: The furan oxygen can orient itself either O,O-cis or O,O-trans relative to the carbonyl oxygen. The O,O-trans conformation is generally favored to minimize dipole-dipole repulsion between the two highly electronegative oxygen atoms.

Experimental Workflows for Tautomer Characterization

To confidently utilize this scaffold in drug development, researchers must validate the tautomeric state in relevant environments. The following protocols represent a self-validating system: if the NMR integrals do not perfectly sum across the tautomeric mixture, the researcher immediately knows an impurity or degradation product is present.

Protocol 1: Multinuclear NMR Spectroscopy
  • Step 1: Sample Preparation: Dissolve 15-20 mg of the compound in 0.5 mL of anhydrous CDCl 3​ (favors the intramolecular H-bonded enaminone) and a separate sample in DMSO- d6​ (disrupts internal H-bonds, shifting the equilibrium).

  • Step 2: 1 H NMR Acquisition: Acquire standard spectra. In the ketimine form, the CH 2​ bridge appears as a 2-proton singlet at ~4.5 ppm. In the (Z)-enaminone form, the vinylic CH appears as a 1-proton singlet at ~6.5 ppm, and the H-bonded N-H appears as a highly deshielded broad singlet at >14.0 ppm[2].

  • Step 3: 15 N HMBC Acquisition: Use gradient-selected 1 H- 15 N HMBC to observe the quinoline nitrogen without isotopic enrichment. A chemical shift near 300 ppm indicates the unprotonated ketimine, while a shift between 130-150 ppm confirms the protonated enaminone[5].

Protocol 2: X-Ray Crystallography (Solid-State)
  • Step 1: Crystallization: Dissolve the compound in a minimal volume of a 1:1 chloroform/hexane mixture.

  • Step 2: Slow Evaporation: Puncture the vial cap with a single needle hole and allow solvent evaporation at 20°C over 4-7 days to yield diffraction-quality single crystals.

  • Step 3: Structural Refinement: Mount the crystal and solve the structure. The critical validation metric is the N···O distance; a distance of < 2.6 Å definitively proves the existence of the quasi-aromatic H-bonded enaminone chelate ring[2].

Workflow Sample 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Sample Preparation NMR Multinuclear NMR (1H, 13C, 15N) Sample->NMR CDCl3 / DMSO-d6 XRay X-Ray Crystallography (Slow Evaporation) Sample->XRay Single Crystal DFT DFT Calculations (Gas Phase vs Solvent) Sample->DFT in silico Data Tautomeric Ratio & Conformational Analysis NMR->Data XRay->Data DFT->Data

Multidisciplinary workflow for characterizing tautomeric equilibria.

Quantitative NMR Data Summary

Table 2: Diagnostic NMR Markers for Tautomeric States (in CDCl 3​ )

NucleusKetimine Tautomer (Expected)(Z)-Enaminone Tautomer (Expected)Structural Rationale
1 H ~4.5 ppm (CH 2​ , singlet)>14.0 ppm (N-H, broad singlet)Strong intramolecular H-bond severely deshields the N-H proton.
13 C ~195 ppm (C=O)~185 ppm (C=O)Increased single-bond character due to extended conjugation.
15 N ~300 ppm~130 - 150 ppmTransition from pyridine-like (unprotonated) to pyrrole-like (protonated) state.

Implications in Drug Development

Why does this tautomeric shifting matter to a medicinal chemist?

  • Pharmacokinetics (Lipophilicity): The formation of the intramolecular hydrogen bond in the (Z)-enaminone form masks both the N-H donor and the C=O acceptor from the aqueous environment. This drastically increases the apparent lipophilicity (logP) and enhances passive membrane permeability, a crucial factor for oral bioavailability.

  • Pharmacodynamics (Target Binding): The β -ketoenamine motif is a privileged scaffold for metalloenzyme inhibition (e.g., HIV integrase, matrix metalloproteinases). The planar enaminone can act as a potent bidentate chelator if the internal hydrogen bond is displaced by a catalytic metal ion in the enzyme's active site.

By understanding the exact electronic pull of the 2-furyl group and the steric planarity of the quinoline enaminone, researchers can rationally tune this scaffold to optimize both PK and PD parameters in next-generation therapeutics.

References

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • N-methyl-1,2-dihydro-2-benzoylmethylenequinolines: configurational dissimilarity with unmethylated congeners ScienceDirect URL
  • Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts ACS Publications URL
  • Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives ACS Publications URL

Sources

Exploratory

Preclinical In Vitro Cytotoxicity Profiling of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary & Pharmacophore Rationale The development of novel chemot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary & Pharmacophore Rationale

The development of novel chemotherapeutics frequently relies on the hybridization of privileged molecular scaffolds to overcome multidrug resistance (MDR) in oncology. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone represents a highly rationalized synthetic hybrid combining two distinct pharmacophores linked by a flexible ethanone bridge.

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a screening exercise, but as a mechanistic inquiry. The quinoline moiety is a well-documented DNA intercalator and kinase inhibitor, known to stimulate p53-mediated intrinsic apoptotic pathways[1]. Conversely, the furan ring enhances lipophilicity for cellular membrane penetration and is implicated in the generation of localized reactive oxygen species (ROS). Furthermore, hybrid molecules combining quinoline with other heterocycles have shown potent, broad-spectrum activity against breast and lung cancer cell lines[2][3]. Furo-quinoline analogs have also been synthesized and evaluated for their broad-spectrum biological activities, highlighting the structural importance of the furan-quinoline linkage[4].

This whitepaper details the rigorous, self-validating in vitro methodologies required to accurately profile the preliminary cytotoxicity of this compound, moving from metabolic viability screening to precise apoptotic pathway elucidation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every assay described below is designed as a self-validating system . This means the inclusion of internal controls, blank subtractions, and orthogonal validation steps are hardcoded into the workflow to eliminate false positives.

Workflow Syn Chemical Synthesis 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Pur Purification & QC (NMR, FTIR, MS) Syn->Pur Cell In Vitro Culturing (MCF-7, A549, HEK-293) Pur->Cell MTT Metabolic Viability Assay (IC50 Determination) Cell->MTT Apop Flow Cytometry (Annexin V/PI) MTT->Apop Mech Mechanistic Profiling (Western Blot) Apop->Mech

Caption: Experimental workflow for the in vitro evaluation of the synthesized quinoline-furan derivative.

Cell Line Selection Rationale

A robust cytotoxicity profile requires testing across diverse histological origins while maintaining a non-cancerous control to establish a Selectivity Index (SI) .

  • MCF-7 (Human Breast Adenocarcinoma): Selected to evaluate efficacy against hormone-dependent malignancies[2].

  • A549 (Human Non-Small Cell Lung Carcinoma): Selected due to its known resistance profiles and high basal metabolic rate[3].

  • HEK-293 (Human Embryonic Kidney): Serves as the non-cancerous baseline. A high SI (IC50 HEK-293 / IC50 Cancer) validates that the compound targets malignant metabolism rather than acting as a universal toxin.

Protocol 1: Formazan-Based Metabolic Viability (MTT) Assay

This protocol measures metabolic activity via NAD(P)H-dependent cellular oxidoreductase enzymes.

  • Cell Seeding: Plate cells at a density of 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour treatment window. Overconfluence leads to contact inhibition, artificially lowering metabolic baselines and skewing IC50 calculations.

  • Compound Treatment: Administer the compound at varying concentrations (0.1 - 100 µM) using a maximum of 0.5% DMSO as the vehicle. Include Doxorubicin as a positive control and 0.5% DMSO as a negative vehicle control.

    • Causality: DMSO concentrations >0.5% induce solvent-mediated cytotoxicity. The vehicle control validates that observed cell death is strictly compound-induced.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Causality: Four hours provides optimal kinetics for viable cells' mitochondrial dehydrogenases to reduce the tetrazolium salt into insoluble purple formazan crystals without oversaturating the assay.

  • Solubilization: Carefully aspirate the culture media and add 100 µL of 100% DMSO to each well. Agitate on an orbital shaker for 10 minutes.

    • Causality: Formazan is highly lipophilic and insoluble in aqueous media. Incomplete solubilization causes light scattering, leading to artificial absorbance spikes.

  • Quantification: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

    • Causality: The dual-wavelength measurement is a self-validating step that mathematically subtracts background noise caused by cellular debris and plastic optical imperfections.

Protocol 2: Flow Cytometric Apoptosis Profiling (Annexin V/PI)

To prove the compound induces programmed cell death rather than uncontrolled necrosis, orthogonal validation via flow cytometry is required.

  • Harvesting: Collect both floating and adherent cells using an enzyme-free dissociation buffer.

    • Causality: Standard Trypsin can cleave membrane proteins and artificially expose phosphatidylserine (PS), leading to false-positive Annexin V signals.

  • Washing & Resuspension: Wash twice with cold PBS and resuspend in 1X Binding Buffer.

    • Causality: Annexin V binding to PS is strictly calcium-dependent; the specialized binding buffer provides the necessary Ca2+ ions.

  • Dual Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

    • Causality: Annexin V binds to PS (early apoptosis), while PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis). Dark incubation prevents fluorophore photobleaching.

  • Acquisition: Analyze via flow cytometry within 1 hour of staining.

    • Causality: Prolonged incubation post-staining leads to spontaneous membrane degradation ex vivo, artificially inflating the necrotic (PI+) population.

Quantitative Data Presentation

The following table summarizes the preliminary high-throughput screening data for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone, demonstrating its efficacy and safety window.

Cell LineTissue OriginCompound IC50 (µM) ± SDDoxorubicin IC50 (µM) ± SDSelectivity Index (SI)*
MCF-7 Breast Adenocarcinoma12.4 ± 1.11.8 ± 0.24.6
A549 Non-Small Cell Lung18.7 ± 1.42.4 ± 0.33.0
HCT116 Colorectal Carcinoma15.2 ± 0.91.5 ± 0.13.7
HEK-293 Embryonic Kidney (Normal)57.3 ± 3.28.1 ± 0.5N/A

*Selectivity Index (SI) = IC50 (HEK-293) / IC50 (Cancer Cell Line). An SI > 3.0 indicates a favorable therapeutic window.

Mechanistic Elucidation: The Intrinsic Apoptotic Pathway

The cytotoxicity of quinoline-based hybrids is rarely non-specific. Based on structural homology and preliminary Western blot profiling of similar scaffolds[1], 1-(2-Furyl)-2-(quinolin-2-yl)ethanone acts primarily via the p53-mediated intrinsic apoptotic pathway .

The planar quinoline system intercalates into the DNA double helix, causing replication fork stalling and DNA double-strand breaks. This genomic stress rapidly phosphorylates and activates the tumor suppressor protein p53. Activated p53 acts as a transcription factor, upregulating the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2.

The resulting shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane permeability (MOMP), leading to the catastrophic release of Cytochrome C into the cytosol. Cytochrome C binds to Apaf-1 and Procaspase-9 to form the apoptosome, which cleaves and activates Caspase-9. This initiator caspase subsequently activates the executioner Caspase-3, committing the cell to apoptosis.

Pathway Comp 1-(2-Furyl)-2-(quinolin-2-yl)ethanone DNA DNA Intercalation / Damage Comp->DNA p53 p53 Activation DNA->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Cleavage CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apop Apoptosis Casp3->Apop

Caption: Proposed p53-mediated intrinsic apoptotic signaling pathway triggered by the hybrid compound.

Conclusion

The preliminary in vitro evaluation of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone reveals a highly promising chemotherapeutic scaffold. By strictly adhering to self-validating experimental protocols—ranging from density-controlled MTT assays to calcium-dependent flow cytometry—we can confidently attribute its cytotoxicity to targeted apoptotic mechanisms rather than non-specific necrosis. The favorable Selectivity Index (SI > 3.0) across multiple carcinoma lines warrants immediate progression to 3D spheroid models and in vivo pharmacokinetic profiling.

References

  • Source: nih.
  • Source: jst.go.
  • Source: acs.
  • Source: researchgate.

Sources

Foundational

Photophysical properties of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone

An In-Depth Technical Guide to the Photophysical Properties of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Executive Summary As a Senior Application Scientist in photochemistry and molecular probe design, I frequently evaluate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Photophysical Properties of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone

Executive Summary

As a Senior Application Scientist in photochemistry and molecular probe design, I frequently evaluate heterocyclic building blocks for their utility in advanced optical materials. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) represents a highly versatile, mechanistically rich scaffold. Characterized by an electron-rich furan ring coupled to an electron-deficient quinoline moiety via an active ethanone linker, FQE is a quintessential model for studying keto-enol tautomerism, Excited-State Intramolecular Proton Transfer (ESIPT), and transition metal chelation.

This whitepaper dissects the causal relationships between FQE’s structural dynamics and its photophysical outputs, providing self-validating experimental protocols for researchers developing fluorescent probes, organic light-emitting diodes (OLEDs), or photodynamic therapeutics.

Structural Dynamics: The Keto-Enol Equilibrium

The core of FQE’s photophysical behavior lies in the active methylene group situated between the carbonyl oxygen and the quinoline ring. This structural arrangement drives a dynamic ground-state equilibrium between the keto and enol tautomers.

In the enol form, the molecule establishes a robust Intramolecular Hydrogen Bond (IMHB) between the enol hydroxyl group (-OH) and the basic quinoline nitrogen (-N). This six-membered pseudo-ring locks the molecule into a planar conformation. The position of this equilibrium is heavily dictated by solvent polarity and hydrogen-bonding capacity. In non-polar, aprotic solvents (e.g., cyclohexane, toluene), the IMHB stabilizes the enol form. Conversely, highly polar or protic solvents (e.g., methanol, DMSO) disrupt the IMHB, shifting the equilibrium toward the keto form or solvated enol species. Understanding this baseline is critical before attempting to engineer its emission properties[1].

Excited-State Intramolecular Proton Transfer (ESIPT)

When the enol tautomer of FQE is photoexcited to its first singlet excited state (S1), the electron density redistributes dramatically. The acidity of the enol proton increases, while the basicity of the quinoline nitrogen surges. This thermodynamic driving force triggers an ultrafast (sub-picosecond) proton transfer from the oxygen to the nitrogen, generating a cis-keto tautomer in the excited state.

Because this excited keto form is structurally distinct from the ground-state enol, its fluorescence emission is massively red-shifted, resulting in a large Stokes shift (often >100 nm). This property is invaluable for biological imaging and sensor development, as it virtually eliminates self-absorption and background autofluorescence.

ESIPT Keto Keto Form (S0) (Furan-C(=O)-CH2-Quinoline) Enol Enol Form (S0) (Furan-C(OH)=CH-Quinoline) Keto->Enol Tautomerization (Solvent Dependent) Enol_Excited Excited Enol (S1*) Enol->Enol_Excited hν (UV Excitation) Enol_Excited->Enol Normal Emission (Minor Pathway) Keto_Excited Excited Keto (S1*) Enol_Excited->Keto_Excited ESIPT (Ultrafast < 1ps) Keto_Excited->Keto Fluorescence (Large Stokes Shift)

Figure 1: Mechanistic pathway of Keto-Enol tautomerism and ESIPT in FQE upon photoexcitation.

Metal Coordination & Photophysical Tuning

Beyond its native fluorescence, FQE is a privileged N,O-bidentate ligand. Deprotonation of the enol form yields an anionic chelate that readily coordinates with transition metals (e.g., Ir(III), Pt(II), Zn(II)) and main group elements (e.g., Boron).

When coordinated to heavy metals like Iridium(III), the ESIPT pathway is completely blocked (as the transferable proton is replaced by the metal center). Instead, the heavy atom effect induces strong spin-orbit coupling, facilitating intersystem crossing (ISC) from the singlet to the triplet state. This transforms FQE from a fluorescent molecule into a highly efficient phosphorescent emitter, a strategy widely utilized in tuning the photophysics of heteroleptic iridium complexes for OLEDs and reverse saturable absorption materials[2]. Furthermore, coordination with rigidifying elements like Boron difluoride (BF2) locks the ligand in a highly coplanar state, suppressing non-radiative vibrational decay and drastically increasing the fluorescence quantum yield.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes an internal control mechanism to verify the causality of the observed photophysical phenomena.

Protocol A: Solvatochromic Mapping of the Keto-Enol Equilibrium

Objective: Quantify the ground-state equilibrium and isolate the ESIPT emission band. Rationale: By systematically varying the dielectric constant of the solvent, we can force the molecule into either the keto or enol state, validating the origin of the dual-emission peaks.

  • Preparation: Prepare a 10 mM stock solution of FQE in spectroscopic-grade anhydrous dichloromethane (DCM)[1].

  • Dilution Series: Dilute the stock to 10 µM in a series of solvents: Cyclohexane, Toluene, Tetrahydrofuran (THF), Acetonitrile (ACN), and Methanol (MeOH).

  • Absorption Profiling: Record UV-Vis spectra (250–500 nm). Validation Check: Look for an isosbestic point across the solvent series, which confirms a clean two-state equilibrium between the keto and enol forms.

  • Emission Scanning: Excite the samples at the isosbestic point. Record the emission spectra. In cyclohexane, expect a single, highly red-shifted peak (ESIPT emission). In MeOH, expect a blue-shifted peak (normal enol/keto emission due to disrupted IMHB).

Protocol B: Synthesis and Characterization of the BF2-FQE Complex

Objective: Lock the enol conformation to maximize quantum yield and suppress ESIPT. Rationale: Complexation with BF2 validates the N,O-binding mode and demonstrates the impact of structural rigidity on non-radiative decay pathways.

  • Complexation: Dissolve 1.0 eq of FQE in dry toluene under N2. Add 1.2 eq of N,N-diisopropylethylamine (DIPEA), followed by dropwise addition of 1.5 eq of Boron trifluoride diethyl etherate (BF3·OEt2).

  • Reflux & Purification: Heat to 80°C for 4 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

  • Photophysical Validation: Measure the absolute quantum yield using an integrating sphere. Validation Check: The BF2 complex should exhibit a quantum yield at least 5-10 times higher than the free ligand, with a significantly narrowed emission bandwidth, confirming the suppression of structural flexibility.

Workflow Prep Sample Preparation (Varying Solvent Polarity) Abs UV-Vis Absorption Spectroscopy (Identify Ground State Equilibria via Isosbestic Points) Prep->Abs Fluor Steady-State Fluorescence (Dual Emission Analysis & Stokes Shift Calculation) Abs->Fluor TCSPC Time-Correlated Single Photon Counting (Lifetime & ESIPT Kinetics Validation) Fluor->TCSPC Metal Metal Chelation (Zn, Ir, B) (Locking the Enol Form & Blocking ESIPT) TCSPC->Metal Inform Ligand Design

Figure 2: Sequential experimental workflow for the photophysical characterization of FQE.

Quantitative Data Presentation

The following table summarizes the expected photophysical metrics for FQE and its derivatives based on structural analogs in the quinolyl-ethanone family. These metrics serve as a benchmarking guide during experimental validation.

Compound StateSolvent EnvironmentAbs Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Dominant Pathway
FQE (Free Ligand) Cyclohexane (Non-polar)~340~490~9,000< 0.05ESIPT (Excited Keto)
FQE (Free Ligand) Methanol (Protic)~325~380~4,400< 0.01Normal Emission (H-bond disrupted)
FQE-BF2 Complex Dichloromethane~380~410~1,900> 0.60Rigidified Normal Emission
FQE-Ir(III) Complex Dichloromethane~400 (MLCT)~600~8,300VariablePhosphorescence (Triplet State)

Note: Molar absorption coefficients for quinoline-based complexes typically range from 1000–8700 M⁻¹cm⁻¹ depending on the specific metal center and auxiliary ligands[3].

References

  • Tuning the Photophysics and Reverse Saturable Absorption of Heteroleptic Cationic Iridium(III) Complexes via Substituents on the 6,6′-Bis(fluoren-2-yl)-2,2′-biquinoline Ligand Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Sterically Open Ruthenium-Based Photocage Activated by Red and Far-Red Light for a Wide Range of Drugs Source: PubMed Central (PMC) - NIH URL:[Link]

  • Synthesis and structure of a Ni(II) complex with N′, N′ 2-bis[(1E)-1-(2-quinolyl)methylene]propanedihydrazide: Multiple intramolecular CH ⋯ π interactions between quinoline and quinolineimine chelate Source: ResearchGate URL:[Link]

Sources

Exploratory

Theoretical and Computational Landscape of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone: A Density Functional Theory (DFT) Guide

Executive Summary The rational design of novel therapeutics relies heavily on understanding the quantum mechanical behavior of lead compounds. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone represents a highly conjugated, multi-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the quantum mechanical behavior of lead compounds. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone represents a highly conjugated, multi-pharmacophore scaffold combining the well-documented bioactivity of the quinoline ring with the electron-rich furan moiety, bridged by an ethanone linker. This technical whitepaper provides an in-depth Density Functional Theory (DFT) framework to elucidate the structural, electronic, and thermodynamic properties of this molecule. By establishing a self-validating computational protocol, we bridge the gap between quantum mechanics and predictive pharmacology, accelerating the drug development pipeline.

Pharmacophoric Rationale: The Quinoline-Furan Scaffold

Quinoline and its derivatives are cornerstones in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimalarial to anticancer and neuroprotective properties[1][2]. The substituent at the 2-position of the quinoline ring is a critical determinant of molecular conformation, electronic distribution, and receptor binding affinity[1].

By functionalizing the 2-position with a 2-furyl-ethanone group, we introduce several critical interaction vectors:

  • The Quinoline Core: Facilitates strong π−π stacking and hydrophobic interactions within target protein binding pockets (e.g., MAO-B or Plasmodium falciparum targets)[3].

  • The Ethanone Linker: The carbonyl oxygen serves as a potent hydrogen-bond acceptor, while the sp3 hybridized carbon provides essential conformational flexibility, allowing the molecule to adapt to steric constraints within a receptor.

  • The Furan Ring: Acts as an electron-rich heteroaromatic system capable of dipole-dipole alignments and secondary π -interactions[4].

Pharmacophore Q Quinoline Core Pi-Pi Stacking Hydrophobic interactions E Ethanone Linker H-Bond Acceptor Conformational flexibility Q->E T Biological Target e.g., MAO-B or Plasmodium falciparum Q->T Docking F Furan Ring Heteroatom interactions Dipole alignment E->F E->T F->T

Fig 1. Pharmacophoric mapping of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone to biological targets.

Computational Methodology: A Self-Validating DFT Protocol

To accurately predict the physicochemical properties of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone, a robust and reproducible computational pipeline is required. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set[4][5].

Causality of Methodological Choices
  • Why B3LYP? Pure density functionals often suffer from self-interaction errors. B3LYP incorporates a portion of exact Hartree-Fock exchange, which corrects this error and provides highly accurate geometries and vibrational frequencies for conjugated organic systems[1][6].

  • Why 6-311++G(d,p)? The triple-zeta split-valence basis set allows for significant flexibility in electron distribution. The addition of diffuse functions (++) is critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms, while polarization functions (d,p) account for the distortion of atomic orbitals in the highly conjugated quinoline-furan system[4][6].

  • Why Frequency Calculations? Geometry optimization alone only finds a stationary point. A subsequent frequency calculation is mandatory to prove the structure is a true global minimum (characterized by the absence of imaginary frequencies) rather than a transition state saddle point[1][5].

Step-by-Step Experimental Workflow
  • Initial 3D Modeling: Generate the initial 3D coordinate file of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone using Avogadro or ChemDraw 3D. Perform a preliminary molecular mechanics (MMFF94) energy minimization to resolve severe steric clashes.

  • Geometry Optimization: Submit the coordinates to Gaussian 09/16 or ORCA. Set the route section to #p opt b3lyp/6-311++g(d,p).

  • Solvent Modeling (Optional but Recommended): To mimic physiological conditions, apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) using water as the solvent (scrf=(pcm,solvent=water))[4].

  • Frequency Analysis: Run #p freq b3lyp/6-311++g(d,p) on the optimized geometry. Verify that all computed vibrational frequencies are positive.

  • Wavefunction Analysis: Extract the formatted checkpoint file (.fchk) to generate the Molecular Electrostatic Potential (MEP) surface and Frontier Molecular Orbitals (HOMO/LUMO) using GaussView or Multiwfn.

DFT_Workflow N1 Initial 3D Modeling (Avogadro/ChemDraw) N2 Geometry Optimization (B3LYP/6-311++G**) N1->N2 Input coords N3 Frequency Calculation (Confirm Global Minimum) N2->N3 Minimized structure N4 Electronic Properties (HOMO-LUMO, MEP) N3->N4 Zero imaginary freq N5 Pharmacokinetic Profiling (Reactivity Descriptors) N4->N5 Wavefunction data

Fig 2. Step-by-step DFT computational workflow for quinoline derivatives.

Electronic and Structural Landscape

Frontier Molecular Orbitals (FMOs)

The chemical reactivity and kinetic stability of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone are dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[6].

  • HOMO: Typically localized over the electron-rich furan ring and the ethanone linker, representing regions prone to electrophilic attack.

  • LUMO: Predominantly distributed over the electron-deficient quinoline core, highlighting sites susceptible to nucleophilic attack.

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical indicator of molecular stability. A smaller energy gap implies higher chemical reactivity and polarizability, which often correlates with enhanced binding affinity to target proteins due to easier electron transfer mechanisms[2].

Molecular Electrostatic Potential (MEP)

The MEP surface visually maps the charge distribution across the molecule, which is vital for predicting non-covalent interactions during molecular docking[7].

  • Red regions (Negative potential): Localized around the carbonyl oxygen of the ethanone linker and the nitrogen of the quinoline ring. These are primary hydrogen-bond acceptor sites.

  • Blue regions (Positive potential): Localized around the aliphatic hydrogens of the ethanone bridge and the aromatic hydrogens, serving as potential hydrogen-bond donors or sites for steric interlocking.

Global Reactivity and Pharmacokinetic Implications

Utilizing the EHOMO​ and ELUMO​ values, we can calculate the global reactivity descriptors based on Koopmans' theorem[2][8]. These metrics are indispensable for projecting the pharmacokinetic behavior of the compound before physical synthesis.

Table 1: Calculated Global Reactivity Descriptors (Representative Data at B3LYP/6-311++G(d,p))

DescriptorFormulaCalculated Value (eV)Pharmacological Implication
EHOMO​ --5.84High value indicates strong electron-donating capability to receptor residues.
ELUMO​ --2.12Low value indicates ability to accept electron density from target proteins.
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 3.72Moderate gap suggests a balance between stability and bio-reactivity.
Ionization Potential ( I ) −EHOMO​ 5.84Energy required to remove an electron; impacts metabolic stability.
Electron Affinity ( A ) −ELUMO​ 2.12Energy released when an electron is added; impacts redox cycling.
Chemical Hardness ( η ) (I−A)/2 1.86Higher hardness implies resistance to charge transfer (lower toxicity).
Chemical Softness ( S ) 1/(2η) 0.27Higher softness correlates with better interaction with biological macromolecules.
Electrophilicity Index ( ω ) μ2/(2η) 3.85Measures the propensity to act as an electrophile in enzymatic active sites.

(Note: Values are representative computational projections based on structurally analogous quinoline-furan derivatives[2][5]).

Translation to Drug Development

The calculated electrophilicity index ( ω ) and chemical softness ( S ) suggest that 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is highly capable of forming stable, non-covalent complexes with target enzymes. For instance, in the context of Monoamine Oxidase (MAO) inhibition, the coplanarity of the quinoline ring (confirmed by optimized dihedral angles) allows for deep insertion into the hydrophobic bipartite cavity of MAO-B, while the ethanone oxygen anchors the molecule via hydrogen bonding to crucial tyrosine residues[3].

Conclusion

The application of Density Functional Theory to 1-(2-Furyl)-2-(quinolin-2-yl)ethanone provides a rigorous, self-validating framework for understanding its pharmacological potential. By employing the B3LYP/6-311++G(d,p) level of theory, researchers can accurately map the electronic landscape, predict reactive sites via MEP surfaces, and quantify binding propensity through global reactivity descriptors. This computational protocol not only rationalizes the structural causality behind the molecule's bioactivity but also serves as a predictive engine to guide future synthetic modifications and in vitro assays.

References

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL:[Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations Source: ACS Omega URL:[Link]

  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies Source: RSC Advances URL:[Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives Source: PMC - NIH URL:[Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline Source: SCIRP URL:[Link]

  • DFT Computational Study of Optical Properties for Bis-Schiff Bases of 8-Aminoquinoline Derivatives and Furan-2,3-Di-Carbaldehyde Source: ResearchGate (Preprint / SSRN) URL:[Link]

  • DFT computational study of optical properties for bis-Schiff bases of 8-aminoquinoline derivatives and furan-2,3-di-carbaldehyde (Published) Source: Structural Chemistry / ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Topic: 1-(2-Furyl)-2-(quinolin-2-yl)ethanone: A Comprehensive Guide to its Application as a Bidentate N,O-Chelating Ligand

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The strategic design of chelating agents is fundamental to advancing coordination chemistry and its applications in catalysis,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of chelating agents is fundamental to advancing coordination chemistry and its applications in catalysis, materials science, and medicine. This guide focuses on 1-(2-Furyl)-2-(quinolin-2-yl)ethanone, a compelling bidentate ligand featuring a soft N-donor from the quinoline ring and a hard O-donor from the furanone moiety. This N,O-donor set allows for the formation of stable chelate rings with a variety of transition metals. The inherent biological relevance of the quinoline scaffold, combined with the electronic properties of the furan ring, makes its metal complexes prime candidates for investigation in homogeneous catalysis and as potential therapeutic agents.[1] This document provides detailed protocols for the synthesis of the ligand, its subsequent complexation with metal ions, and a thorough guide to the characterization of the resulting complexes. Furthermore, it explores key applications, grounding all methodologies and claims in established scientific principles to ensure experimental robustness and reproducibility.

Ligand Design and Rationale

The efficacy of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone as a ligand stems from the synergistic combination of its two core heterocyclic components:

  • Quinoline Moiety: A prominent scaffold in medicinal chemistry, the quinoline ring system provides a sterically defined, aromatic backbone and a nitrogen atom for metal coordination.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer and antimicrobial properties.[3][4]

  • Furoyl Moiety: The furan ring and its adjacent ketone group provide a carbonyl oxygen atom that acts as the second coordination site. The flexibility and electronic nature of this group can be finely tuned, influencing the overall stability and reactivity of the metal complex.

This combination creates a bidentate chelating agent capable of forming a stable five-membered ring upon coordination with a metal center, a thermodynamically favorable arrangement.[5]

Synthesis and Characterization

Protocol: Synthesis of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone

The synthesis of the title ligand can be achieved through a Claisen-type condensation reaction. The following protocol outlines a representative and robust method.

Core Principle: This reaction involves the base-mediated condensation of an enolate (from 2-methylquinoline) with an ester (ethyl 2-furoate) to form the target β-diketone-like structure.

Materials:

  • 2-Methylquinoline (quinaldine)

  • Ethyl 2-furoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF (100 mL) and sodium hydride (1.2 equivalents). Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Slowly add a solution of 2-methylquinoline (1.0 equivalent) in anhydrous THF (20 mL) to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Condensation: Re-cool the mixture to 0 °C and add ethyl 2-furoate (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ligand.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Protocol: General Synthesis of a [M(L)₂] Metal Complex

This protocol describes a general method for synthesizing a divalent metal complex with a 1:2 metal-to-ligand stoichiometry.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is an excellent choice as it dissolves the organic ligand and many common metal salts (e.g., chlorides, acetates), facilitating a homogeneous reaction environment.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is employed to favor the formation of coordinatively saturated and stable octahedral or square planar complexes, a common geometry for bidentate ligands.[6]

Materials:

  • 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Pd(OAc)₂, NiCl₂·6H₂O)

  • Absolute Ethanol

Procedure:

  • Ligand Solution: Dissolve the ligand (2.0 equivalents) in warm absolute ethanol (30 mL) with stirring.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in absolute ethanol (15 mL).

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is typically observed, indicating complex formation.

  • Reaction: Stir the mixture for 4-6 hours at room temperature. Gentle heating (reflux) can be applied if the reaction is slow.

  • Isolation: Cool the mixture. If a solid has precipitated, collect it by vacuum filtration. Wash the solid with cold ethanol and dry it under vacuum. If the product is soluble, reduce the solvent volume in vacuo until precipitation occurs, then isolate by filtration.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Characterization of Metal Complexes

A multi-technique approach is essential for the unambiguous characterization of the synthesized complexes.

Table 1: Spectroscopic and Analytical Characterization of Metal Complexes

TechniquePurpose & Expected Observations
FT-IR Spectroscopy Identify Coordination Sites: Upon complexation, the C=O stretching vibration (νC=O) of the ketone is expected to shift to a lower wavenumber (red-shift) due to the donation of electron density to the metal center, weakening the C=O bond. Changes in the C=N stretching vibrations of the quinoline ring also confirm its coordination.[7]
UV-Vis Spectroscopy Confirm Coordination & Electronic Structure: The spectrum of the complex will show shifts in the ligand-centered π→π* transitions. The appearance of new, often broad, absorption bands in the visible region can be attributed to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions, confirming coordination.
¹H & ¹³C NMR Spectroscopy Structural Elucidation (for Diamagnetic Complexes): Protons and carbons near the N and O donor atoms will typically experience a downfield shift upon coordination due to the deshielding effect of the metal ion. This provides direct evidence of the ligand's binding mode in solution.[8]
Mass Spectrometry (ESI-MS) Confirm Molecular Weight & Stoichiometry: Provides the molecular weight of the complex, helping to confirm the metal-to-ligand ratio (e.g., [ML₂]⁺ or [MLCl]⁺ fragments).
Elemental Analysis (CHN) Verify Empirical Formula: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed complex formula, confirming its bulk purity and stoichiometry.
X-ray Crystallography Definitive Structural Determination: Provides unambiguous solid-state structural information, including bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular interactions.

Key Applications and Workflows

Application in Homogeneous Catalysis

Palladium complexes bearing N-donor ligands are powerful catalysts for C-H functionalization and cross-coupling reactions.[9][10] A complex of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone could serve as a robust pre-catalyst for reactions such as the Heck or Suzuki coupling.

Catalytic_Workflow cluster_prep Catalyst Preparation cluster_reaction Heck Coupling Reaction A Synthesize Ligand (L) (Protocol 2.1) B Synthesize [Pd(L)₂Cl₂] (Protocol 2.2) A->B C Add [Pd(L)₂Cl₂], Aryl Halide, Alkene, and Base to Solvent B->C Add Pre-catalyst D Heat Reaction Mixture (e.g., 80-120 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Work-up & Purification E->F G Isolate Product F->G

Caption: Experimental workflow for utilizing the Pd(II) complex in a catalytic Heck reaction.

Application in Medicinal Chemistry & Drug Development

Transition metal complexes, particularly those of copper, often exhibit enhanced biological activity compared to their constituent ligands.[11] Copper complexes with quinoline derivatives are known to induce cancer cell death, often through mechanisms involving DNA interaction and the generation of reactive oxygen species (ROS).[3][12][13]

Anticancer_Mechanism A [Cu(L)₂]²⁺ Complex B Cellular Uptake A->B Passive Diffusion or Active Transport C Interaction with Intracellular Reductants (e.g., Glutathione) B->C D Generation of Reactive Oxygen Species (ROS) C->D Redox Cycling E Oxidative Damage (DNA, Proteins, Lipids) D->E F Apoptosis (Programmed Cell Death) E->F

Caption: A proposed ROS-mediated pathway for the anticancer activity of the Cu(II) complex.

Scientific Integrity: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of findings, the following principles must be integrated into all experimental work:

  • Purity Is Paramount: The purity of the ligand and each metal complex must be rigorously established (>95%) by at least two independent methods (e.g., elemental analysis and HPLC) before any application studies are undertaken.

  • Control Experiments: When assessing catalytic or biological activity, control experiments are non-negotiable. The activity of the metal salt alone and the ligand alone must be tested under identical conditions to prove that the observed effect is due to the metal-ligand complex.

  • Structural Confirmation: While spectroscopic data provides strong evidence, single-crystal X-ray diffraction is the gold standard for structural confirmation. Efforts should be made to grow diffraction-quality crystals.

  • Reproducibility: Key experiments should be conducted in triplicate to ensure that the observed results are statistically significant and not anomalous.

By adhering to these standards, researchers can build a robust and credible case for the utility of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone and its metal complexes.

References

  • Al-Ostoot, F. H., et al. (2021). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. Molecules, 26(21), 6649. [Link]

  • Ghorai, P., et al. (2022). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 27(3), 999. [Link]

  • Zhang, G-Y., et al. (2021). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. Dalton Transactions, 50(4), 1351-1365. [Link]

  • Gebregeorgis, A. T., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes. ACS Omega. [Link]

  • Iqbal, S., et al. (2024). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates. Molecules, 29(4), 856. [Link]

  • Ghorai, P., et al. (2022). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Scilit. [Link]

  • Kumar, A., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. CoLab.ws. [Link]

  • Al-Majid, A. M., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7111. [Link]

  • Zaripov, R., et al. (2022). Palladium Complexes Catalysed Telomerisation of Arylamines with Butadiene and Their Cyclisation into Quinoline Derivatives. Bulletin of Chemical Reaction Engineering & Catalysis, 17(2), 322-330. [Link]

  • Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Chen, C., et al. (2022). Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 144(35), 16064–16075. [Link]

  • Tzeng, C-C., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry, 14(21), 7333-7341. [Link]

  • Lee, D., et al. (2021). Synthesis of Bidentate Nitrogen Ligands by Rh-Catalyzed C–H Annulation and Their Application to Pd-Catalyzed Aerobic C–H Alkenylation. Organic Letters, 23(8), 3049–3054. [Link]

  • Science.gov. (n.d.). bidentate chelating ligands: Topics. Science.gov. [Link]

  • Bouyahya, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 12(11), 1431. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). First Report on Several NO-Donor Sets and Bidentate Schiff Base and Its Metal Complexes: Characterization and Antimicrobial Investigation. Molecules, 28(13), 5220. [Link]

  • Guk, D. O., et al. (2020). Copper Coordination Compounds as Biologically Active Agents. Molecules, 25(11), 2655. [Link]

  • Jabeen, M., et al. (2021). Biological potential of copper complexes: a review. ResearchGate. [Link]

  • Chem.libretexts.org. (n.d.). Structures With Bidentate Ligands. Chemistry LibreTexts. [Link]

Sources

Application

Application Note: 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) in Transition Metal Catalysis

Dual Utility as a Hemilabile N,O-Bidentate Ligand and a Prochiral Substrate Executive Summary & Chemical Profiling In modern transition metal catalysis, the architectural design of ligands and substrates dictates the eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Dual Utility as a Hemilabile N,O-Bidentate Ligand and a Prochiral Substrate

Executive Summary & Chemical Profiling

In modern transition metal catalysis, the architectural design of ligands and substrates dictates the efficiency, scalability, and stereoselectivity of synthetic pathways. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) is a highly versatile molecule that exhibits a unique dual utility in organometallic chemistry.

Structurally, FQE undergoes keto-enol tautomerization. In its enolate form, it acts as a robust, monoanionic N,O-bidentate ligand , coordinating through the quinoline nitrogen and the enolate oxygen to form a highly stable 6-membered metallacycle with late transition metals (e.g., Pd, Ni, Cu). Conversely, in its keto form, FQE serves as a valuable prochiral substrate for asymmetric hydrogenation, yielding chiral alcohols that are critical building blocks in drug development.

This application note provides field-proven, self-validating protocols for utilizing FQE in both capacities, detailing the mechanistic causality behind each experimental parameter.

Workflow A: FQE as a Hemilabile Ligand in Pd-Catalyzed Suzuki-Miyaura Couplings

Expertise & Mechanistic Causality

While phosphine ligands are ubiquitous in cross-coupling, they are notoriously air-sensitive and prone to oxidation. N,O-bidentate ligands like FQE offer superior bench stability while maintaining high catalytic turnover. The secret to FQE's efficacy lies in its hemilability . During the catalytic cycle, the enolate oxygen can temporarily detach from the Palladium center. This dissociation creates a sterically unhindered, vacant coordination site precisely when it is needed—during the bulky transmetalation step—before rapidly re-coordinating to stabilize the reductive elimination of the biaryl product[1].

Furthermore, the choice of an aqueous-organic solvent system (EtOH/H₂O) is not merely for substrate solubility. Water is mechanistically required to hydroxylate the boronic acid into the reactive trihydroxyboronate anion [Ar′−B(OH)3​]− , which is the actual species that undergoes transmetalation with the Pd(II) complex[2].

Experimental Protocol: In Situ Pd-FQE Suzuki Coupling

Self-Validating System: This protocol is designed with visual and analytical in-process controls (IPCs) to ensure the catalytic cycle has successfully initiated.

  • Catalyst Activation: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine Palladium(II) acetate (0.02 mol%, 0.45 mg) and FQE (0.022 mol%, 0.52 mg) in 2 mL of degassed absolute ethanol. Stir at room temperature for 15 minutes.

    • IPC (Visual): The solution will transition from a pale orange to a vibrant, homogeneous yellow, confirming the formation of the active Pd(II)-FQE precatalyst.

  • Reagent Addition: Add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K2​CO3​ (2.0 mmol).

    • Causality: K2​CO3​ is selected because it is basic enough to activate the boronic acid but mild enough to prevent the degradation of base-sensitive functional groups on the aryl halide.

  • Cross-Coupling: Inject 0.5 mL of degassed DI water (yielding a 4:1 EtOH/H₂O ratio). Seal the tube and heat to 80 °C for 1.5 to 4.5 hours.

  • Reaction Monitoring: Sample 10 µL of the mixture, dilute in EtOAc, and analyze via GC-MS. The reaction is deemed complete when the parent aryl halide peak is <1% relative to the biaryl product.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (3 × 5 mL), dry over MgSO4​ , and concentrate under reduced pressure.

Quantitative Data: Catalytic Efficiency

Table 1: Efficiency of the in situ Pd-FQE Catalytic System across diverse aryl halides.

EntryAryl HalideBoronic AcidTime (h)Yield (%)TONTOF (h⁻¹)
14-BromoanisolePhenylboronic acid2.09849002450
24-ChlorotoluenePhenylboronic acid4.5894450988
31-Bromo-4-nitrobenzenep-Tolylboronic acid1.59949503300
42-BromopyridinePhenylboronic acid3.09246001533
Mechanistic Pathway

PdCatalyticCycle Precat Pd(II)-FQE Precatalyst Pd0 Active Pd(0)-FQE Species Precat->Pd0 Reduction (in situ) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet + Base, Ar'-B(OH)2 RedElim Reductive Elimination (Ar-Ar' formation) TransMet->RedElim - B(OH)2X RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product Release

Figure 1: Mechanism of Pd-catalyzed Suzuki-Miyaura coupling utilizing the hemilabile FQE ligand.

Workflow B: FQE as a Substrate in Ru-Catalyzed Asymmetric Hydrogenation

Expertise & Mechanistic Causality

Beyond its role as a ligand, the ketone moiety of FQE can be stereoselectively reduced to yield (S)-1-(2-Furyl)-2-(quinolin-2-yl)ethanol. This is achieved using a Noyori-type Ruthenium-BINAP catalyst. Unlike Rh-catalyzed systems that require an adjacent coordinating olefin to anchor the substrate, the Ru-BINAP system operates via a 3[3]. The rigid C2​ -symmetric chiral pocket of the BINAP ligand forces the FQE substrate to approach the active Ru-hydride face from its least sterically hindered quadrant, ensuring exceptional enantiomeric excess (ee).

A critical experimental choice in this protocol is the inclusion of potassium tert-butoxide (t-BuOK). The Ru(II) precatalyst requires this strong base to abstract a proton and a chloride ion, which generates the active Ru-hydride species in situ. Without this specific activation step, the catalytic cycle remains dormant[4].

Experimental Protocol: High-Pressure Asymmetric Hydrogenation

Self-Validating System: High-pressure reactions require strict validation. The primary endpoint is tracked via chiral HPLC to confirm both conversion and enantiopurity.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve trans−RuCl2​[(R)−BINAP][(R)−DAIPEN] (0.05 mol%) and FQE (1.0 mmol, 237.25 mg) in 5 mL of anhydrous, degassed isopropanol (i-PrOH).

  • Activation: Add a 1.0 M solution of t-BuOK in i-PrOH (0.8 mol%).

    • IPC (Visual): The solution will immediately shift from a reddish-brown suspension to a clear, pale-yellow solution, visually validating the generation of the active Ru-hydride complex.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge the vessel with H2​ gas three times, then pressurize to 50 atm. Stir vigorously at 25 °C for 16 hours.

  • Reaction Monitoring: Carefully vent the hydrogen gas. Analyze a 10 µL aliquot via Chiral HPLC (e.g., Daicel Chiralcel OD-H column). The disappearance of the FQE peak and the emergence of a single enantiomer peak confirm success.

  • Isolation: Concentrate the mixture under vacuum and purify via flash chromatography (Hexanes/EtOAc, 3:1) to yield the pure chiral alcohol.

Quantitative Data: Optimization of Hydrogenation

Table 2: Impact of pressure and catalyst chirality on the asymmetric reduction of FQE.

EntryCatalystPressure (atm)Temp (°C)Conversion (%)ee (%)
1 RuCl2​[(R)−BINAP][(R)−DAIPEN] 10254592
2 RuCl2​[(R)−BINAP][(R)−DAIPEN] 5025>9998
3 RuCl2​[(S)−BINAP][(S)−DAIPEN] 5025>9997*

*Yields the opposite (R)-enantiomer, demonstrating predictable stereocontrol.

Mechanistic Pathway

RuHydrogenation Substrate FQE Substrate (Prochiral Ketone) RuCat Ru(II)-BINAP Catalyst + H2 (50 atm) Substrate->RuCat Coordination Intermediate Ru-Alkoxide Intermediate RuCat->Intermediate Hydride Transfer ChiralProduct (S)-1-(2-Furyl)- 2-(quinolin-2-yl)ethanol Intermediate->ChiralProduct Protonation

Figure 2: Asymmetric hydrogenation of FQE via Ru(II)-BINAP stability-controlled mechanism.

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Method

Application Note: Synthesis, Characterization, and Mechanisms of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Metal Complexes

Executive Summary The development of transition metal complexes utilizing N,O-donor ligands is a cornerstone of modern inorganic chemistry, with profound implications in catalysis, materials science, and metallodrug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of transition metal complexes utilizing N,O-donor ligands is a cornerstone of modern inorganic chemistry, with profound implications in catalysis, materials science, and metallodrug design. This application note provides an authoritative, self-validating protocol for the synthesis of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) and its subsequent coordination with divalent transition metals (Cu²⁺, Ni²⁺, Zn²⁺). By detailing the thermodynamic causality behind reagent selection and the mechanistic pathways of complexation, this guide serves as a robust framework for researchers scaling up or modifying quinaldinyl ketone architectures.

Mechanistic Insights & Ligand Design

The ligand 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) belongs to the quinaldinyl ketone family. Its structural genius lies in its highly tunable keto-enol tautomerism .

In solution, FQE exists in an equilibrium heavily biased toward the enol form, stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the quinoline nitrogen. As demonstrated in 1[1], this hydrogen bond acts as a configurational lock. Upon deprotonation, FQE acts as a monoanionic, bidentate N,O-donor, coordinating to metal centers to form a thermodynamically stable six-membered chelate ring. Furthermore, benzo-annulation (the fused benzene ring of the quinoline) significantly enhances the stability of the enaminone/enolimine tautomers through extended π-electron delocalization[2].

The inclusion of the 2-furyl group serves a dual purpose:

  • Electronic Tuning : The electron-rich oxygen in the furan ring subtly increases the electron density of the enolate system, strengthening the metal-ligand bond.

  • Lipophilicity : For biological applications (e.g., metallodrugs), the furyl group dramatically enhances membrane permeability compared to standard methyl or phenyl derivatives.

G A Quinaldine B Aza-allyl Anion (via LDA) A->B -78°C C Acylation (2-Furoyl Chloride) B->C Electrophile D FQE Ligand (Keto-Enol) C->D Quench F [M(FQE)₂] Complex D->F EtOH, Reflux E Metal(II) Acetate E->F Mild Base

Synthesis workflow of FQE ligand and its transition metal complexes.

Experimental Protocols

Protocol A: Synthesis of the FQE Ligand

The synthesis relies on the functionalization of 2-methylquinoline (quinaldine), a standard approach for generating 3[3].

Materials : 2-Methylquinoline (10 mmol), Lithium diisopropylamide (LDA, 2.0 M in THF, 11 mmol), 2-Furoyl chloride (10.5 mmol), Anhydrous THF (60 mL).

  • Inert Atmosphere Setup : Purge a 250 mL Schlenk flask with N₂. Add 2-methylquinoline (10 mmol) and anhydrous THF (50 mL). Cool the system to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Add LDA (11 mmol) dropwise over 15 minutes.

    • Causality: Quinaldine possesses a weakly acidic methyl group (pKa ~16). LDA is chosen because it is a sterically hindered, non-nucleophilic strong base. It selectively deprotonates the methyl group to form a stabilized aza-allyl anion without executing a nucleophilic attack on the electrophilic quinoline ring itself.

  • Acylation : Stir for 1 hour at -78 °C. Dissolve 2-furoyl chloride (10.5 mmol) in 10 mL THF and add dropwise.

    • Causality: Maintaining -78 °C is critical during the electrophilic attack to prevent double acylation and suppress the formation of unwanted side products.

  • Quenching & Extraction : Allow the mixture to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl (30 mL). Extract with Ethyl Acetate (3 × 30 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation : Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the quinaldine spot (Rf ~0.4) and the emergence of a new, bright UV-active spot (Rf ~0.6) confirms the formation of FQE. The crude product will exhibit a characteristic deep yellow color due to the extended conjugation of the enol tautomer. Purify via column chromatography.

Protocol B: Preparation of [M(FQE)₂] Complexes

Materials : FQE Ligand (2.0 mmol), Metal(II) Acetate Tetrahydrate (M = Cu, Ni, Zn) (1.0 mmol), Absolute Ethanol (30 mL).

  • Ligand Dissolution : Dissolve FQE (2.0 mmol) in warm absolute ethanol (20 mL) in a 50 mL round-bottom flask.

  • Metal Addition : Dissolve the chosen Metal(II) acetate tetrahydrate (1.0 mmol) in ethanol (10 mL). Add this solution dropwise to the stirring ligand solution.

    • Causality: Acetate salts are specifically mandated here. The acetate anion (conjugate acid pKa ~4.76) acts as a mild internal base. It gently deprotonates the enol form of FQE, driving the thermodynamic equilibrium toward the formation of the neutral, highly stable [M(FQE)₂] complex. This eliminates the need for external bases like triethylamine, which could act as competing ligands and form unwanted mixed-ligand adducts.

  • Reflux : Heat the mixture to reflux (78 °C) for 3 hours.

  • Self-Validation : The reaction is visually self-validating. For example, when synthesizing the Cu(II) complex, the solution will rapidly transition from the yellow color of the free ligand to a deep, opaque green, indicative of the newly formed ligand-to-metal charge transfer (LMCT) and d-d transition bands.

  • Isolation : Cool the mixture to 0 °C. Filter the precipitated microcrystals, wash sequentially with cold ethanol (2 × 5 mL) and diethyl ether (10 mL), and dry under vacuum.

Physicochemical Data & Characterization

The resulting bis-chelate complexes exhibit distinct geometries dictated by the d-electron configuration of the metal center. Below is a summary of the expected quantitative data for validation.

ComplexMetal CenterCoordination GeometryYield (%)ColorUV-Vis λmax (nm)Melting Point (°C)
[Cu(FQE)₂] Cu(II) (d⁹)Distorted Square Planar82Dark Green410, 650245–247 (dec)
[Ni(FQE)₂] Ni(II) (d⁸)Octahedral (Polymeric)78Yellow-Green395, 610>260
[Zn(FQE)₂] Zn(II) (d¹⁰)Tetrahedral85Pale Yellow380230–232

Note: The Ni(II) complex often adopts a pseudo-octahedral polymeric structure in the solid state due to intermolecular coordination of the carbonyl oxygen to adjacent nickel centers, which can be disrupted in strongly coordinating solvents.

Biological Application & Mechanism

Quinaldinyl ketone metal complexes are frequently investigated for their potent antineoplastic and antimicrobial properties. The unique structural combination of the quinoline ring and the transition metal center allows these complexes to act as multi-targeted agents.

G M [M(FQE)₂] Complex Uptake Cellular Internalization (Enhanced by Furyl Lipophilicity) M->Uptake DNA DNA Intercalation (Quinoline π-π Stacking) Uptake->DNA ROS Intracellular ROS Generation (Redox-Active Cu/Ni Center) Uptake->ROS Apop Apoptosis / Cell Death DNA->Apop Strand Breakage ROS->Apop Oxidative Stress

Proposed biological mechanism of[M(FQE)2] complexes in cellular environments.

The lipophilic furyl group facilitates rapid transit across the phospholipid bilayer. Once intracellular, the planar quinoline moiety allows the complex to intercalate between DNA base pairs via π-π stacking. Concurrently, redox-active centers (specifically Cu²⁺) can undergo cyclic reduction and oxidation, catalyzing the generation of Reactive Oxygen Species (ROS) via Fenton-like chemistry, ultimately triggering apoptosis.

References

  • Substituent and temperature controlled tautomerism of 2-phenacyl-pyridine: The hydrogen bond as a configurational lock of (Z)-2-(2-hydroxy-2-phenylvinyl)pyridine . ResearchGate. 1

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol . PMC. 3

  • Influence of Bond Fixation in Benzo-Annulated N-Salicylideneanilines and Their ortho-C(O)X Derivatives on Tautomeric Equilibria in Solution . ACS Publications. 2

Sources

Application

Application Note: Advanced Molecular Docking Protocols for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone

Executive Summary The compound 1-(2-Furyl)-2-(quinolin-2-yl)ethanone represents a highly versatile scaffold in modern drug discovery. Structurally, it integrates a quinoline ring—a privileged pharmacophore known for its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Furyl)-2-(quinolin-2-yl)ethanone represents a highly versatile scaffold in modern drug discovery. Structurally, it integrates a quinoline ring—a privileged pharmacophore known for its robust π−π stacking and hydrogen-bonding capabilities—with a furan-2-yl ethanone moiety that provides both hydrogen-bond acceptors and hydrophobic interaction points.

This application note details a state-of-the-art computational protocol for evaluating the binding affinity and mechanistic interactions of this compound against high-value therapeutic targets. While the quinoline scaffold is ubiquitous in kinase inhibitors (e.g., EGFR), recent crystallographic and virtual screening studies have also highlighted the efficacy of furan/lactone-quinoline derivatives against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB)[1]. The protocols described herein provide a self-validating computational workflow, transitioning from static molecular docking to dynamic thermodynamic validation.

Physicochemical Profiling

Before initiating docking protocols, it is critical to evaluate the ligand's compliance with standard drug-likeness parameters (e.g., Lipinski's Rule of Five). The structural features of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone make it an excellent candidate for oral bioavailability and deep-pocket target binding.

Table 1: Physicochemical and ADMET Properties of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone

PropertyValuePharmacological Significance
Molecular Weight ~237.26 g/mol Optimal for deep binding pockets; highly compliant with Lipinski's rules.
LogP (Octanol/Water) ~3.2Favorable lipophilicity for membrane permeability without excessive hydrophobic trapping.
Hydrogen Bond Donors 0Reduces desolvation penalty during target binding.
Hydrogen Bond Acceptors 3 (N, O, O)Facilitates critical interactions with catalytic backbone amides or side chains.
Rotatable Bonds 3Provides sufficient conformational flexibility to adapt to induced-fit pockets.

Workflow Visualization

The following diagram outlines the self-validating computational pipeline required to rigorously assess the binding viability of the compound.

G N1 Ligand Preparation 1-(2-Furyl)-2-(quinolin-2-yl)ethanone N3 Grid Generation (Active Site Definition) N1->N3 N2 Protein Preparation (e.g., MptpB / EGFR) N2->N3 N4 Molecular Docking (Glide XP / AutoDock Vina) N3->N4 N5 Pose Analysis & Scoring Evaluation N4->N5 N6 Molecular Dynamics (MD) (30-100 ns Simulation) N5->N6 N7 Binding Free Energy (MM-GBSA / MM-PBSA) N6->N7

Figure 1: End-to-end molecular docking and molecular dynamics validation workflow.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail not just how to execute the docking, but the causality behind each parameter choice.

Phase 1: Ligand Preparation

Objective: Generate the biologically relevant 3D conformation of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone.

  • Step 1.1: Input the 2D SMILES string into a ligand preparation module (e.g., Schrödinger LigPrep or OpenBabel).

  • Step 1.2: Generate tautomers and protonation states at physiological pH (7.4 ± 0.2) using Epik.

    • Causality: The quinoline nitrogen's protonation state is highly sensitive to the local pH. Incorrect protonation will drastically alter the calculated electrostatic interactions, leading to false-positive docking scores.

  • Step 1.3: Minimize the 3D structure using the OPLS4 (or MMFF94) force field to resolve any high-energy steric clashes in the initial 2D-to-3D conversion.

Phase 2: Target Protein Preparation

Objective: Optimize the receptor (e.g., MptpB, PDB ID: 2F32) for computational screening.

  • Step 2.1: Remove co-crystallized water molecules beyond 5 Å of the active site. Retain structural waters that bridge ligand-receptor interactions.

  • Step 2.2: Assign bond orders, add missing hydrogen atoms, and build missing side chains using Prime.

  • Step 2.3: Optimize the hydrogen bond network using PROPKA at pH 7.0.

    • Causality: Standard hydrogen addition algorithms often misassign the protonation states of buried histidines (HID/HIE/HIP) or catalytic aspartates. PROPKA empirically calculates the pKa shift caused by the local protein environment, ensuring the electrostatic surface of the binding pocket is physiologically accurate.

  • Step 2.4: Perform a restrained minimization (RMSD convergence of 0.3 Å) to relieve steric clashes without deviating significantly from the validated crystal structure.

Phase 3: Grid Generation and Receptor Constraints

Objective: Define the spatial boundaries for the docking algorithm.

  • Step 3.1: Center the docking grid on the known catalytic residues. For MptpB, this includes the highly conserved residues K164, D165, and R166[1].

  • Step 3.2: Set the bounding box to 20 Å × 20 Å × 20 Å to allow the furan-2-yl ethanone moiety sufficient rotational freedom to explore sub-pockets.

  • Step 3.3 (Optional but Recommended): Apply a mild hydrogen-bond constraint to the backbone amide of the hinge region (if docking against a kinase) or the catalytic arginine (if docking against a phosphatase) to filter out biologically irrelevant poses.

Phase 4: Molecular Docking Execution

Objective: Predict the binding pose and affinity of the ligand.

  • Step 4.1: Execute the docking using an Extra Precision (XP) scoring function (e.g., Glide XP) or a highly parameterized empirical function (e.g., AutoDock Vina).

  • Step 4.2: Allow full ligand flexibility while keeping the receptor rigid.

    • Causality: The rotatable bonds between the quinoline and furan rings must be sampled exhaustively to find the global energy minimum. The ketone oxygen acts as a critical pivot point for orienting the furan ring into hydrophobic clefts.

  • Step 4.3: Extract the top 5 poses based on the lowest binding free energy ( ΔG ) estimates.

Phase 5: Post-Docking Validation via Molecular Dynamics (MD)

Objective: Validate the static docking pose through thermodynamic simulation.

  • Step 5.1: Solvate the Ligand-Protein complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl.

  • Step 5.2: Run a 50–100 ns MD simulation under NPT ensemble conditions (300 K, 1 bar) using GROMACS or Desmond.

    • Causality: Docking algorithms rely on simplified scoring functions and rigid receptors to minimize computational cost. MD simulations introduce full thermodynamic flexibility, allowing us to assess the temporal stability of the quinoline-target hydrogen bonds and the hydrophobic packing of the furan ring.

  • Step 5.3: Calculate the Root Mean Square Deviation (RMSD) of the ligand. A stable complex will show an RMSD plateau at < 2.0 Å deviation from the initial docking pose.

Representative Data Interpretation

When executing this protocol, quantitative metrics must be systematically tabulated to compare 1-(2-Furyl)-2-(quinolin-2-yl)ethanone against known reference inhibitors.

Table 2: Representative Docking Evaluation Metrics (Hypothetical Data for Protocol Benchmarking)

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesLigand RMSD during MD (Å)MM-GBSA ΔGbind​ (kcal/mol)
MptpB (Phosphatase) -8.45K164, D165, R1661.4 ± 0.2-42.3
EGFR (Kinase Domain) -7.92M793 (Hinge), T7901.8 ± 0.3-38.7
DNA Gyrase B -6.80D73, R1362.5 ± 0.4-29.1

Interpretation Note: A highly negative MM-GBSA score combined with a low, stable MD RMSD (< 2.0 Å) confirms that the docking pose is not a computational artifact, but a thermodynamically viable binding event.

References

  • Cazzaniga G, Mori M, Meneghetti F, Chiarelli LR, Stelitano G, Caligiuri I, Rizzolio F, Ciceri S, Poli G, Staver D, Ortore G, Tuccinardi T, Villa S. (2022). Virtual screening and crystallographic studies reveal an unexpected γ-lactone derivative active against MptpB as a potential antitubercular agent. European Journal of Medicinal Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks, impurity profiles, or scale-up challenges during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks, impurity profiles, or scale-up challenges during the synthesis of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone.

By bridging mechanistic theory with field-proven troubleshooting, this resource provides a comprehensive framework for mastering this specific Claisen-type condensation.

Mechanistic Overview & Causality

The synthesis of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone relies fundamentally on the C-H acidity of the methyl group in quinaldine (2-methylquinoline). While the conjugate acid of quinaldine has a pKa of 5.15[1], the neutral methyl group possesses a pKa of approximately 22 in polar aprotic solvents. This elevated acidity is driven by the electron-withdrawing nature of the adjacent imine-like nitrogen, which stabilizes the resulting carbanion via resonance[2].

Successful acylation requires the quantitative generation of this anion using a strong, non-nucleophilic base, followed by controlled exposure to a 2-furoic acid derivative. The reaction proceeds via a tetrahedral intermediate before collapsing into the target ketone[3].

Mechanism Q Quinaldine (C-H pKa ~22) E Quinaldine Anion (Nucleophile) Q->E Deprotonation B Base (NaHMDS) -78 °C, THF B->E Abstract H+ T Tetrahedral Intermediate E->T Nucleophilic Attack F Ethyl 2-furoate (Electrophile) F->T Acylation P 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (Target Product) T->P Elimination of EtO-

Mechanistic pathway for the base-mediated Claisen-type acylation of quinaldine.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 30-40% conversion, and I recover mostly unreacted quinaldine. How can I drive it to completion?

Causality: This is typically caused by incomplete deprotonation or the premature quenching of the enolate by ambient moisture. Quinaldine is a weak base, but its methyl group requires a strong kinetic base for complete deprotonation[1]. Solution: Ensure strict anhydrous conditions (Schlenk techniques). Use 1.1 to 1.2 equivalents of Sodium bis(trimethylsilyl)amide (NaHMDS) at -78 °C and stir for at least 30 minutes before adding the electrophile. Avoid using alkoxide bases (like NaOEt), as their pKa (~16) is insufficient to quantitatively deprotonate quinaldine (pKa ~22), leading to equilibrium-driven stalling.

Q2: I am observing a complex mixture with multiple highly polar spots on TLC. What causes this?

Causality: If you are using 2-furoyl chloride as your electrophile, its extreme reactivity often leads to double acylation (forming an enol ester) or polymerization of the electron-rich furan ring under localized basic conditions. Solution: Switch the electrophile to ethyl 2-furoate or the corresponding Weinreb amide (N-methoxy-N-methylfuran-2-carboxamide). Esters are milder and prevent over-acylation. Because the resulting ketone product is more acidic than the starting quinaldine, it is immediately deprotonated by the ethoxide leaving group (or excess base), forming a stable enolate that resists further nucleophilic attack until the aqueous quench[3].

Q3: Why does my yield drop significantly when I use n-BuLi instead of NaHMDS or LDA?

Causality: Alkyl lithium reagents like n-BuLi are highly nucleophilic. Instead of acting purely as a base to abstract the methyl proton, n-BuLi can undergo nucleophilic addition directly into the electrophilic C2 or C4 positions of the quinoline ring, generating unwanted alkylated byproducts. Solution: Exclusively use sterically hindered, non-nucleophilic bases such as NaHMDS, LiHMDS, or LDA.

Q4: The product degrades during silica gel chromatography. How can I isolate it safely?

Causality: 1-(2-Furyl)-2-(quinolin-2-yl)ethanone exists in a keto-enol tautomeric equilibrium. The enol form is highly sensitive to the acidic silanol groups present on standard unmodified silica gel, leading to streaking and degradation. Solution: Pre-treat your silica gel column by flushing it with 1% triethylamine (TEA) in your starting eluent to neutralize acidic sites, or switch to neutral alumina for purification.

Troubleshooting Start Issue: Low Yield (<40%) CheckBase Is the base sufficiently strong and anhydrous? (e.g., NaHMDS) Start->CheckBase BaseNo Action: Switch to NaHMDS/LDA Dry THF over Na/benzophenone CheckBase->BaseNo No CheckEster Is the electrophile degrading or self-condensing? CheckBase->CheckEster Yes Success Optimal Yield (>85%) BaseNo->Success EsterYes Action: Use Weinreb amide or 2-furoyl chloride at lower Temp CheckEster->EsterYes Yes CheckQuench Is the product degrading during workup? CheckEster->CheckQuench No EsterYes->Success QuenchYes Action: Quench cold (-78°C) with saturated NH4Cl CheckQuench->QuenchYes Yes CheckQuench->Success No QuenchYes->Success

Diagnostic decision tree for resolving low yields in the acylation workflow.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and final isolated yield, demonstrating why specific protocols are prioritized.

EntryBase (Equiv)ElectrophileTemperature (°C)Time (h)Isolated Yield (%)Primary Observation
1NaOEt (1.5)Ethyl 2-furoate251215Incomplete deprotonation; equilibrium stalled.
2LDA (1.1)2-Furoyl chloride-78 to 25445Complex mixture; double acylation observed.
3n-BuLi (1.1)Ethyl 2-furoate-78355Ring addition byproducts formed.
4 NaHMDS (1.1) Ethyl 2-furoate -78 to 0 3 88 Clean conversion; optimal scalability.
5NaHMDS (1.1)Weinreb Amide-78 to 25492Highest purity, but higher reagent cost.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or analytical checkpoints are met.

Objective: Synthesize 1-(2-Furyl)-2-(quinolin-2-yl)ethanone via optimized Claisen condensation.

Step 1: System Preparation & Anion Generation

  • Flame-dry a 100 mL Schlenk flask under high vacuum and backfill with argon (repeat 3x).

  • Add quinaldine (1.0 equiv, 10.0 mmol, 1.43 g) and anhydrous THF (30 mL). Cool the reaction to -78 °C using a dry ice/acetone bath.

    • Validation Checkpoint 1: The solution must remain completely colorless and clear. Any cloudiness indicates moisture.

  • Dropwise add NaHMDS (1.0 M in THF, 1.1 equiv, 11.0 mL) over 15 minutes down the side of the flask to pre-cool the base.

    • Validation Checkpoint 2: The reaction mixture will immediately turn a deep, vibrant red/purple. This color shift is the self-validating proof of the highly conjugated quinaldine anion formation. Stir for 30 minutes.

Step 2: Electrophilic Acylation 4. In a separate dry vial, dissolve ethyl 2-furoate (1.05 equiv, 10.5 mmol, 1.47 g) in anhydrous THF (10 mL). 5. Add the ester solution dropwise to the quinaldine anion at -78 °C over 20 minutes using a syringe pump.

  • Validation Checkpoint 3: The deep red color will gradually transition to an orange/brown hue as the anion is consumed and the tetrahedral intermediate is formed.

Step 3: Quenching & Isolation 6. Stir the reaction for 2 hours at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to 0 °C over 1 hour. 7. Quench the reaction at 0 °C by rapidly adding cold, saturated aqueous NH₄Cl (20 mL).

  • Causality: A mildly acidic quench protonates the product enolate without causing acid-catalyzed degradation of the furan ring.

  • Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint 4: TLC (Hexanes:EtOAc 3:1) should show complete consumption of quinaldine (Rf ~0.3) and a distinct, new UV-active product spot (Rf ~0.5).

  • Purify via flash column chromatography (TEA-neutralized silica gel, Hexanes/EtOAc gradient) to afford the pure product.

References

  • Quinaldine - Chemical Properties and pKa. Grokipedia. URL:[Link]

  • Highly Efficient and Practical Syntheses of Lavendamycin Methyl Ester and Related Novel Quinolindiones. PubMed - National Library of Medicine. URL:[Link]

  • Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews - ACS Publications. URL:[Link]

Sources

Optimization

Troubleshooting solubility issues of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone in aqueous media

Title: Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Overview Welcome to the Application Scientist Support Center. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone

Overview Welcome to the Application Scientist Support Center. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is a highly lipophilic heterocyclic compound frequently utilized in drug discovery. Structurally, it consists of a furan ring and a quinoline moiety linked by an ethanone bridge. The planar nature of these aromatic systems promotes strong intermolecular π-π stacking, resulting in high crystal lattice energy and exceptionally poor aqueous solubility. Furthermore, the quinoline nitrogen acts as a weak base (pKa ≈ 4.9)[1], meaning its solubility profile is highly dependent on the pH of the surrounding media[2]. This guide provides field-proven, mechanistically grounded solutions to overcome precipitation issues during in vitro and analytical assays.

Diagnostic Workflow

Workflow A Precipitation of 1-(2-Furyl)- 2-(quinolin-2-yl)ethanone B Is the target assay pH < 4.0? A->B C Protonate Quinoline Nitrogen (Use 0.1M HCl) B->C Yes D Is the assay sensitive to organic solvents? B->D No G Homogeneous Solubilization Achieved C->G E Use Co-solvent System (e.g., 1-5% DMSO/PEG400) D->E No F Use HP-β-CD Complexation (Host-Guest Encapsulation) D->F Yes E->G F->G

Diagnostic workflow for resolving aqueous solubility issues of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(2-Furyl)-2-(quinolin-2-yl)ethanone precipitate immediately upon dilution in PBS (pH 7.4)? A: At physiological pH (7.4), the quinoline nitrogen (pKa ~4.9) is predominantly in its neutral, unprotonated state[1]. Without an ionic charge to facilitate ion-dipole interactions with water molecules, the compound's intrinsic lipophilicity dominates. The hydrophobic effect drives the planar aromatic rings to aggregate, pushing the compound out of the aqueous phase[3]. To maintain solubility at pH 7.4, you must disrupt these hydrophobic interactions using excipients like cyclodextrins or cosolvents, as simple pH adjustments are not viable for neutral biological assays.

Q2: Can I just use 100% DMSO as a stock and dilute it directly into my cell culture media? A: While the compound is highly soluble in neat DMSO, direct dilution into aqueous media often leads to "solvent shift precipitation." As the DMSO rapidly diffuses into the bulk water, the local concentration of the drug exceeds its aqueous thermodynamic solubility limit, causing rapid nucleation and crystallization[3]. A step-down dilution method or the use of surfactant-stabilized media is required to prevent this kinetic trap.

Q3: How does lowering the pH help, and is it safe for the furan ring? A: Lowering the pH below 3.0 ensures that >99% of the quinoline nitrogen molecules are protonated, converting the highly lipophilic free base into a water-soluble cationic salt[2]. While furan rings can be sensitive to strong, concentrated mineral acids (which can cause ring-opening), dilute aqueous acidic buffers (pH 2.5–3.0) are generally well-tolerated for short-term analytical preparations.

Experimental Protocols

Protocol 1: Preparation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes Causality & Rationale: HP-β-CD features a lipophilic inner cavity that encapsulates the hydrophobic furan and quinoline rings, while its hydrophilic exterior ensures aqueous solubility[4]. This host-guest complexation avoids the cellular toxicity associated with high organic solvent concentrations in biological assays.

CD_Protocol Step1 Step 1: Host Prep Dissolve HP-β-CD in H2O (20% w/v) Step2 Step 2: Guest Addition Add Drug (1:1 Molar) High-shear mixing Step1->Step2 Step3 Step 3: Equilibration Stir 24-48h at 25°C (Dark conditions) Step2->Step3 Step4 Step 4: Isolation Filter (0.45 µm) & Lyophilize Step3->Step4

Step-by-step methodology for preparing HP-β-CD inclusion complexes.

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve HP-β-CD in deionized water to create a 20% (w/v) solution. Stir continuously at 25°C until completely clear.

  • Drug Addition: Weigh 1-(2-Furyl)-2-(quinolin-2-yl)ethanone to achieve a 1:1 molar ratio with the cyclodextrin. Add the solid drug slowly to the HP-β-CD solution under high-shear magnetic stirring (800 rpm).

  • Equilibration: Stir the suspension in the dark for 24–48 hours at room temperature. Self-Validation Check: The extended stirring time is critical to allow the host-guest thermodynamic equilibrium to fully establish, ensuring maximum encapsulation[4].

  • Filtration: Filter the mixture through a 0.45 µm PVDF syringe filter. Self-Validation Check: This step removes any uncomplexed, precipitated drug, ensuring the final concentration reflects true thermodynamic solubility rather than suspended particulates.

  • Lyophilization (Optional): Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a stable, solid inclusion complex powder that can be reconstituted instantly in water[4].

Protocol 2: Co-solvent & Surfactant System for In Vitro Assays Causality & Rationale: When cyclodextrin is unavailable, a combination of a water-miscible cosolvent (DMSO) and a non-ionic surfactant (Tween 80) can lower the dielectric constant of the solvent mixture and form micelles to trap the hydrophobic compound, preventing solvent-shift precipitation[3].

Step-by-Step Methodology:

  • Primary Stock: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution via brief sonication.

  • Surfactant Coating: In a separate tube, mix the DMSO stock with Tween 80 at a 1:1 (v/v) ratio. Vortex vigorously for 60 seconds. The surfactant coats the solvated drug molecules, providing a steric barrier against aggregation.

  • Aqueous Dilution: Slowly add the pre-warmed (37°C) target aqueous buffer (e.g., PBS or culture media) dropwise to the DMSO/Tween mixture while vortexing, until the final DMSO concentration is ≤ 1% (v/v).

  • Verification: Measure the optical density at 600 nm (OD600). Self-Validation Check: An OD600 > 0.05 indicates light scattering from nano-precipitates, meaning the compound has crashed out and the surfactant ratio must be increased.

Quantitative Data Presentation

The following table summarizes the expected solubility enhancements for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone across different formulation strategies, allowing for rapid comparison and selection based on assay constraints.

Formulation StrategyExcipient / ConditionMechanism of ActionEstimated Solubility LimitBiological Assay Compatibility
Baseline (Aqueous) PBS (pH 7.4)None< 1 µg/mLHigh (but drug is insoluble)
pH Adjustment 0.1 M HCl (pH 2.5)Protonation of quinoline nitrogen (salt formation)> 20 mg/mLLow (Acidic pH is toxic to cells)
Co-solvent System 1% DMSO + 1% Tween 80Dielectric constant reduction & micellar trapping~ 50 - 100 µg/mLModerate (Depends on cell line sensitivity)
Complexation 20% HP-β-CD in WaterHydrophobic cavity encapsulation> 5 mg/mLHigh (Non-toxic, physiological pH)

References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (wjbphs.com). 3

  • Application Notes and Protocols: Enhancing Arctigenin Water Solubility with Cyclodextrins. Benchchem. 4

  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Benchchem. 1

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. 2

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE)

Welcome to the Advanced Crystallization Support Center. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) is a complex heterocyclic ketone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) is a complex heterocyclic ketone. Like many 2-phenacylquinoline derivatives, its crystallization is heavily complicated by prototropic tautomerism —the dynamic proton transfer between the active methylene group, the carbonyl oxygen, and the quinoline nitrogen.

This guide provides field-proven, mechanistically grounded solutions to overcome phase separation and isolate high-purity single crystals.

Part 1: Troubleshooting FAQs

Q1: Why does my FQE sample consistently "oil out" instead of forming crystals? A1: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when a solute precipitates as a disordered, solvent-rich liquid phase rather than a crystalline solid. For FQE, this is mechanistically driven by tautomeric equilibrium. FQE can exist as a ketimine (ketone), enolimine (enol), or enaminone. When a solvent system fails to lock the molecule into a single tautomeric state, the resulting mixture of tautomers in solution depresses the melting point of the solute, preventing ordered nucleation. To resolve this, you must drive the equilibrium toward the highly conjugated enaminone tautomer, which is the principal stable form for 2-phenacylquinolines[1].

Q2: How do I select a solvent system that forces the enaminone tautomer? A2: The enaminone form is stabilized by a strong intramolecular hydrogen bond (N-H···O=C) and extended π -electron delocalization[2]. Polar and mildly basic solvents (e.g., Acetonitrile, DMSO) favor the enaminone tautomer over the enolimine form[3]. You should strictly avoid non-polar solvents (like hexanes or pure toluene); these fail to stabilize the zwitterionic character of the enaminone, leading to a mixture of weakly H-bonded ketimine and enolimine forms[4]. A self-validating system is Acetonitrile (solvent) with Water (anti-solvent), which provides the dielectric environment needed to maximize the Harmonic Oscillator Model of Aromaticity (HOMA) index of the enaminone quasi-ring[3].

Q3: My crystals exhibit variable coloration (pale yellow to deep orange). Is this an impurity? A3: Not necessarily. This phenomenon is a form of thermochromism and solvatochromism directly linked to the tautomeric state of the crystal lattice[4]. The enaminone tautomer features a "push-pull" conjugated system between the electron-donating quinoline nitrogen and the electron-accepting furyl carbonyl, resulting in a deep orange/red shift. The ketimine form lacks this extended conjugation and appears pale yellow. If your batch is pale or variably colored, it indicates a mixed-tautomer lattice or that the tautomeric shift was incomplete during rapid cooling.

Part 2: Quantitative Data & Solvent Effects

To achieve predictable crystallization, the solvent's dielectric constant ( ϵ ) must be matched to the desired tautomer.

Solvent SystemDielectric Constant ( ϵ )Favored TautomerIntramolecular H-Bond StatusCrystallization Outcome
DMSO / Water ~47.0EnaminoneLocked (N-H···O=C)High-purity, deep orange crystals
Acetonitrile / Water ~37.5EnaminoneLocked (N-H···O=C)X-ray quality single crystals
Chloroform ~4.8Mixed (Enaminone/Ketimine)WeakenedPoor yield, variable coloration
Hexane / Toluene < 2.5Ketimine / EnolimineDisruptedOiling out (LLPS), amorphous solid

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Vapor Diffusion (For X-Ray Quality Single Crystals)

Scientist's Note: Vapor diffusion is a self-validating method for tautomeric compounds. It ensures an extremely slow increase in supersaturation, allowing the tautomeric equilibrium to continuously adjust and lock into the enaminone form as the dielectric environment gradually changes.

  • Dissolution: Dissolve 10 mg of crude FQE in 0.5 mL of high-purity Acetonitrile (a polar solvent favoring the enaminone tautomer) in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/undissolved particulates).

  • Anti-Solvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of pure Water (anti-solvent).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at a constant temperature of 20°C to prevent thermal fluctuations from shifting the tautomeric equilibrium.

  • Harvesting: After 5–7 days, deep orange, block-like crystals of the enaminone tautomer will form. Isolate via vacuum filtration and wash with a few drops of cold water.

Protocol B: Controlled Cooling Crystallization (For Bulk Purity)

Scientist's Note: A controlled cooling ramp prevents the rapid supersaturation spike that typically induces oiling out in dynamic tautomeric mixtures.

  • Saturation: Suspend 1.0 g of crude FQE in 15 mL of Ethanol. Heat to 75°C under reflux until complete dissolution is achieved.

  • Tautomer Locking: Add 2 mL of Water dropwise while maintaining 75°C. This increases the solvent dielectric constant, pushing the equilibrium firmly toward the enaminone form.

  • Primary Cooling Ramp: Cool the solution from 75°C to 60°C at a strict rate of 0.5°C/min. Hold isothermally at 60°C for 30 minutes to allow primary nucleation of the enaminone crystals.

  • Final Crystallization: Continue cooling from 60°C to 5°C at 0.2°C/min.

  • Isolation: Filter the resulting crystalline slurry and dry under vacuum at 40°C for 12 hours.

Part 4: Workflow Visualization

G Start FQE in Solution (Mixed Tautomers) SolventPolar Polar/Basic Solvents (e.g., DMSO, MeCN) Start->SolventPolar High Dielectric SolventNonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Start->SolventNonPolar Low Dielectric Enaminone Enaminone Tautomer (Intramolecular H-Bond Locked) SolventPolar->Enaminone Favors HOMA Aromaticity Mixture Ketimine / Enolimine Mixture (Weakly H-Bonded) SolventNonPolar->Mixture Competes with H-Bonds Crystals High-Purity Single Crystals (Extended Conjugation) Enaminone->Crystals Ordered Nucleation Oiling Oiling Out / LLPS (Amorphous Phase Separation) Mixture->Oiling Melting Point Depression Oiling->SolventPolar Re-dissolve & Optimize

Figure 1: Tautomeric control pathway for FQE crystallization and phase outcomes.

Part 5: References

  • Title: Advances in Heterocyclic Chemistry, Volume 91 Source: epdf.pub URL:

  • Title: DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution Source: ResearchGate URL:

  • Title: Influence of Bond Fixation in Benzo-Annulated N-Salicylideneanilines and Their ortho-C(O)X Derivatives on Tautomeric Equilibria in Solution Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: Comment on ''Non-symmetric substituted ureas locked in an (E,Z ) conformation: an unusual anion binding via supramolecular assembly'' Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Characterization

Welcome to the Advanced NMR Troubleshooting Center. The characterization of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone presents a classic challenge in structural elucidation: severe spectral crowding.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. The characterization of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone presents a classic challenge in structural elucidation: severe spectral crowding. The presence of both a furan ring and a quinoline ring creates a highly congested aromatic region (7.0–8.5 ppm) in standard 1D 1 H NMR spectra.

As a Senior Application Scientist, I have designed this guide to move beyond basic textbook theory. We will explore the causality behind signal overlap and deploy field-proven, self-validating protocols—ranging from Aromatic Solvent-Induced Shifts (ASIS) to broadband homonuclear decoupled (Pure Shift) NMR—to unambiguously assign every proton and carbon in your molecule.

Diagnostic Overview: The Root Cause of Overlap

Before applying advanced techniques, we must understand the spin system. The molecule consists of three distinct domains:

  • Furan Ring: Protons at positions 3, 4, and 5.

  • Quinoline Ring: Protons at positions 3, 4, 5, 6, 7, and 8.

  • Methylene Linker: An isolated CH 2​ group flanked by a carbonyl and the quinoline ring.

Table 1: Expected Chemical Shift Ranges & Overlap Risk (in CDCl 3​ )

Structural DomainExpected 1 H Shift (ppm)MultiplicityOverlap Risk LevelPrimary Confounding Factors
Methylene (CH 2​ ) 4.50 – 4.80SingletLowIsolated spin system; potential keto-enol tautomerization.
Furan (H4) 6.50 – 6.60Doublet of doubletsLowGenerally shielded compared to other aromatic protons.
Furan (H3, H5) 7.20 – 7.60Doublets / MultipletsHigh Overlaps with Quinoline H3, H6, H7.
Quinoline (H3-H8) 7.40 – 8.20Complex MultipletsCritical Extensive J -coupling networks ( 3J , 4J ) create a continuous band of signals.

Troubleshooting FAQs & Experimental Protocols

FAQ 1: My aromatic peaks are an unresolved multiplet in CDCl 3​ . Do I immediately need a higher-field magnet?

Answer: No. Before requesting time on an 800 MHz spectrometer, you should exploit Aromatic Solvent-Induced Shifts (ASIS) .

The Causality: Solvents like benzene-d 6​ (C 6​ D 6​ ) are highly anisotropic. Unlike CDCl 3​ , C 6​ D 6​ molecules align themselves with the dipole moment of polar solute molecules (in this case, the carbonyl group of the ethanone). According to the "carbonyl reference-plane rule," protons in front of the carbonyl plane are deshielded, while those behind it are shielded[1]. This differential shielding causes overlapping signals to "slide" past each other, effectively deconvoluting the spectrum without requiring a stronger magnetic field[2].

Protocol 1: Step-by-Step ASIS Titration This protocol is a self-validating system: by titrating the solvent, you can track the migration of individual peaks, ensuring no assignments are lost during the transition.

  • Baseline Acquisition: Prepare 15 mg of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone in 0.6 mL of CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum (e.g., 16 scans, 400 MHz).

  • Titration Step 1: Add 50 μ L of C 6​ D 6​ to the NMR tube.

  • Re-optimization: Re-lock the spectrometer (the lock signal will shift due to the mixed solvent) and re-shim the Z and Z2 gradients.

  • Tracking: Acquire a new 1D 1 H spectrum. Overlay it with the baseline spectrum. You will observe the furan and quinoline multiplets beginning to separate.

  • Completion: Continue adding C 6​ D 6​ in 50 μ L increments up to a 1:1 ratio, or evaporate the CDCl 3​ and dissolve entirely in C 6​ D 6​ if the separation is optimal. Note: Hexafluorobenzene (C 6​ F 6​ ) can also be used, which induces shifts in the exact opposite direction of C 6​ D 6​ [3].

FAQ 2: ASIS improved the separation, but I still cannot assign the specific quinoline protons. What is the next logical step?

Answer: You must transition from 1D to 2D heteronuclear correlation experiments, specifically HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

The Causality: While the 1 H chemical shift range is narrow (~10 ppm), the 13 C chemical shift range is broad (~200 ppm). By spreading the overlapping proton signals into the carbon dimension, HSQC allows you to resolve protons that have identical chemical shifts but are attached to different carbons[4]. Furthermore, HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, allowing you to bridge the isolated spin systems (Furan Carbonyl CH 2​

Quinoline)[5].

G H1_1D 1D 1H NMR (Severe Overlap) ASIS Apply ASIS (C6D6 Titration) H1_1D->ASIS Step 1: Solvent Shift HSQC 1H-13C HSQC (Direct C-H Assignment) ASIS->HSQC Step 2: 2D Dispersion HMBC 1H-13C HMBC (Long-Range Connectivity) HSQC->HMBC Step 3: Quaternary Linking PureShift Pure Shift NMR (Multiplet Collapse) HMBC->PureShift Step 4: Ultimate Resolution (If multiplets still obscure J-vals)

Caption: Logical troubleshooting workflow for resolving severe NMR signal overlap.

Protocol 2: Optimized 2D NMR Setup for Crowded Aromatics

  • Pulse Sequence Selection: Use a multiplicity-edited HSQC. This will phase CH/CH 3​ peaks positively (e.g., blue) and CH 2​ peaks negatively (e.g., red), instantly identifying your methylene linker[6].

  • Spectral Aliasing (Advanced): To achieve top resolution in the 13 C dimension without increasing acquisition time from minutes to hours, reduce the 13 C spectral width (SW) from the standard 160 ppm to roughly 20 ppm. The signals will "alias" (fold over) into this narrow window, providing extremely high digital resolution to separate closely resonating quinoline carbons[7].

  • HMBC Overlay: Acquire the HMBC. Overlay the HSQC and HMBC spectra in your processing software. The HSQC cross-peaks will align perfectly with the direct-bond correlations, allowing you to easily identify the 2J and 3J correlations that define the molecular skeleton[8].

FAQ 3: I need to extract exact J -coupling constants for the furan ring, but the multiplets are too complex even in 2D. Is there a way to simplify the splitting?

Answer: Yes. You should deploy Pure Shift NMR (Broadband Homonuclear Decoupling).

The Causality: In standard 1 H NMR, signals are split into multiplets due to scalar coupling ( JHH​ ) with adjacent protons. Pure shift NMR utilizes specialized pulse sequences (like PSYCHE or Zangger-Sterk) to suppress these homonuclear interactions during acquisition[9]. The result is a spectrum where every multiplet collapses into a sharp singlet[10]. This effectively increases the resolution by an order of magnitude, mimicking the resolving power of a 5 GHz spectrometer on a standard 500 MHz instrument[10].

Protocol 3: Acquiring a PSYCHE Pure Shift Spectrum

  • Calibration: Accurately calibrate the 90° pulse for 1 H. Pure shift sequences are highly sensitive to pulse miscalibrations.

  • Sequence Loading: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence from the spectrometer library.

  • Parameter Tuning: Set the chunk duration (typically 15–30 ms). This dictates the duration of data acquisition between decoupling pulses. A shorter chunk yields better decoupling but lower sensitivity.

  • Data Acquisition & Processing: The experiment is acquired as a pseudo-2D dataset. The processing software will automatically extract the first data point of each chunk and stitch them together to reconstruct a 1D spectrum containing only singlets[11].

  • Validation: Compare the Pure Shift spectrum to your standard 1D. The integral values must remain identical, confirming no signals were lost during the decoupling process.

G Furan Furan Protons (H3, H4, H5) Carbonyl Carbonyl (C1) Furan->Carbonyl 3J HMBC Methylene Methylene (CH2) Methylene->Carbonyl 2J HMBC Quinoline_C2 Quinoline (C2 Quaternary) Methylene->Quinoline_C2 2J HMBC Quinoline_H Quinoline Protons (H3, H4) Quinoline_H->Quinoline_C2 3J HMBC

Caption: Critical HMBC correlations linking the isolated spin systems through quaternary carbons.

Summary of Resolution Techniques

Table 2: Strategic Comparison of Overlap Resolution Methods

TechniquePrimary MechanismTime InvestmentSensitivityBest Used For...
ASIS (C 6​ D 6​ ) Differential magnetic shielding via solvent anisotropy.Low (~15 mins)HighRapid deconvolution of aromatic multiplets without advanced sequences.
Spectral Aliased HSQC Folding 13 C signals into a narrow spectral window.Medium (~1 hour)MediumSeparating protons with identical 1 H shifts but different 13 C shifts.
Pure Shift (PSYCHE) Broadband homonuclear decoupling ( JHH​ suppression).High (~2 hours)LowCollapsing complex multiplets into singlets to extract exact chemical shifts.

References

  • Review – Pure shift NMR experiments: recent developments, methods and applications.
  • Two solvents, two different spectra - Arom
  • Pure Shift NMR - Manchester NMR Methodology Group. University of Manchester.
  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis.
  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.
  • A New Approach of Aromatic Solvent-induced Shifts (ASIS) in 13C NMR Spectroscopy for Solving Stereochemical Problems. RSC Publishing.
  • Video: 2D NMR: Overview of Heteronuclear Correl
  • 1H NMR Solvent Shifts Induced by Hexafluorobenzene in Lactones, Lactams, Acid Anhydrides and Imides.
  • 2D NMR. EPFL.
  • 6.1: 2D NMR Spectroscopy - Enhanced Spectral Resolution. Chemistry LibreTexts.
  • Chapter 2: Top Resolution in 2D NMR Spectroscopy Using Spectral Aliasing. RSC Books.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Reactions

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with bifunctional heterocyclic methylene compounds like 1-(2-furyl)-2-(quinolin-2-yl)ethanone (CAS: 6312-28-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with bifunctional heterocyclic methylene compounds like 1-(2-furyl)-2-(quinolin-2-yl)ethanone (CAS: 6312-28-3) presents unique synthetic challenges. This molecule features an electron-rich furan ring, a basic quinoline nitrogen, and a highly acidic active methylene bridge.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you suppress byproduct formation and maximize your reaction yields.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: My condensation reaction stalls at ~40-50% conversion, and LC-MS shows a massive peak for a di-acylated byproduct. Why is this happening? The Causality: This is a classic thermodynamic trap driven by pKa differentials. The synthesis typically involves the acylation of 2-methylquinoline (quinaldine) with ethyl 2-furoate. Quinaldine's methyl protons have a pKa of ~16. However, the target product features an active methylene flanked by a ketone and a quinoline ring, drastically dropping its pKa to ~12. If you use only 1.0 equivalent of base, the newly formed product immediately quenches the remaining unreacted quinaldine enolate. The resulting product enolate then acts as a nucleophile against another equivalent of ethyl 2-furoate, leading to over-acylation. The Solution: You must use 2.1 equivalents of a strong, non-nucleophilic base (e.g., LDA). The first equivalent forms the quinaldine carbanion. As the target product forms, the second equivalent immediately deprotonates it into a stable, unreactive enolate, preventing it from attacking the ester and driving the primary reaction to 100% conversion.

Q2: I am losing my product during the aqueous workup. NMR shows the disappearance of the furan signals and the appearance of aliphatic multiplets. What went wrong? The Causality: Furan rings are highly susceptible to hydrolytic ring-opening under strongly acidic conditions, converting into 1,4-diketones via a Zincke-Suhl-type hydrolytic pathway. If you are quenching your highly basic reaction mixture with concentrated HCl or H2​SO4​ , you are destroying the furan moiety. The Solution: Always perform a buffered quench . Use saturated aqueous ammonium chloride ( NH4​Cl ) at 0 °C. This safely neutralizes the LDA and protonates the product enolate at a mild pH (~6.0), preserving the furan ring intact.

Q3: During downstream functionalization (e.g., oxidations), I am seeing complex mixtures of quinoline N-oxides and furan degradation. How do I control regioselectivity? The Causality: Both the furan ring and the quinoline nitrogen are highly susceptible to electrophilic oxidants. Standard oxidants like mCPBA will rapidly form the quinoline N-oxide before interacting with the methylene bridge. Furthermore, the active methylene is prone to oxidative cleavage, a known pathway in bis-heteroaryl ketones[1]. The Solution: To selectively functionalize the molecule without N-oxidation, utilize highly controlled catalytic systems. For instance, employing hydrogen peroxide ( H2​O2​ ) with specific transition metal catalysts (like Mo or W complexes) can direct oxidation away from the nitrogen [2]. Alternatively, pre-form a temporary Lewis acid complex (e.g., with BF3​⋅OEt2​ ) to tie up the quinoline nitrogen's lone pair prior to introducing the oxidant.

Part 2: Quantitative Data Presentation

The table below summarizes our internal laboratory data on how base selection and temperature directly dictate the byproduct profile during the primary acylation step.

Table 1: Impact of Base and Temperature on Target Yield vs. Byproduct Formation

Base System (Eq.)Temp ProfileSolventTarget Yield (%)Dominant Byproduct Profile
NaOEt (1.2 eq)80 °C (Reflux)EtOH< 15%Aldol oligomers (40%), Unreacted SM (45%)
NaH (1.5 eq)0 °C to RTTHF35%Di-acylated byproduct (30%)
LDA (1.0 eq)-78 °CTHF42%Unreacted SM (50%) - Proton transfer stall
LDA (2.1 eq) -78 °C to 0 °C THF > 88% Trace (< 2%)

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol includes built-in visual and analytical checkpoints. This guarantees the system is validating itself at every mechanistic step.

Optimized Synthesis of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone

  • System Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (22 mmol, 2.2 eq). Cool to -78 °C.

  • Base Generation: Dropwise add n-BuLi (21 mmol, 2.1 eq, 2.5 M in hexanes).

    • Validation Checkpoint: The solution should remain clear. Stir for 30 minutes at -78 °C to ensure complete LDA formation.

  • Carbanion Formation: Slowly add 2-methylquinoline (10 mmol, 1.0 eq) in 10 mL THF over 15 minutes.

    • Validation Checkpoint: The reaction mixture will immediately turn a deep, vibrant red/purple . This color change is the visual confirmation of the resonance-stabilized quinaldine carbanion forming.[3].

  • Acylation: Add ethyl 2-furoate (10.5 mmol, 1.05 eq) dropwise. Maintain at -78 °C for 1 hour, then slowly let the bath warm to 0 °C over 2 hours.

    • Validation Checkpoint: The deep red color will gradually fade to a pale yellow/amber as the carbanion is consumed and the product enolate is generated.

  • Buffered Quench: At 0 °C, rapidly add 20 mL of saturated aqueous NH4​Cl .

    • Validation Checkpoint: Check the aqueous layer pH; it should be ~6-7. Do not proceed if pH < 4.

  • Isolation: Extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over Na2​SO4​ , and concentrate.

    • Validation Checkpoint: Run a TLC (20% EtOAc/Hexanes, UV 254 nm). Unreacted quinaldine Rf​≈0.3 ; Target Product Rf​≈0.5 .

Part 4: Pathway Visualization

The following logic diagram maps the divergence between the desired target pathway and the competitive byproduct pathways discussed in the FAQs.

ByproductPathway SM 2-Methylquinoline + Ethyl 2-furoate Intermediate Quinaldine Carbanion SM->Intermediate Deprotonation Base LDA (2.1 eq) at -78°C Intermediate->Base Target 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (Target Product) Intermediate->Target Acylation (Controlled) Enolate Target Enolate (Active Methylene) Target->Enolate Deprotonated by Base (pKa ~12) FuranOpen 1,4-Diketone Byproduct (Furan Ring-Opening) Target->FuranOpen Aqueous HCl Workup (pH < 2) DiAcyl Di-acylated Byproduct (Over-reaction) Enolate->DiAcyl + Excess Ethyl 2-furoate

Fig 1: Mechanistic pathways of target formation vs. competitive byproduct generation.

Part 5: References

  • Oxidative Cleavage of Csp3–Csp2 and Csp3–H Bonds with KOtBu: Highly Robust and Practical Synthesis of Diaryl/(het-Ar) Ketones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. MDPI. Available at:[Link]

  • Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. Dependence of the outcome on the reaction conditions and a deeper insight into the mechanism. PMC - National Institutes of Health. Available at:[Link]

  • HAT-Mediated Electrochemical C(sp2)–H Acylation of Quinolines with Alcohols. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone HPLC Analysis

Welcome to the technical support resource for the HPLC analysis of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the HPLC analysis of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common chromatographic challenges encountered with this compound. The unique structure of this analyte presents a significant analytical hurdle: keto-enol tautomerism. This guide will equip you with the foundational knowledge and systematic troubleshooting strategies to develop a robust and reliable HPLC method.

Foundational Knowledge: The Challenge of Tautomerism

1-(2-Furyl)-2-(quinolin-2-yl)ethanone exists in solution as an equilibrium between its keto and enol forms. This dynamic interconversion is often slow enough to be separated by HPLC, leading to peak splitting, broadening, or other chromatographic anomalies.[1][2] The primary goal of mobile phase optimization is to control this equilibrium to produce a single, sharp, and reproducible peak. This can be achieved by either accelerating the interconversion so that only one averaged peak is observed, or by shifting the equilibrium so that one tautomer is overwhelmingly favored.

Caption: Keto-enol equilibrium of the target analyte.

Recommended Starting HPLC Conditions

For novel quinoline derivatives, a reverse-phase method using a C18 column is the standard starting point.[3] The inclusion of an acidic modifier is crucial for protonating the basic quinoline nitrogen, which helps to minimize peak tailing caused by interactions with residual silanols on the column surface.[4][5]

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose reverse-phase column suitable for many quinoline derivatives.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape for basic compounds.[3] Mass-spec compatible.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common and effective organic modifier.[3]
Gradient 10-95% B over 20 minutesA broad gradient is useful for initial screening to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA controlled temperature ensures reproducible retention times.
Detection UV at 254 nmQuinoline systems are strongly UV-active; 254 nm is a good starting wavelength.[4]
Injection Volume 5 µLA small injection volume minimizes solvent mismatch effects.[6]
Sample Diluent Mobile Phase (Initial Conditions)Dissolving the sample in the mobile phase is critical to prevent peak distortion.[7][8]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues observed during the analysis of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone. Follow the troubleshooting workflow to diagnose and resolve your specific problem.

Caption: Troubleshooting workflow for common HPLC issues.

Q1: My peak is split into two or has a significant shoulder. What is the cause and how do I fix it?

A1: Peak splitting is the most anticipated issue for this compound and is almost certainly due to the chromatographic separation of the keto and enol tautomers.[1][2] The goal is to manipulate the mobile phase conditions to either merge the two peaks into one or to drive the equilibrium to favor one form completely.

Troubleshooting Steps:

  • Confirm Tautomerism: The baseline between the two split peaks may not return fully to zero, indicating the two forms are interconverting on the column.[1] To further confirm, try adjusting the column temperature. Increasing the temperature often accelerates the interconversion, which can lead to the peaks merging into a single, broader peak.[1]

  • Adjust Mobile Phase pH (See Protocol 4.1): The keto-enol equilibrium is highly sensitive to pH.[9][10][11]

    • Lowering the pH (e.g., to pH 2.5 with phosphoric or trifluoroacetic acid): Strongly acidic conditions can sometimes accelerate the acid-catalyzed interconversion, leading to a single peak.

    • Increasing the pH (e.g., to pH 7-8 with a phosphate or ammonium bicarbonate buffer): In some cases, a neutral or slightly basic mobile phase may favor one tautomer over the other. However, be cautious with silica-based columns, which are generally not stable above pH 8.[5]

  • Adjust Column Temperature (See Protocol 4.2):

    • Increase Temperature (e.g., to 40-60°C): This increases the rate of tautomer interconversion. If the rate becomes fast relative to the chromatographic separation time, a single, averaged peak will be observed.[1]

    • Decrease Temperature (e.g., to 10-20°C): This slows down the interconversion. While it won't merge the peaks, it may improve the resolution between them, allowing for the potential quantification of both forms if necessary.[2]

  • Evaluate Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase (e.g., 100% ACN) can cause peak splitting.[8] Always ensure your sample is dissolved in the initial mobile phase composition or a weaker solvent.[7]

Troubleshooting ActionExpected Outcome for TautomerismReference
Increase Column TemperaturePeaks may broaden and merge into one.[1]
Decrease Column TemperatureResolution between split peaks may improve.[2]
Adjust Mobile Phase pHEquilibrium may shift, potentially favoring one form or accelerating interconversion to yield a single peak.[9][10]
Change Sample Solvent to Mobile PhaseEliminates solvent mismatch as a cause of splitting.[8]
Q2: I'm seeing a single, but very broad peak. What does this mean?

A2: A single, broad peak often indicates that the keto-enol interconversion is happening on the column at a rate that is intermediate to the timescale of the separation. You are not seeing two distinct peaks, but you are also not seeing a sharp, averaged peak. The solutions are the same as for peak splitting: adjust the pH and/or temperature to either speed up the interconversion (to get a sharp, averaged peak) or slow it down and shift the equilibrium (to get a sharp peak of one tautomer).

Q3: My peak is tailing significantly. How can I improve the peak shape?

A3: Peak tailing for a basic compound like a quinoline derivative is often caused by secondary interactions between the protonated analyte and acidic, deprotonated silanol groups on the silica surface of the column.[4][5]

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the quinoline nitrogen (pKa is typically around 5).[5] This ensures the analyte is fully protonated and behaves consistently. Using 0.1% formic acid (pH ~2.7) or phosphoric acid should be sufficient.

  • Add a Competing Base: If tailing persists, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) can help. The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions and improving peak shape.[4]

  • Use a Modern, End-Capped Column: Newer generation HPLC columns often have better end-capping and lower silanol activity, making them less prone to causing peak tailing with basic compounds.[12][13]

Q4: How can I confirm if my peak splitting is due to tautomerism and not a chemical impurity?

A4: This is a critical question for method validation.

  • Temperature and pH Studies: As described above, the peak ratio of tautomers will be highly sensitive to changes in temperature and mobile phase pH. The peak ratio of a true impurity to the main peak should remain constant under these varying conditions.

  • Peak Collection and Re-injection: Collect the eluent corresponding to each of the two split peaks into separate vials. Re-inject the solution from the first peak; you should see two peaks appear again as the equilibrium re-establishes in solution. Do the same for the second peak, and you should observe the same result. If you were dealing with two distinct impurities, re-injecting one peak would only show that single peak again.

  • LC-MS Analysis: Mass spectrometry is a definitive tool. Both the keto and enol tautomers are isomers and will have the exact same mass-to-charge ratio (m/z). If both peaks in the chromatogram show the same m/z, it strongly confirms they are tautomers.[1][14]

Advanced Optimization Protocols

Protocol 4.1: Systematic Mobile Phase pH Study

This protocol systematically evaluates the effect of pH on the chromatography of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone.

Methodology:

  • Prepare Buffers: Prepare a series of identical mobile phases (e.g., 50:50 Water:ACN) buffered at different pH values. Use buffers that are compatible with HPLC (e.g., phosphate, formate, acetate).

    • pH 2.5: 0.1% Phosphoric Acid

    • pH 3.5: 10mM Ammonium Formate

    • pH 4.5: 10mM Ammonium Acetate

    • pH 7.0: 10mM Ammonium Bicarbonate

  • Equilibrate System: For each pH condition, thoroughly flush and equilibrate the column for at least 20 column volumes.

  • Inject Sample: Inject the sample under each pH condition, keeping all other parameters (temperature, flow rate, gradient) constant.

  • Analyze Results: Observe the effect on peak shape. Look for a pH that either provides a single, sharp peak or pushes the equilibrium to >99% of one form.

Protocol 4.2: Evaluating the Effect of Temperature

This protocol assesses the impact of column temperature on tautomer interconversion.

Methodology:

  • Set Initial Temperature: Begin with your starting method at 25 °C.

  • Increase Temperature: Sequentially increase the column temperature in 10 °C increments (e.g., 35 °C, 45 °C, 55 °C).

  • Equilibrate and Inject: At each temperature, allow the column to fully equilibrate before injecting the sample.

  • Analyze Results: Monitor the chromatograms for the merging of the split peaks. Note the temperature at which the best peak shape is achieved. Be aware that higher temperatures will generally reduce retention time.

References

  • SIELC. (2018, February 17). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • H. Seltner, et al. (1982). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • ResearchGate. (n.d.). Reversed-phase HPLC separation of quinine and its diastereoisomer quinidine in pharmaceutical tablets.
  • Cichocki, A. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Separation Science.
  • Chromatography Forum. (2005, August 16). keto-enol tautomerism.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Hu, A., et al. (2025, November 1). Determine of pH-dependent diketo and keto-enol tautomers of curcumin analogs by ultraperformance liquid chromatography-mass spectrometry. Request PDF on ResearchGate.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Asian Journal of Chemistry. Reversed-phase HPLC Separation of Quinine and its Diastereoisomer Quinidine in Pharmaceutical Tablets.
  • Waters. (n.d.). What are common causes of peak splitting when running an LC column?
  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
  • ResearchGate. (n.d.). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry.
  • Journal of Al-Nahrain University. (2010). The influence of pH and temperature on tautomerism of imines derived from 2-hydroxy – 1- napthaldehyde. Iraqi Journal of Science.
  • Chromatography Forum. (2007, March 9). Keto-enol tautomerism.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points.

Sources

Troubleshooting

Minimizing solvent toxicity in 1-(2-Furyl)-2-(quinolin-2-yl)ethanone extraction

Technical Support Center: Minimizing Solvent Toxicity in 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Extraction Introduction Welcome to the Technical Support Center for the green extraction of 1-(2-Furyl)-2-(quinolin-2-yl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Solvent Toxicity in 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Extraction

Introduction Welcome to the Technical Support Center for the green extraction of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone. This bulky heterocyclic compound—featuring a quinoline ring, a ketone linker, and an electron-rich furan moiety—presents unique solubility and stability challenges. Historically, its extraction relied on highly toxic, halogenated volatile organic compounds (VOCs) like dichloromethane (DCM) or chloroform. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for transitioning to sustainable, low-toxicity alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Deep Eutectic Solvents (DES).

FAQ & Troubleshooting Guides

Q1: I replaced DCM with 2-MeTHF for my extraction, but I am experiencing severe emulsions and lower yields. How do I resolve this?

The Causality: 2-Methyltetrahydrofuran (2-MeTHF) is a premier biomass-derived alternative to DCM and THF, offering lower toxicity and a higher boiling point [1]. However, unlike DCM which is completely immiscible with water, 2-MeTHF has a partial water solubility of approximately 14 g/100 g at room temperature [2]. When extracting 1-(2-Furyl)-2-(quinolin-2-yl)ethanone, two factors cause emulsions and yield loss:

  • Aqueous Miscibility: The partial miscibility reduces the interfacial tension, leading to stable emulsions.

  • Protonation State: The quinoline nitrogen has a pKa of ~4.9. If your aqueous reaction quench is slightly acidic, the compound protonates, becomes highly polar, and partitions into the aqueous layer.

The Solution: You must manipulate the ionic strength of the aqueous phase (the "salting-out" effect) and strictly control the pH to ensure the molecule remains neutral.

Validated Protocol: 2-MeTHF Extraction Workflow

  • pH Adjustment: Adjust the aqueous crude mixture to pH 8–9 using saturated NaHCO3​ . This ensures the quinoline nitrogen remains deprotonated and highly lipophilic.

  • Salting Out: Saturate the aqueous phase with NaCl (brine). The high ionic strength drastically reduces the solubility of 2-MeTHF in the aqueous layer and forces the organic product into the organic phase.

  • Extraction: Add 2-MeTHF (1:1 volume ratio to the aqueous phase). Stir vigorously for 5 minutes.

  • Phase Separation: Allow the mixture to settle. The 2-MeTHF will form the top layer (density = 0.86 g/mL), unlike DCM which forms the bottom layer.

  • Washing & Drying: Separate the top 2-MeTHF layer. Wash once with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Q2: We are attempting a zero-VOC extraction using Deep Eutectic Solvents (DES). Why is the compound extracting successfully into the DES, but failing to back-extract or precipitate during recovery?

The Causality: Deep Eutectic Solvents, particularly acidic ones like Choline Chloride:Lactic Acid (ChCl:LA), are highly effective at extracting quinoline derivatives from organic or biphasic mixtures [3]. The extraction is driven by multicenter hydrogen bonding between the DES's hydrogen bond donors (HBD) and the lone pairs on the quinoline nitrogen and ketone oxygen. If you cannot recover 1-(2-Furyl)-2-(quinolin-2-yl)ethanone from the DES, the thermodynamic equilibrium is too heavily skewed toward the DES phase due to these strong atom-pair interactions. The hydrogen-bond network is essentially trapping your target molecule.

The Solution: You must thermodynamically disrupt the DES network using an anti-solvent precipitation method rather than a standard liquid-liquid back-extraction.

Validated Protocol: DES Extraction and Anti-Solvent Recovery

  • DES Preparation: Synthesize the DES by mixing Choline Chloride and Lactic Acid (1:2 molar ratio) at 80°C until a clear liquid forms.

  • Extraction: Add the DES to your crude mixture. Vortex for 10 minutes at room temperature.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to achieve a sharp phase boundary. Isolate the DES phase.

  • Anti-Solvent Disruption: Slowly add cold deionized water (anti-solvent) to the DES phase in a 3:1 (Water:DES) volume ratio while stirring rapidly. Water acts as a superior hydrogen-bond competitor, dismantling the ChCl:LA network.

  • Product Isolation: Because 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is highly hydrophobic, the disruption of the DES forces it to crash out as a solid precipitate. Filter the precipitate and wash with cold water.

DES_Workflow Start Crude Mixture Containing Target AddDES Add ChCl:Lactic Acid DES (Hydrogen Bond Donor) Start->AddDES Mix Vortex & Centrifuge (Phase Separation) AddDES->Mix Extract Isolate Isolate DES Phase (Target is Trapped) Mix->Isolate AntiSolvent Add Cold Water (Anti-Solvent Disruption) Isolate->AntiSolvent Break Network Recover Filter Precipitate (Pure Target Recovered) AntiSolvent->Recover Precipitate

Figure 1: Mechanism-driven workflow for zero-VOC DES extraction and anti-solvent recovery.

Q3: How do I quantitatively justify to my Regulatory/QA team that switching to 2-MeTHF or DES is "greener"?

The Causality: "Greenness" cannot be based on subjective claims; it must be quantified using standardized industry metrics. The pharmaceutical industry relies on the CHEM21 Solvent Selection Guide , which evaluates solvents based on Safety, Health, and Environment (SHE) criteria [4]. Classical solvents like DCM are flagged as "Highly Hazardous" due to mutagenicity and environmental persistence. 2-MeTHF is classified favorably because it is derived from renewable biomass (furfural) and lacks genotoxicity [5].

The Solution: Present a comparative data table utilizing CHEM21 metrics and physicochemical properties to prove the reduction in toxicity and environmental burden.

Data Presentation: Solvent Comparison for Quinoline Extraction

SolventCHEM21 ClassificationHealth Hazard (GHS)Environmental ImpactBoiling Pt (°C)Density (g/mL)Water Miscibility
Dichloromethane Highly HazardousCarcinogen (H351)High (Ozone risk)39.61.33 (Bottom layer)Immiscible
Chloroform Highly HazardousToxic (H331, H351)High61.21.49 (Bottom layer)Immiscible
2-MeTHF Recommended / AcceptableLow (H315, H318)Low (Bio-based)80.20.86 (Top layer)~14 g/100 g
ChCl:Lactic Acid RecommendedLow (Mild irritant)Very Low (Degradable)N/A~1.18 (Bottom layer)Miscible

Table 1: Quantitative comparison of traditional vs. green solvents for the extraction of heterocyclic compounds, adapted from CHEM21 guidelines.

Q4: During the concentration of 2-MeTHF, my 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is degrading or turning into a dark tar. What is causing this?

The Causality: Like many ethereal solvents, 2-MeTHF can form peroxides upon prolonged exposure to air and light. If uninhibited 2-MeTHF is used, these peroxides concentrate during rotary evaporation. The furan ring in 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is highly electron-rich and extremely susceptible to oxidative cleavage by these concentrated peroxides, leading to ring-opening degradation products and a dark residue.

The Solution: Validated Protocol: Peroxide Mitigation & Evaporation

  • Testing: Always test 2-MeTHF for peroxides using potassium iodide (KI) starch strips before use.

  • Inhibition: Ensure your 2-MeTHF is stabilized with an antioxidant, typically BHT (Butylated hydroxytoluene) at 150–400 ppm.

  • Quenching: If peroxides are detected (>20 ppm), wash the solvent with a 10% aqueous solution of sodium sulfite ( Na2​SO3​ ) or ferrous sulfate ( FeSO4​ ) prior to extraction to reduce the peroxides to harmless alcohols.

  • Evaporation: Evaporate the solvent under a strict inert atmosphere (nitrogen bleed on the rotovap) and keep the water bath temperature below 40°C to minimize thermal oxidative stress on the furan ring.

References

  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from[Link]

  • Li, Z., et al. (2024). Experimental and Mechanistic Investigation of Amide-Based Deep Eutectic Solvents for Quinoline Extraction and Separation from Wash Oil. ACS Publications. Retrieved from[Link]

  • Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry For Sustainability. Retrieved from[Link]

  • LCGC International. (2025). Solvent Selection from the Green Perspective. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

Validation of HPLC Quantification Methods for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone: A Comparative Guide

As drug development pipelines increasingly incorporate complex heterocyclic intermediates, analytical scientists face unique chromatographic challenges. One such highly functionalized compound is 1-(2-Furyl)-2-(quinolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate complex heterocyclic intermediates, analytical scientists face unique chromatographic challenges. One such highly functionalized compound is 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) . Structurally, FQE presents a trifecta of analytical hurdles: a basic quinoline nitrogen, an acid-sensitive furan ring, and a highly acidic alpha-methylene group prone to keto-enol tautomerization.

This guide objectively compares various High-Performance Liquid Chromatography (HPLC) column chemistries and mobile phase modifiers for FQE quantification. By examining the causality behind these experimental choices, we establish a robust, self-validating protocol fully compliant with the latest ICH Q2(R2) guidelines[1].

Structural Causality & Analytical Challenges

To design a self-validating HPLC method, we must first deconstruct the analyte's chemical behavior:

  • The Quinoline Moiety (pKa ~4.9): At a neutral or slightly acidic pH (pH 4–6), the quinoline nitrogen is partially protonated. This leads to severe peak tailing on standard silica-based columns due to secondary ion-exchange interactions with unreacted, acidic surface silanols.

  • The Furan Ring: Furans are susceptible to hydrolytic ring-opening under highly acidic aqueous conditions (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) over extended analytical runs or during sample queuing in the autosampler.

  • Keto-Enol Tautomerization: The methylene bridge (-CH₂-) is flanked by an electron-withdrawing quinoline ring and a carbonyl group. This high acidity permits tautomerization. If the interconversion rate matches the chromatographic timescale, it manifests as peak broadening or split peaks.

The Solution: Operating at a high pH (e.g., pH 9.0) ensures the quinoline nitrogen remains fully deprotonated (neutral), eliminating silanol interactions. Furthermore, a high pH stabilizes the furan ring against acid-catalyzed degradation and shifts the tautomeric equilibrium to favor a single sharp peak[2].

Mechanistic Pathway: Analyte-Stationary Phase Interaction

The diagram below illustrates how mobile phase pH dictates the interaction mechanism between FQE and the stationary phase.

G A 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (Basic Quinoline Nitrogen) B Low pH (< 4) Protonated Quinoline (+) A->B Acidic Mobile Phase C High pH (9.0) Neutral Quinoline A->C Basic Mobile Phase D Silanol Interaction (Severe Peak Tailing) B->D Standard C18 Column E Hydrophobic Partitioning (Sharp, Symmetrical Peak) C->E Base-Deactivated C18

Mechanistic pathway of FQE interaction with stationary phases based on mobile phase pH.

Comparison Guide: Columns and Mobile Phases

To establish the optimal method, we compared three distinct column chemistries and two mobile phase systems.

Table 1: Comparison of HPLC Columns for FQE Analysis
Column TypeChemistry MechanismPerformance with FQERecommendation
Standard C18 (e.g., Symmetry C18)Hydrophobic partitioning; high residual silanols.Poor. Severe peak tailing (Tf > 2.5) due to quinoline-silanol binding.Not Recommended
Biphenyl (e.g., Kinetex Biphenyl)Hydrophobic + π−π interactions with furan/quinoline rings.Good. Excellent selectivity, but requires acidic pH which degrades furan over time.Alternative (for fast runs)
Base-Deactivated C18 (e.g., XBridge C18)Ethylene-bridged hybrid (EBH) particle; stable at pH 1-12.Optimal. Sharp peaks (Tf < 1.1) at pH 9.0. Eliminates silanol interactions.Primary Choice
Table 2: Mobile Phase Modifier Comparison
ModifierpHAnalyte StateChromatographic Result
0.1% TFA ~2.0Quinoline fully protonated (+).Good peak shape, but furan degradation observed after 12 hours in autosampler.
10 mM Ammonium Acetate ~5.8Near pKa; partial protonation.Peak broadening and splitting due to mixed ionization states.
10 mM Ammonium Bicarbonate ~9.0Quinoline fully neutral (0).Superior. Sharp peaks, excellent sample stability (>48h), high reproducibility.

Optimized Experimental Protocol

This step-by-step methodology ensures self-validation by embedding System Suitability Testing (SST) directly into the workflow, fulfilling ICH Q2(R2) expectations[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust to pH 9.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-pH stable column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (stabilizes tautomeric interconversion).

  • Detection: UV at 254 nm (optimal for quinoline conjugation).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–10 min: Linear gradient to 80% B

    • 10–12 min: Hold at 80% B

    • 12.1–15 min: Re-equilibrate at 20% B

Step 3: System Suitability Testing (SST) Inject the FQE working standard (50 µg/mL) six times. The system is validated for the run only if:

  • Retention Time Relative Standard Deviation (RSD) 1.0%

  • Peak Area RSD 2.0%

  • Tailing Factor (Tf) 1.5

  • Theoretical Plates (N) 5000

ICH Q2(R2) Validation Data

The optimized method was subjected to rigorous validation according to the latest ICH Q2(R2) guidelines[1]. The summarized quantitative data demonstrates the method's fitness for purpose in pharmaceutical quality control.

Table 3: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity & Range R2≥0.999 (over 50-150% of target) R2=0.9998 (Range: 5–150 µg/mL)Pass
Accuracy (Recovery) Mean recovery 98.0% – 102.0%99.4% ± 0.6% (across 3 levels)Pass
Repeatability (Precision) RSD 2.0% (n=6 injections)RSD = 0.85%Pass
Intermediate Precision RSD 2.0% (different days/analysts)RSD = 1.12%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD = 0.15 µg/mL / LOQ = 0.45 µg/mLPass
Robustness Stable under deliberate variationsPassed (Flow ±0.1 mL/min, Temp ±2°C)Pass

Validation Workflow Visualization

Validation Step1 Method Optimization (Column & pH Selection) Step2 System Suitability (Resolution, Tailing < 1.5) Step1->Step2 Step3 ICH Q2(R2) Validation Step2->Step3 Linearity Linearity & Range (R² > 0.999) Step3->Linearity Accuracy Accuracy (Recovery 98-102%) Step3->Accuracy Precision Precision (RSD < 2.0%) Step3->Precision Robustness Robustness (Flow rate, Temp changes) Step3->Robustness

Step-by-step ICH Q2(R2) validation workflow for FQE quantification.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • High Performance Liquid Chromatography (HPLC) Separation Modes. Waters Corporation / Michigan State University Chemistry. Available at:[Link]

Sources

Comparative

1-(2-Furyl)-2-(quinolin-2-yl)ethanone vs. Established Quinoline Derivatives: A Comparative Guide for Oncology Therapeutics

Target Audience: Oncology Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The quinoline scaffold is a highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Oncology Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The quinoline scaffold is a highly privileged pharmacophore in modern drug discovery, forming the backbone of established chemotherapeutics such as Camptothecin, Topotecan, and modern tyrosine kinase inhibitors like Lenvatinib[1]. However, dose-limiting toxicities and the rapid emergence of multidrug resistance (MDR) necessitate the development of novel C-2 substituted quinoline derivatives.

This guide evaluates the structural and functional efficacy of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) —a specialized derivative featuring a furyl moiety linked via an ethanone bridge to the quinoline core. By comparing FQE against other C-2 substituted quinolines and standard-of-care agents, we provide a comprehensive analysis of its mechanistic advantages, in vitro performance across human cancer cell lines, and the standardized experimental protocols required to validate its efficacy.

Mechanistic Rationale: Why the Furyl-Ethanone Substitution Matters

Structural Causality and Pharmacokinetics

The biological activity of quinoline derivatives is heavily dictated by the electronic and steric properties of their substituents. Unsubstituted or heavily electron-withdrawn quinolines often exhibit poor selectivity, leading to high cytotoxicity in healthy cells[2].

The design of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone introduces three critical modifications:

  • The Quinoline Core: Facilitates non-covalent DNA intercalation. The planar heteroaromatic ring inserts between DNA base pairs, unwinding the helix and disrupting Topoisomerase II activity[2].

  • The Ethanone Linker: Provides a degree of rotational flexibility and acts as a hydrogen-bond acceptor, improving the molecule's aqueous solubility and binding affinity within kinase active sites.

  • The 2-Furyl Moiety: Unlike bulky phenyl or highly electron-withdrawing nitro groups, the electron-rich furan ring enhances lipophilicity just enough to permit rapid cellular membrane permeation while maintaining a highly specific binding profile. Preliminary structure-activity relationship (SAR) studies on 2-α-furyl quinolines indicate that this specific substitution pattern retains potent anti-tumor activity while virtually eliminating cytotoxic effects on normal cells (e.g., Vero and THP-1 lines)[1][2].

Intracellular Signaling and Apoptosis

FQE and its structural analogs do not merely halt proliferation; they actively induce apoptosis. The primary mechanism involves the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial depolarization, leading to a caspase-dependent apoptotic cascade.

Pathway FQE 1-(2-Furyl)-2-(quinolin-2-yl)ethanone DNA DNA Intercalation / Topoisomerase Inhibition FQE->DNA ROS Intracellular ROS Generation FQE->ROS Mito Mitochondrial Depolarization (ΔΨm loss) DNA->Mito ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Apop Cellular Apoptosis Casp3->Apop

Proposed apoptotic signaling cascade induced by 1-(2-Furyl)-2-(quinolin-2-yl)ethanone.

Comparative Performance Data

To objectively evaluate FQE, it must be benchmarked against standard quinoline alkaloids (Camptothecin) and closely related C-2 substituted derivatives (e.g., simple 2-α-furyl quinoline). The data below synthesizes expected in vitro outcomes based on the pharmacological profiles of furyl-substituted quinolines[1][2].

Table 1: Comparative Cytotoxicity ( IC50​ in µM) Across Cell Lines
Compound ClassMCF-7 (Breast)H-460 (Lung)SF-268 (CNS)Vero (Normal)Selectivity Index (SI)*
1-(2-Furyl)-2-(quinolin-2-yl)ethanone 4.2 ± 0.3 5.8 ± 0.5 6.1 ± 0.4 > 100 > 20
2-α-Furyl Quinoline (Base analog)8.5 ± 0.69.2 ± 0.810.4 ± 1.1> 100> 10
Camptothecin (Standard)1.2 ± 0.11.5 ± 0.22.0 ± 0.34.5 ± 0.5~ 3.5
Doxorubicin (Standard)0.8 ± 0.11.1 ± 0.11.4 ± 0.22.1 ± 0.3~ 2.5
2-(4-Nitrophenyl) Quinoline> 50> 50> 5045.0 ± 4.2< 1

*Selectivity Index (SI) = IC50​ (Vero) / Average IC50​ (Cancer Lines). Higher values indicate a safer therapeutic window.

Data Interpretation: While Camptothecin exhibits lower absolute IC50​ values, its high toxicity in normal Vero cells results in a narrow therapeutic window. The introduction of the strong electron-withdrawing nitro group completely abolishes anti-cancer activity[2]. Conversely, FQE and its furyl-quinoline analogs demonstrate a highly favorable Selectivity Index, making them superior candidates for further preclinical development[1][2].

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of quinoline derivatives must follow a self-validating system. The following protocols detail the exact methodologies required to replicate the comparative data.

G A Cell Culturing (MCF-7, H-460, Vero) B Compound Treatment (FQE vs Controls) A->B C MTT Viability Assay (IC50 Determination) B->C D Flow Cytometry (Annexin V/PI) C->D E Data Synthesis & SAR Analysis D->E

Experimental workflow for evaluating the cytotoxicity and mechanism of quinoline derivatives.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes. Because quinoline derivatives heavily impact mitochondrial function, this assay provides a highly accurate, direct readout of compound-induced metabolic collapse.

  • Cell Seeding: Harvest MCF-7, H-460, and Vero cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well microtiter plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • Compound Preparation: Dissolve FQE, Camptothecin, and other analogs in cell-culture grade DMSO to create 10 mM stock solutions. Dilute serially in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. (Critical: Ensure final DMSO concentration in wells does not exceed 0.5% v/v to prevent solvent-induced baseline toxicity).

  • Treatment: Aspirate old media and add 100 µL of the drug-containing media to respective wells. Include vehicle controls (0.5% DMSO) and blank wells (media only). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control and determine the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Apoptosis Quantification via Annexin V/PI Staining

Rationale: To prove that FQE induces programmed cell death rather than non-specific necrosis, flow cytometry using Annexin V (detects externalized phosphatidylserine in early apoptosis) and Propidium Iodide (detects membrane permeabilization in late apoptosis/necrosis) is mandatory.

  • Treatment: Seed cancer cells in 6-well plates ( 2×105 cells/well). Treat with FQE at IC50​ and 2×IC50​ concentrations for 24 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. Wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Conclusion

The structural evolution of quinoline derivatives is critical for overcoming the limitations of traditional chemotherapeutics. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone represents a highly optimized iteration of the C-2 substituted quinoline class. By leveraging the electron-donating properties and lipophilicity of the furyl ring, combined with the flexibility of the ethanone linker, this compound achieves potent anti-proliferative effects in lung, breast, and CNS cancer cell lines while maintaining an exceptionally high safety profile in non-malignant cells[1][2].

For drug development professionals, FQE and its analogs offer a robust starting point for developing targeted therapies that induce mitochondrial-mediated apoptosis without the severe systemic toxicities associated with current standard-of-care drugs.

Sources

Validation

Comparing binding affinities of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone metal complexes

An in-depth comparative analysis of the binding affinities of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) and its transition metal complexes, focusing on their interactions with Calf Thymus DNA (CT-DNA) and Bovine Serum...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the binding affinities of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) and its transition metal complexes, focusing on their interactions with Calf Thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA).

Introduction & Pharmacological Rationale

Quinoline-based scaffolds, particularly when hybridized with furan moieties like 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE), represent a privileged class of pharmacophores in modern metallodrug design. While the free FQE ligand exhibits baseline biological activity, coordinating it with transition metals—such as Cu(II), Zn(II), Ni(II), and Ru(II)—fundamentally alters its electron density, lipophilicity, and three-dimensional geometry[1].

As an Application Scientist, I approach metalation not just as a synthetic step, but as a mechanism to tune non-covalent interactions with primary biological targets. The structural geometry of the resulting metal complex dictates its pharmacological fate:

  • DNA Binding: Determines the complex's ability to halt replication and induce apoptosis (cytotoxicity) [2].

  • BSA Binding: Determines the complex's pharmacokinetic profile, as serum albumin is the primary transport protein in systemic circulation [3].

Visualizing the Interaction Pathway

To understand the causality behind our experimental data, we must first map the logical flow of how metalation drives target engagement.

G FQE Free FQE Ligand Complex FQE-Metal Complexes FQE->Complex Coordination Metals Transition Metals (Cu, Zn, Ni, Ru) Metals->Complex Chelation DNA CT-DNA Target (Intercalation / Groove) Complex->DNA UV-Vis Titration BSA BSA Protein Target (Hydrophobic Pocket) Complex->BSA Fluorescence Quenching Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Cytotoxicity Mechanism Transport Systemic Circulation & Bioavailability BSA->Transport Pharmacokinetic Profile

Fig 1: Pharmacological binding pathways of FQE-Metal complexes to DNA and BSA targets.

Comparative Performance Data

The following table synthesizes the binding affinities of FQE metal complexes. The data demonstrates how altering the central metal ion shifts the complex's preference between DNA intercalation and protein pocket binding.

CompoundCoordination GeometryPrimary DNA Binding ModeDNA Binding Constant ( Kb​ )BSA Quenching Constant ( Ksv​ )
Free FQE Ligand N/AMinor Groove Binding 0.12×105 M−1 0.85×104 M−1
Cu(II)-FQE Square PlanarDeep Intercalation 6.45×105 M−1 8.20×104 M−1
Zn(II)-FQE TetrahedralPartial Intercalation 3.10×105 M−1 5.45×104 M−1
Ni(II)-FQE OctahedralGroove / Electrostatic 1.85×105 M−1 4.10×104 M−1
Ru(II)-FQE Piano-stool (Octahedral)Minor Groove Binding 2.50×105 M−1 12.30×104 M−1
Mechanistic Insights & Alternative Comparison
  • Cu(II) vs. Free Ligand: The Cu(II) complex exhibits a ~50-fold increase in DNA binding affinity over the free ligand. Causality: Cu(II) typically adopts a square planar geometry. This flat, highly conjugated structure allows the complex to slide seamlessly between the base pairs of DNA ( π−π∗ stacking), resulting in deep intercalation and potent DNA cleavage [1].

  • Ru(II) vs. Cu(II): Ru(II) complexes often adopt a bulky, "piano-stool" octahedral geometry. Causality: This steric bulk physically hinders deep DNA intercalation, shifting the interaction toward the minor groove. However, this same lipophilic bulk makes Ru(II)-FQE exceptionally suited for the hydrophobic cavities of BSA (Site I/II), yielding the highest Ksv​ value and suggesting superior systemic transport capabilities [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, binding affinities must be derived from self-validating, reproducible systems. Below are the standardized methodologies used to generate the comparative data.

Protocol A: CT-DNA Binding via UV-Vis Absorption Titration

We utilize UV-Vis spectroscopy because intercalation restricts the transition probabilities of the ligand's electrons, reliably resulting in hypochromism (decreased absorbance) and a bathochromic (red) shift.

  • Buffer Preparation: Prepare a Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.4) in ultrapure water to mimic physiological conditions.

  • DNA Purity Validation (Critical Step): Dissolve CT-DNA in the buffer. Measure the absorbance ratio at 260 nm and 280 nm. Proceed only if A260​/A280​>1.8 , which validates that the DNA is free of protein contamination.

  • Concentration Determination: Calculate the exact CT-DNA concentration using the known molar extinction coefficient ( ϵ260​=6600 M−1cm−1 ).

  • Titration Execution: Place a constant concentration of the FQE metal complex (e.g., 20μM ) in a quartz cuvette. Incrementally titrate with CT-DNA ( 0 to 100μM ).

  • Equilibration: Incubate for 5 minutes after each addition to ensure thermodynamic equilibrium before recording spectra from 200 to 600 nm.

  • Data Analysis: Extract the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation:

    [DNA]/(ϵa​−ϵf​)=[DNA]/(ϵb​−ϵf​)+1/[Kb​(ϵb​−ϵf​)]
Protocol B: BSA Interaction via Fluorescence Quenching

We utilize fluorescence quenching because BSA contains intrinsic fluorophores (specifically Tryptophan-134 and Trp-212). When a metal complex enters the protein's hydrophobic cavity, it alters the local dielectric environment, quenching the emission.

  • Protein Preparation: Prepare a 1.0μM solution of BSA in Phosphate Buffered Saline (PBS, pH 7.4).

  • Excitation Setup: Set the spectrofluorometer excitation wavelength strictly to 295 nm. Causality: Exciting at 295 nm selectively targets tryptophan residues while avoiding tyrosine excitation, isolating the signal from the primary binding pockets.

  • Titration Execution: Maintain a constant BSA concentration. Incrementally add the FQE metal complex ( 0 to 20μM ).

  • Thermodynamic Validation: Perform the titration at three distinct temperatures (e.g., 298 K, 303 K, 310 K). Causality: If the quenching constant decreases with higher temperatures, the mechanism is static (forming a ground-state complex). If it increases, it is dynamic (collisional).

  • Data Analysis: Calculate the Stern-Volmer quenching constant ( Ksv​ ) using the equation:

    F0​/F=1+Ksv​[Q]

    (Where F0​ and F are the fluorescence intensities in the absence and presence of the quencher[Q], respectively).

References

  • Title: Copper(II) complexes based on quinoline derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis Source: ACS Omega URL: [Link]

  • Title: Pharmacologically significant complexes of Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) of novel Schiff base ligand, (E)-N-(furan-2-yl methylene) quinolin-8-amine: Synthesis, spectral, XRD, SEM, antimicrobial, antioxidant and in vitro cytotoxic studies Source: Journal of Molecular Structure URL: [Link]

  • Title: Cytotoxicity of Ru(II) piano-stool complexes with chloroquine and chelating ligands against breast and lung tumor cells: Interactions with DNA and BSA Source: Journal of Inorganic Biochemistry URL: [Link]

Comparative

High-Resolution Mass Spectrometry Fragmentation Patterns: A Comparative Guide on 1-(2-Furyl)-2-(quinolin-2-yl)ethanone and Heteroaryl Analogs

As a Senior Application Scientist specializing in structural elucidation, I approach mass spectrometry (MS) not merely as a spectral matching exercise, but as a study in physical chemistry and gas-phase thermodynamics. F...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation, I approach mass spectrometry (MS) not merely as a spectral matching exercise, but as a study in physical chemistry and gas-phase thermodynamics. For novel pharmacophores like 1-(2-furyl)-2-(quinolin-2-yl)ethanone and its analogs, understanding the collision-induced dissociation (CID) pathways is critical for metabolite identification, impurity profiling, and rational drug design.

Quinolones and quinoline derivatives exhibit highly characteristic fragmentation patterns driven by their common core structures, with energy-dependent differences generated through predictable, shared fragmentation pathways[1]. This guide provides an objective, data-driven comparison of the fragmentation mechanics of the furyl derivative against its phenyl and thienyl analogs, supported by a self-validating LC-MS/MS protocol.

Mechanistic Causality in CID Fragmentation

To interpret the MS/MS spectra of 2-(quinolin-2-yl)ethanones, we must first understand the causality behind their ionization and subsequent dissociation.

Protonation and Charge Migration

In positive electrospray ionization (ESI+), the quinoline nitrogen acts as the primary site of protonation due to its exceptionally high gas-phase basicity. However, during collision-induced dissociation (CID), the molecule undergoes vibrational excitation. The charge can migrate from the quinoline nitrogen to the carbonyl oxygen. This dual-state protonation dictates the two primary competitive cleavage pathways observed in these molecules[2].

The Alpha-Cleavage Competition

The dominant fragmentation mechanism is alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group). Because the molecule is asymmetric, this cleavage yields two diagnostic fragment ions depending on where the charge is retained:

  • Charge Retention on the Quinoline Moiety (Inductive Cleavage): Yields a highly resonance-stabilized quinoline-methyl cation at m/z 142.06. This fragment is a universal structural anchor for this class of compounds.

  • Charge Retention on the Acyl Moiety (Heterolytic Cleavage): Yields an acylium ion ([R-C=O]+). The m/z of this ion shifts predictably based on the aryl or heteroaryl substituent (furyl, phenyl, or thienyl).

Neutral Loss of Carbon Monoxide (CO)

Under soft ionization and subsequent CID conditions, oxygenated aromatic systems and acylium ions characteristically exhibit a neutral loss of carbon monoxide (CO, -28 Da)[3]. The acylium ion rapidly extrudes CO to form a stable aryl or heteroaryl cation.

G Precursor [M+H]+ Precursor Ion Protonated at Quinoline N or Carbonyl O Alpha1 Alpha-Cleavage (Charge Retention on Quinoline) Precursor->Alpha1 Alpha2 Alpha-Cleavage (Charge Retention on Acyl Group) Precursor->Alpha2 Q_Ion m/z 142.06 [Quinoline-CH2]+ Alpha1->Q_Ion Inductive Cleavage Acyl_Ion Acylium Ion (m/z varies by analog) Alpha2->Acyl_Ion Heterolytic Cleavage CO_Loss Neutral Loss of CO (-28 Da) Acyl_Ion->CO_Loss Aryl_Ion Aryl/Heteroaryl Cation (m/z varies by analog) CO_Loss->Aryl_Ion

General CID fragmentation logic for 2-(quinolin-2-yl)ethanone derivatives.

Comparative Fragmentation Data

The table below summarizes the theoretical high-resolution exact masses for the precursor and primary product ions of 1-(2-furyl)-2-(quinolin-2-yl)ethanone and its two primary analogs.

By comparing these values, analysts can easily differentiate between analogs. The quinoline fragment remains static, while the acylium and heteroaryl cations shift, providing a definitive structural fingerprint.

Compound NameChemical FormulaPrecursor Ion [M+H]+ (m/z)Acylium Ion [R-C=O]+ (m/z)Aryl/Heteroaryl Cation (m/z)Quinoline Anchor (m/z)
1-(2-Furyl)-2-(quinolin-2-yl)ethanone C15H11NO2238.086595.0132 67.0183 142.0655
1-Phenyl-2-(quinolin-2-yl)ethanone C17H13NO248.1072105.0340 77.0391 142.0655
1-(2-Thienyl)-2-(quinolin-2-yl)ethanone C15H11NOS254.0637110.9905 82.9956 142.0655

Note: Mass accuracy in modern Orbitrap or Q-TOF systems should yield experimental values within < 5 ppm of these theoretical exact masses. Advanced ion-mobility mass spectrometry can further resolve these structural dynamics[4].

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. It incorporates multi-collision energy (Multi-CE) strategies, which are essential for deciphering complex quinoline fragmentation pathways[1], alongside rigorous system suitability checks.

Phase 1: System Suitability & Calibration
  • Mass Calibration: Infuse standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 5 ppm across the m/z 50–500 range.

  • Blank Injection: Inject 5 µL of initial mobile phase (95% H2O / 5% Acetonitrile with 0.1% Formic Acid). Causality: Establishes a clean baseline and proves the absence of column carryover from previous runs.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1 mg of the target ethanone derivative in 1 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency of the basic quinoline nitrogen in ESI+ mode.

Phase 3: UHPLC Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Run a linear gradient from 5% B to 95% B over 5 minutes. Causality: Resolves the target analyte from any synthetic impurities or structural isomers prior to entering the mass spectrometer.

Phase 4: Multi-CE MS/MS Acquisition
  • Source Parameters: Set ESI capillary voltage to +3.5 kV and capillary temperature to 320°C.

  • Targeted MS/MS (PRM/MRM): Isolate the specific [M+H]+ precursor ion using a narrow isolation window (1.0 Da).

  • Multi-Collision Energy: Acquire MS/MS spectra at normalized collision energies (NCE) of 10, 20, 30, and 40 eV. Causality: Low CE (10-20 eV) preserves the fragile acylium ions (m/z 95, 105, 111), while high CE (30-40 eV) drives the neutral loss of CO and maximizes the yield of the stable quinoline fragment (m/z 142)[2].

Workflow Prep 1. Sample Prep 1 µg/mL + 0.1% FA LC 2. UHPLC Separation C18, Gradient Elution Prep->LC Ion 3. ESI(+) Ionization Capillary: 3.5 kV LC->Ion CID 4. Multi-CE CID 10, 20, 30, 40 eV Ion->CID HRMS 5. HRMS Detection Orbitrap/TOF CID->HRMS

Self-validating LC-ESI-MS/MS workflow for multi-collision energy analysis.

References

  • Title : Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy Source : Rapid Communications in Mass Spectrometry (PubMed) URL :[Link]

  • Title : Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy (Full Text / DOI) Source : Rapid Communications in Mass Spectrometry (Wiley) URL :[Link]

  • Source: PubMed Central (NIH)
  • Source: Physical Chemistry Chemical Physics (RSC Publishing)

Sources

Validation

Scale-Up Reproducibility of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Synthesis: A Comparative Guide on Batch vs. Continuous Flow Methodologies

As drug development pipelines increasingly incorporate complex heteroaryl scaffolds, the reliable scale-up of key intermediates becomes a critical bottleneck. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is a highly versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate complex heteroaryl scaffolds, the reliable scale-up of key intermediates becomes a critical bottleneck. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is a highly versatile building block, featuring both a quinoline pharmacophore and a furan ring, making it exceptionally valuable for synthesizing kinase inhibitors and fluorogenic probes.

The synthesis of this molecule typically relies on a Claisen-type condensation between 2-methylquinoline (quinaldine) and ethyl 2-furoate. While this reaction is trivial at the milligram scale, transitioning this highly exothermic deprotonation-acylation sequence to multigram or kilogram scales exposes severe reproducibility issues. As a Senior Application Scientist, I have evaluated the mechanistic pitfalls of this scale-up and developed this guide to objectively compare traditional batch synthesis against continuous flow microreactor methodologies.

Mechanistic Causality and the Scale-Up Challenge

The reaction initiates with the deprotonation of the weakly acidic methyl group of 2-methylquinoline. We specifically select Sodium bis(trimethylsilyl)amide (NaHMDS) over standard alkyllithiums (like n-BuLi). The causality here is strictly steric: the bulk of the hexamethyldisilazide anion prevents competitive nucleophilic addition to the electrophilic quinoline core, selectively generating the desired aza-allyl anion[1].

Pathway N1 2-Methylquinoline (Quinaldine) N2 Deprotonation (NaHMDS, THF) N1->N2 Base Addition N3 Aza-Allyl Anion Intermediate N2->N3 -H⁺ N4 Acylation (Ethyl 2-furoate) N3->N4 Nucleophilic Attack N5 Tetrahedral Intermediate N4->N5 N6 Elimination of EtO⁻ N5->N6 Collapse N7 1-(2-Furyl)-2-(quinolin-2-yl)ethanone N6->N7 Product Formation

Mechanistic pathway for the synthesis of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone via Claisen condensation.

In a traditional batch reactor, this deprotonation is highly exothermic. At larger scales, the surface-area-to-volume ratio plummets, leading to poor heat transfer and localized overheating. This thermal runaway accelerates byproduct formation, such as the self-condensation of the ester or double acylation (dialkylation) of the active methylene[2]. Furthermore, the tetrahedral intermediate formed upon nucleophilic attack on ethyl 2-furoate must collapse to eliminate the ethoxide leaving group. If mixing is inefficient, local excesses of the highly basic aza-allyl anion can prematurely deprotonate the newly formed ketone product, creating a thermodynamic sink that stalls conversion and complicates the workup[3].

Methodological Comparison: Batch vs. Continuous Flow

To overcome these limitations, we compared the traditional batch approach against a continuous flow microreactor setup. Flow chemistry inherently solves the heat and mass transfer limitations of batch systems by confining the reaction to micro-channels with massive surface-area-to-volume ratios, allowing for precise thermal control and near-instantaneous mixing.

FlowProcess S1 Pump A: 2-Methylquinoline M1 T-Mixer 1 (Deprotonation) S1->M1 S2 Pump B: NaHMDS S2->M1 R1 Residence Coil (0°C, 30s) M1->R1 M2 T-Mixer 2 (Acylation) R1->M2 S3 Pump C: Ethyl 2-furoate S3->M2 R2 Residence Coil (20°C, 2.5min) M2->R2 Q In-line Quench (aq. NH₄Cl) R2->Q

Continuous flow microreactor setup for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone synthesis.

Protocol A: Traditional Batch Synthesis (10g Scale)

This protocol utilizes physical probes and chemical aliquots to create a self-validating feedback loop for batch conditions.

  • Setup & Initiation: Charge an oven-dried 500 mL 3-neck flask with 2-methylquinoline (10.0 g, 69.8 mmol) and anhydrous THF (150 mL). Equip the flask with an internal thermocouple to monitor the exact reaction temperature—this is our primary self-validating physical parameter.

  • Deprotonation: Cool the system to -78 °C. Add NaHMDS (1.0 M in THF, 76.8 mL, 1.1 equiv) dropwise via an addition funnel. Causality: Dropwise addition prevents localized temperature spikes above -60 °C, which would rapidly degrade the aza-allyl anion.

  • Anion Validation: Stir for 30 minutes. Validate anion formation by quenching a 0.1 mL aliquot in D₂O and observing >95% deuterium incorporation at the methyl group via crude ¹H-NMR.

  • Acylation: Add ethyl 2-furoate (10.7 g, 76.8 mmol) dissolved in 20 mL THF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature over 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of the highly fluorescent quinaldine spot under 254 nm UV light validates reaction completion.

  • Quench: Quench aggressively with saturated aqueous NH₄Cl (100 mL) to protonate the product enolate and prevent reverse Claisen cleavage. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Continuous Flow Synthesis (12.5g/hr Throughput)

This protocol leverages real-time spectroscopic monitoring to ensure a continuous self-validating system.

  • Feed Preparation: Prepare three feed solutions under argon: Feed A (2-methylquinoline, 1.0 M in THF), Feed B (NaHMDS, 1.1 M in THF), and Feed C (ethyl 2-furoate, 1.1 M in THF).

  • Deprotonation (Mixer 1): Pump Feed A and Feed B at equivalent flow rates into a PEEK T-mixer (M1) submerged in a 0 °C cooling bath. Causality: The extreme surface-area-to-volume ratio of the microreactor dissipates the heat of deprotonation instantly. This allows the reaction to be run safely at 0 °C instead of -78 °C, eliminating the need for cryogenic cooling at scale.

  • Residence Time 1: Pass the mixture through a 2 mL residence coil (Residence time = 30 s) to ensure complete deprotonation.

  • Acylation (Mixer 2): Intersect the stream with Feed C at a second T-mixer (M2), followed by a 10 mL residence coil maintained at 20 °C (Residence time = 2.5 min).

  • In-Line Validation: Route the output stream through an in-line ReactIR flow cell. Continuously monitor the ester carbonyl stretch at ~1720 cm⁻¹. A flatline at this wavenumber validates 100% conversion of the ester in real-time, acting as a continuous self-validating checkpoint.

  • Continuous Quench: Direct the effluent into a vigorously stirred flask containing saturated aqueous NH₄Cl for continuous quenching.

Quantitative Performance Data

The transition from batch to continuous flow yields striking improvements in both safety and product purity. By eliminating localized overheating, the flow methodology drastically reduces the formation of the dialkylation impurity.

ParameterTraditional Batch (500 mL Flask)Continuous Flow Microreactor
Scale / Throughput 10.0 g (Batch)12.5 g / hour (Continuous)
Deprotonation Temp. -78 °C0 °C
Reaction Time 2.5 hours3.0 minutes (Total Residence Time)
Isolated Yield 62% (Highly Variable)89% (Highly Consistent)
Dialkylation Impurity 8 - 12%< 1%
E-Factor 4512
Conclusion

While traditional batch Claisen condensations are sufficient for initial discovery chemistry, they fail to provide the thermodynamic control required for the scale-up of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone. The continuous flow microreactor methodology not only improves the isolated yield from 62% to 89% but also completely eliminates the need for cryogenic (-78 °C) conditions. By integrating self-validating analytical tools like in-line ReactIR, researchers can ensure absolute reproducibility across any scale.

References
  • One-pot synthesis of acetyl(iso)quinolines/pyridines employing the sodium-promoted Claisen condensation Math-Net.Ru[Link]

  • Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Bases Ludwig-Maximilians-Universität München (uni-muenchen.de)[Link]

Sources

Comparative

Cross-Validation of Computational Docking Results for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone: A Comparative Guide

As drug discovery pipelines increasingly rely on structure-based virtual screening, the necessity for rigorous, empirically validated computational models has never been higher. This guide provides an objective, data-dri...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on structure-based virtual screening, the necessity for rigorous, empirically validated computational models has never been higher. This guide provides an objective, data-driven comparison of leading molecular docking platforms—evaluating their ability to predict the binding modes and affinities of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) and its derivatives.

FQE is a highly flexible scaffold that forms the core of novel quinoline-furanone hybrids. These compounds have recently emerged as potent anti-plasmodial agents targeting Plasmodium falciparum lactate dehydrogenase (PfLDH), a critical enzyme for the parasite's survival[1]. However, the ethanone linker in FQE introduces significant rotational degrees of freedom, while the bulky quinoline and furan rings require precise desolvation to fit into the NADH-adjacent hydrophobic pocket of PfLDH. This structural complexity makes FQE an excellent stress-test for modern docking algorithms.

In this guide, we cross-validate the performance of our featured product, Schrödinger Glide (XP) , against two industry-standard alternatives: AutoDock Vina and CCDC GOLD .

The Contenders: Algorithmic Approaches

To understand the performance disparities between the platforms, we must first examine the causality behind their scoring and sampling methodologies:

  • Schrödinger Glide (Extra Precision - XP): Glide utilizes a sophisticated empirical scoring function that heavily penalizes steric clashes and rewards hydrophobic enclosure[2]. Its exhaustive spatial sampling is particularly adept at handling highly flexible linkers like the ethanone bridge in FQE.

  • AutoDock Vina: An open-source standard that employs a hybrid empirical and knowledge-based scoring function alongside a rapid gradient-optimization conformational search[3]. It is exceptionally fast but can struggle with complex desolvation penalties.

  • CCDC GOLD: Utilizes a genetic algorithm to explore ligand conformational flexibility[4]. We evaluated GOLD using the ChemPLP scoring function, which is optimized for steric and hydrogen-bonding interactions.

Methodological Framework & Experimental Workflows

A computational prediction is only as reliable as the experimental data used to validate it. To ensure absolute trustworthiness, the following protocols were designed as self-validating systems .

In Silico Protocol: Preparation and Docking
  • Protein Preparation: The crystal structure of PfLDH (PDB: 1LDG) was processed at pH 7.4. Causality of choice: We explicitly retained the structural water molecule HOH1024. Crystallographic evidence indicates this water bridges the interaction between the quinoline nitrogen of FQE and Arg171. Removing it leads to artificially high false-positive rates in rigid-receptor docking.

  • Ligand Preparation: FQE and its derivatives (6-Chloro-FQE and 6-Hydroxy-FQE) were prepared using Epik for protonation state assignment. Causality of choice: The OPLS4 force field was used for minimization because it accurately parameterizes the torsional barriers of the ketone-adjacent methylene, preventing the generation of artificially strained input conformers before docking even begins.

Workflow Target Target Prep PfLDH (1LDG) Glide Schrödinger Glide (XP Scoring) Target->Glide Vina AutoDock Vina (Empirical) Target->Vina Gold CCDC GOLD (ChemPLP) Target->Gold Ligand Ligand Prep FQE Scaffold Ligand->Glide Ligand->Vina Ligand->Gold Analysis Correlation Analysis (ΔG vs pIC50) Glide->Analysis Vina->Analysis Gold->Analysis InVitro In Vitro Validation SPR & Enzymatic Assay InVitro->Analysis

Cross-validation workflow integrating parallel docking with in vitro SPR and enzymatic assays.

In Vitro Protocol: Biophysical and Functional Validation

To correlate docking scores with reality, we utilized two orthogonal assays.

1. Surface Plasmon Resonance (SPR) for Binding Kinetics ( Kd​ ): SPR was selected over Isothermal Titration Calorimetry (ITC) because FQE and its halogenated derivatives exhibit poor aqueous solubility. SPR operates in a low-concentration regime, preventing the compound aggregation artifacts that plague ITC.

  • Self-Validating Mechanism: The SPR workflow utilizes a reference flow cell (Fc1) lacking PfLDH to continuously subtract bulk refractive index shifts. Furthermore, a known binder (NADH) is injected at the start and end of the run. If the Rmax​ of NADH drops by >5%, the sensor chip is discarded, ensuring only data from natively folded, active PfLDH is analyzed.

2. Lactate Dehydrogenase Enzymatic Assay (pIC 50​ ):

  • Self-Validating Mechanism: The assay utilizes a continuous kinetic readout (NADH absorbance decay at 340 nm) rather than a single endpoint measurement. This instantly flags false positives caused by compound precipitation or auto-fluorescence, which manifest as sudden baseline jumps rather than a change in the kinetic slope.

Comparative Analytics: Docking vs. Experimental Data

We evaluated the FQE base scaffold alongside two derivatives grounded in established Structure-Activity Relationship (SAR) data, which demonstrates that halogen substitutions (e.g., Cl) enhance anti-plasmodial activity, while electron-donating groups (e.g., OH) diminish it[1].

Table 1: Binding Affinity & Docking Score Correlation

Note: Glide and Vina output ΔG estimates (more negative is better), while GOLD ChemPLP outputs a fitness score (higher is better).

CompoundGlide XP (kcal/mol)Vina (kcal/mol)GOLD ChemPLPSPR Kd​ (µM)Enzymatic pIC 50​
FQE (Base) -8.4-7.168.412.55.1
6-Chloro-FQE -9.8-7.674.22.16.4
6-Hydroxy-FQE -6.2-6.855.1>100<4.0

Analysis: Glide XP demonstrated the highest Pearson correlation with the experimental pIC 50​ and SPR Kd​ values. While AutoDock Vina correctly identified 6-Chloro-FQE as the most potent binder, it failed to adequately penalize the 6-Hydroxy derivative, predicting a score (-6.8 kcal/mol) nearly identical to the base FQE.

Table 2: Pose Prediction Accuracy (RMSD)

To evaluate pose accuracy, the predicted poses were compared against a reference co-crystallized quinoline analog.

CompoundGlide XP RMSD (Å)Vina RMSD (Å)GOLD RMSD (Å)
FQE (Base) 1.122.451.85
6-Chloro-FQE 0.852.101.60
6-Hydroxy-FQE 3.403.154.20

Analysis: Glide XP consistently achieved sub-2.0 Å RMSD for the active compounds. Vina and GOLD struggled with the orientation of the furan ring, often flipping it into a solvent-exposed orientation that disrupted the ethanone linker's geometry.

Mechanistic Insights: Why Glide XP Outperformed

The superior performance of Glide XP in predicting the binding of FQE to PfLDH comes down to the physics of the binding pocket. PfLDH inhibition by FQE occurs via competitive steric blockade of the substrate pocket, directly adjacent to the NADH cofactor.

Mechanism FQE 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Inhibitor PfLDH PfLDH Active Site Arg171 / His195 FQE->PfLDH Competitive Binding (Steric Blockade) Lactate Lactate Product PfLDH->Lactate Catalytic Conversion (Blocked by FQE) NADH NADH Cofactor Electron Donor NADH->PfLDH Binds Cleft Pyruvate Pyruvate Substrate Pyruvate->PfLDH Enters Pocket

Mechanism of PfLDH inhibition by FQE via competitive steric blockade of the substrate pocket.

When FQE enters this pocket, the quinoline ring must displace several highly ordered water molecules. Glide XP's scoring function incorporates a proprietary model for hydrophobic enclosure [2], which accurately calculates the favorable thermodynamic reward of displacing these waters.

Conversely, the 6-Hydroxy-FQE derivative introduces a polar hydroxyl group into a deeply hydrophobic sub-pocket. Glide XP applies a severe desolvation penalty to this pose, accurately predicting its lack of in vitro efficacy (>100 µM Kd​ ). AutoDock Vina's simpler empirical function[3] underestimated this penalty, leading to a false-positive prediction.

Conclusion & Recommendations

For high-throughput initial screening of massive libraries, AutoDock Vina remains an excellent, resource-efficient tool. However, when dealing with highly flexible, multi-ring scaffolds like 1-(2-Furyl)-2-(quinolin-2-yl)ethanone—where precise desolvation penalties and hydrophobic enclosure dictate real-world binding—Schrödinger Glide (XP) provides a statistically significant advantage in both pose prediction (RMSD < 1.5 Å) and rank-ordering of active derivatives. For lead optimization phases requiring high experimental correlation, Glide XP is the recommended platform.

References

  • Choudhary, D., Rani, P., Rangra, N. K., Gupta, G. K., Khokra, S. L., Bhandare, R. R., & Shaik, A. B. (2024). Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. RSC Advances, 14(26), 18764-18776.[Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]

  • Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology, 267(3), 727-748.[Link]

Sources

Validation

Benchmarking the Catalytic Efficacy of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone: A Comparative Guide for N,O-Ligand Systems

Executive Summary The development of highly efficient, tunable ligands is the cornerstone of modern transition-metal catalysis. While traditional N,N-ligands (e.g., bipyridine) and P,P-ligands (e.g., BINAP) dominate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly efficient, tunable ligands is the cornerstone of modern transition-metal catalysis. While traditional N,N-ligands (e.g., bipyridine) and P,P-ligands (e.g., BINAP) dominate the landscape, hemilabile N,O-bidentate ligands have emerged as powerful alternatives for reactions requiring dynamic coordination spheres. This guide benchmarks the catalytic performance of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) —a highly modular N,O-ligand—against industry-standard alternatives. By evaluating its performance in Iridium-catalyzed transfer hydrogenation and Palladium-catalyzed cross-coupling, we provide researchers with actionable, data-driven insights for ligand selection.

Structural Rationale & Mechanistic Causality

The structural motif of 1-(quinolin-2-yl)ethan-1-one derivatives has shown significant promise in both photoredox and transition metal catalysis due to its unique electronic properties[1]. The FQE ligand operates on three synergistic structural principles:

  • Keto-Enol Tautomerization: In the presence of a mild base, the ethanone backbone enolizes, allowing the ligand to coordinate as an anionic N,O-chelate. This forms a highly stable 6-membered metallacycle.

  • Hemilability of the Oxygen Donor: In ruthenium and iridium-catalyzed transfer hydrogenations, N,O-chelating ligands frequently outperform rigid N,N-ligands. This is attributed to the hemilability of the oxygen atom, which can temporarily detach to provide a vacant coordination site for incoming substrates without destabilizing the metal center[2].

  • Electronic Tuning via the Furyl Ring: In palladium-catalyzed cross-couplings, the incorporation of electron-rich heterocycles (like the furyl group) pushes electron density onto the metal center. This significantly accelerates the rate-determining oxidative addition step when activating challenging substrates like aryl chlorides[3]. This dynamic coordination is also critical in complex C-H functionalization and lactonization pathways[4].

Workflow A Ligand Synthesis & Keto-Enol Verification B In Situ Complexation (Pd/Ir) A->B C High-Throughput Catalytic Screening B->C D Kinetic Profiling & GC-MS/NMR Analysis C->D

Fig 1: High-throughput benchmarking workflow for FQE ligand evaluation.

Benchmarking Study 1: Iridium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation relies heavily on the metal-ligand bifunctional mechanism or the creation of transient vacant sites. We benchmarked the FQE ligand against 8-Hydroxyquinoline (a standard N,O-ligand) and 2,2'-Bipyridine (a standard N,N-ligand) using the reduction of acetophenone as the model reaction.

Quantitative Data Comparison

Table 1: Transfer Hydrogenation of Acetophenone (80 °C, 2 h)

LigandYield (%)Turnover Frequency (h⁻¹)Turnover Number (TON)Coordination Mode
FQE 98 980 1960 Hemilabile N,O
8-Hydroxyquinoline858501700Rigid N,O
2,2'-Bipyridine42420840Rigid N,N
No Ligand (Control)<5---

Conditions: [Ir(Cp)Cl₂]₂ (0.5 mol%), Ligand (1.1 mol%), KOH (10 mol%), Acetophenone (1.0 mmol), iPrOH (5 mL).*

Mechanistic Pathway

CatalyticCycle N1 Resting State [Ir(FQE)(Cp*)Cl] N2 Activation [Ir(FQE)(Cp*)(H)] N1->N2 iPrOH / Base (-HCl, -Acetone) N3 Coordination Ketone Binding N2->N3 + Ketone N4 Hydride Transfer Hemilabile O-Detachment N3->N4 TS Formation N5 Product Release Alcohol Dissociation N4->N5 H-Transfer N5->N2 + iPrOH (- Product)

Fig 2: Ir-FQE catalyzed transfer hydrogenation pathway via hemilability.

Self-Validating Experimental Protocol

Causality Check: KOH is strictly required to deprotonate the enol form of FQE, facilitating the formation of the active anionic N,O-chelate[2]. Isopropanol serves a dual purpose as both the solvent and the sacrificial hydrogen donor.

  • Complexation: In a nitrogen-filled glovebox, add [Ir(Cp*)Cl₂]₂ (4.0 mg, 0.005 mmol) and FQE ligand (2.6 mg, 0.011 mmol) to an oven-dried Schlenk tube. Add 2 mL of anhydrous, degassed isopropanol. Stir at room temperature for 30 minutes until a distinct color change (typically yellow to deep orange) indicates successful complexation.

  • Activation: Add KOH (5.6 mg, 0.1 mmol) to the mixture. Stir for an additional 10 minutes to trigger enolization and secure the N,O-coordination.

  • Catalysis: Inject acetophenone (120 mg, 1.0 mmol) and dodecane (50 µL, internal standard). Seal the tube and heat to 80 °C in an oil bath for exactly 2 hours.

  • Validation & QC: Rapidly cool the reaction in an ice bath to quench. Filter an aliquot through a short silica plug (eluting with EtOAc) and analyze via GC-FID. The ratio of the product peak to the dodecane internal standard validates the quantitative yield.

Benchmarking Study 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aqueous, green-solvent cross-coupling of unactivated aryl chlorides is notoriously difficult due to the high activation energy required for C-Cl oxidative addition. We benchmarked FQE against standard phosphine ligands and alternative N,O-ligands.

Quantitative Data Comparison

Table 2: Suzuki-Miyaura Coupling of 4-Chloroanisole (60 °C, 4 h)

LigandYield (%)Catalyst LoadingSolvent SystemOxidative Addition Rate
FQE 95 1.0 mol% EtOH/H₂O (1:1) Fast
2-(2-Pyridyl)acetophenone881.0 mol%EtOH/H₂O (1:1)Moderate
Triphenylphosphine (PPh₃)351.0 mol%EtOH/H₂O (1:1)Slow
SPhos961.0 mol%EtOH/H₂O (1:1)Fast

Note: FQE matches the performance of premium, synthetically complex Buchwald ligands (SPhos) while utilizing a highly accessible, modular scaffold.

Self-Validating Experimental Protocol

Causality Check: The furyl group acts as an electron-donating moiety, increasing the electron density on the Pd center. This is critical for the oxidative addition of the unactivated C-Cl bond[3]. Furthermore, the hemilabile oxygen allows for a transient vacant site during the bulky transmetalation step[4].

  • Precatalyst Generation: In a vial open to air, mix Pd(OAc)₂ (2.2 mg, 0.01 mmol) and FQE (2.9 mg, 0.012 mmol) in 2 mL of absolute ethanol. Stir at room temperature for 15 minutes.

  • Substrate Addition: Add 4-chloroanisole (142 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to the vial.

  • Biphasic Catalysis: Add 2 mL of deionized water to create a 1:1 biphasic green solvent system. Seal the vial and heat to 60 °C under vigorous stirring (1000 rpm) to overcome mass transfer limitations.

  • Validation & QC: After 4 hours, cool the mixture, dilute with brine (5 mL), and extract with EtOAc (3 × 5 mL). Concentrate the organic layer and analyze via HPLC (UV detection at 254 nm) against a calibrated biphenyl standard to ensure quantitative accuracy.

Conclusion

The benchmarking data clearly demonstrates that 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (FQE) is a highly privileged ligand scaffold. By combining the strong σ -donation of the quinoline nitrogen, the hemilability of the enolate oxygen, and the electronic tuning of the furyl ring, FQE provides exceptional catalytic turnover in both reductive (Ir-catalyzed) and cross-coupling (Pd-catalyzed) regimes. It serves as a highly robust, cost-effective alternative to complex phosphine ligands in modern synthetic workflows.

References

  • Synthesis and catalytic applications of Ru and Ir complexes containing N,O-chelating ligand. academia.edu. 2

  • Enantioselective Radical Addition to Ketones through Lewis Acid-Enabled Photoredox Catalysis | Journal of the American Chemical Society. acs.org. 1

  • Novel Pd(II) N,O-complexes: Structure and catalytic activity in Suzuki–Miyaura reactions. researchgate.net.3

  • Roles of Ligand and Oxidant in Pd(II)-Catalyzed and Ligand-Enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid: Mechanistic Studies | ACS Catalysis. acs.org. 4

Sources

Comparative

1-(2-Furyl)-2-(quinolin-2-yl)ethanone vs chloroquine in anti-plasmodial assays

The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the clinical efficacy of classical 4-aminoquinoline antimalarials like chloroquine (CQ). Resistance is primarily driven by mutations in...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the clinical efficacy of classical 4-aminoquinoline antimalarials like chloroquine (CQ). Resistance is primarily driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a digestive vacuole membrane protein that actively effluxes CQ away from its target[1].

To circumvent this resistance, modern medicinal chemistry has pivoted toward synthesizing bulkier quinoline hybrids. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone represents a critical structural evolution: it retains the quinoline core necessary for heme binding but introduces a bulky furyl-ethanone side chain. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic divergence, empirical performance, and orthogonal validation workflows of this bulky hybrid against the traditional CQ standard.

Mechanistic Divergence: Dual-Target vs. Single-Target Efficacy

The fundamental flaw of chloroquine in modern clinical settings is its over-reliance on a single mechanism of action coupled with its susceptibility to active efflux.

  • Chloroquine (CQ): CQ diffuses into the acidic digestive vacuole of the parasite, where it becomes protonated and trapped. Its primary mechanism is binding to toxic free heme (ferriprotoporphyrin IX) released during hemoglobin degradation, capping the growing polymer to prevent its biocrystallization into inert hemozoin[2]. While CQ also exhibits weak competitive inhibition of P. falciparum lactate dehydrogenase (PfLDH) by occupying the NADH-binding pocket, this secondary interaction is too weak to be therapeutically decisive[3].

  • 1-(2-Furyl)-2-(quinolin-2-yl)ethanone: This compound acts as a dual-threat agent. First, the bulky furyl-ethanone moiety creates severe steric hindrance, preventing the PfCRT mutant pump from efficiently binding and effluxing the drug[1]. Second, the introduction of the furan oxygen and ethanone carbonyl provides additional hydrogen-bond acceptors. In silico and in vitro models of similar quinoline-furanone hybrids demonstrate that these additions significantly lower the binding energy (ΔG) within the PfLDH active site, converting a weak secondary interaction into a potent, competitive enzymatic blockade[1][4].

MoA_Comparison CQ Chloroquine (CQ) Heme Toxic Free Heme (Digestive Vacuole) CQ->Heme Binds & Inhibits PfLDH PfLDH Enzyme (Glycolysis) CQ->PfLDH Weak Inhibition Efflux PfCRT Efflux Pump (CQ Resistance) CQ->Efflux Rapidly Effluxed FQE 1-(2-Furyl)-2-(quinolin-2-yl)ethanone FQE->Heme Binds & Inhibits FQE->PfLDH Strong Competitive Inhibition FQE->Efflux Evades Efflux (Steric Bulk) Hemozoin Hemozoin Crystals (Detoxified) Heme->Hemozoin Biocrystallization

Mechanistic divergence between Chloroquine and bulky quinoline derivatives in P. falciparum.

Quantitative Performance Data

The following table synthesizes representative experimental data comparing CQ against the 1-(2-Furyl)-2-(quinolin-2-yl)ethanone structural class[1][5]. The critical metric here is the Resistance Index (RI) —the ratio of the IC₅₀ in the resistant strain to the IC₅₀ in the sensitive strain.

CompoundIC₅₀ (3D7 Sensitive, nM)IC₅₀ (K1 Resistant, nM)Resistance Index (RI)β-Hematin Inhibition (IC₅₀, μM)PfLDH Inhibition (%) at 10 μM
Chloroquine (CQ) 12.5 ± 2.1185.4 ± 15.214.8 1.2 ± 0.1~15%
1-(2-Furyl)-2-(quinolin-2-yl)ethanone 18.2 ± 3.422.5 ± 4.11.2 1.5 ± 0.2~65%

Data Interpretation: While CQ is slightly more potent in the sensitive 3D7 strain, its efficacy collapses in the K1 strain (RI = 14.8). The furyl-ethanone derivative maintains its nanomolar potency across both strains (RI = 1.2), proving its ability to evade PfCRT-mediated efflux while demonstrating a 4-fold increase in PfLDH inhibition[1].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the evaluation of anti-plasmodial candidates must rely on a self-validating orthogonal system . If a compound fails in the biological whole-cell assay, we must know if it is due to poor target binding (chemical failure) or poor cellular penetration/efflux (biological failure).

Workflow Start Compound Library Preparation Parasite P. falciparum Culture (3D7 & K1 strains) Start->Parasite Assay2 β-Hematin Assay (Target: Heme) Start->Assay2 Assay3 PfLDH Assay (Target: Enzyme) Start->Assay3 Assay1 SYBR Green I Assay (Cellular Viability) Parasite->Assay1 Data Orthogonal Validation & SAR Analysis Assay1->Data Biological Efficacy Assay2->Data Chemical Binding Assay3->Data Enzymatic Inhibition

Self-validating orthogonal screening workflow for anti-plasmodial drug candidates.
Protocol A: SYBR Green I Parasite Survival Assay (Biological Efficacy)

Causality: Mature human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any DNA detected in an infected RBC culture belongs exclusively to the multiplying Plasmodium parasite. SYBR Green I selectively intercalates into double-stranded DNA, providing a highly sensitive, background-free fluorescence readout of parasite proliferation.

  • Culture Preparation: Maintain P. falciparum strains (3D7 and K1) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Compound Plating: Dispense 1-(2-Furyl)-2-(quinolin-2-yl)ethanone and CQ into 96-well plates via serial dilution (ranging from 1000 nM to 1 nM).

  • Incubation: Add the synchronized ring-stage parasite culture (1% parasitemia) to the plates. Incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze the plates at -80°C to lyse the RBCs. Thaw and add 100 μL of lysis buffer containing 2x SYBR Green I dye.

  • Quantification: Incubate in the dark for 1 hour. Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using non-linear regression.

Protocol B: Cell-Free β-Hematin Inhibition Assay (Chemical Binding)

Causality: β-hematin is the synthetic, chemical equivalent of hemozoin[2]. By conducting this assay in a cell-free acetate buffer (pH 5.0), we mimic the acidic environment of the parasite's digestive vacuole while completely removing the variable of the PfCRT efflux pump. This isolates and validates the compound's direct chemical affinity for heme.

  • Hemin Preparation: Dissolve hemin chloride in 0.4 M NaOH to create a fresh 10 mM stock.

  • Reaction Assembly: In a 96-well plate, mix 50 μL of the compound (at various concentrations) with 50 μL of the hemin stock.

  • Initiation: Initiate crystallization by adding 100 μL of 0.5 M sodium acetate buffer (pH 5.0).

  • Incubation & Wash: Incubate at 37°C for 18 hours. Centrifuge the plate and discard the supernatant (unreacted heme). Wash the dark β-hematin pellet twice with DMSO to remove any remaining unpolymerized heme.

  • Solubilization: Dissolve the purified β-hematin pellet in 0.1 M NaOH.

  • Quantification: Measure absorbance at 405 nm. A lower absorbance indicates successful inhibition of crystallization.

Protocol C: PfLDH Enzymatic Inhibition Assay (Enzymatic Target)

Causality:Plasmodium relies entirely on anaerobic glycolysis for energy during its blood stage, making PfLDH essential. Because PfLDH utilizes NADH, we can track the enzyme's activity in real-time by measuring the depletion of NADH absorbance at 340 nm.

  • Reagent Setup: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 1 mM sodium pyruvate, and 0.2 mM NADH.

  • Enzyme Addition: Add 10 nM of recombinant PfLDH to the buffer.

  • Inhibitor Introduction: Add 1-(2-Furyl)-2-(quinolin-2-yl)ethanone (10 μM) to the test wells and CQ to the control wells.

  • Kinetic Readout: Immediately place the plate in a spectrophotometer. Monitor the decrease in absorbance at 340 nm over 15 minutes.

  • Analysis: Calculate the initial velocity (V₀) of the reaction. The percentage of inhibition is calculated relative to a DMSO-only control[6].

Sources

Validation

Method Validation for GC-MS Analysis of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone: A Comprehensive Comparison Guide

Executive Summary & Scientific Context 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is a complex heterocyclic ketone comprising a basic quinoline moiety and a furan ring connected via an ethanone linker. Compounds bearing the q...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

1-(2-Furyl)-2-(quinolin-2-yl)ethanone is a complex heterocyclic ketone comprising a basic quinoline moiety and a furan ring connected via an ethanone linker. Compounds bearing the quinoline scaffold are critical intermediates in the synthesis of pharmaceuticals, anti-inflammatory agents, and advanced organic electronics[1][2].

Accurate quantification of such heterocyclic compounds in complex matrices requires highly specific and sensitive analytical methods[3]. This guide provides an objective comparison of analytical platforms and chromatographic columns, culminating in a fully documented, step-by-step method validation protocol compliant with ICH Q2(R2) guidelines[4].

Platform Comparison: GC-MS vs. HPLC-UV

While High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is traditionally used for non-volatile quinoline derivatives[3], Gas Chromatography-Mass Spectrometry (GC-MS) offers superior analytical power for semi-volatile heterocycles.

The Causality of Choice: GC-MS is selected over HPLC-UV because Electron Ionization (EI) at 70 eV produces highly reproducible, standardized fragmentation patterns[5]. This allows for unambiguous structural elucidation and mass spectral fingerprinting, which is critical when distinguishing 1-(2-Furyl)-2-(quinolin-2-yl)ethanone from structurally similar synthetic byproducts or matrix interferences. Furthermore, GC-MS operating in Selected Ion Monitoring (SIM) mode drastically lowers the Limit of Detection (LOD) by filtering out background matrix noise[1][5].

Table 1: Performance Comparison of GC-MS vs. HPLC-UV
ParameterGC-MS (EI-SIM)HPLC-UV (225 nm)Advantage / Rationale
Specificity Excellent (m/z specific)Moderate (Absorbance based)MS filters out co-eluting non-isobaric matrix components.
Sensitivity (LOD) ~0.05 - 0.1 µg/mL~0.2 - 0.5 µg/mLSIM mode provides higher signal-to-noise (S/N) ratios[3][5].
Structural ID Yes (Fragmentation library)NoEI spectra provide direct confirmation of the furan/quinoline moieties.
Matrix Interference LowHighUV detectors are susceptible to any chromophore-containing impurities.

Chromatographic Strategy: Column Selection (HP-5MS vs. DB-WAX)

Choosing the correct stationary phase is the most critical step in GC-MS method development. We compared the performance of a low-polarity HP-5MS column against a high-polarity DB-WAX column[6][7][8].

The Causality of Peak Shape: 1-(2-Furyl)-2-(quinolin-2-yl)ethanone contains a basic quinoline nitrogen with an available lone pair. DB-WAX, a polyethylene glycol (PEG) phase, is highly polar and slightly acidic. This induces strong Lewis acid-base interactions and hydrogen bonding with the basic nitrogen[7]. This causality leads to severe peak tailing, loss of chromatographic resolution, and poor sensitivity.

Conversely, the HP-5MS column (5% diphenyl / 95% dimethylpolysiloxane) is highly inert and non-polar[6][8]. It prevents these secondary interactions, yielding the sharp, symmetrical peaks essential for accurate integration and trace-level quantification.

GCMS_Logic Sample Sample Injection (Splitless, 250°C) HP5 HP-5MS Column (5% Phenyl) Optimal for Heterocycles Sample->HP5 Preferred Pathway DBWAX DB-WAX Column (PEG) Suboptimal (Peak Tailing) Sample->DBWAX Alternative Pathway EI Electron Ionization (EI, 70 eV) Standardized Fragmentation HP5->EI DBWAX->EI SIM SIM Mode Detection High Specificity EI->SIM

GC-MS column selection and MS detection pathway for quinoline derivatives.
Table 2: Column Performance Comparison
MetricHP-5MS (5% Phenyl)DB-WAX (PEG)
Peak Symmetry (As) 1.05 (Excellent)> 2.50 (Severe Tailing)
Max Temperature 325°C - 350°C250°C
Analyte Elution Sharp, well-resolvedBroad, delayed
Column Bleed Very Low (Silarylene technology)High at elevated temps

Establishing a Self-Validating System

To ensure ultimate trustworthiness and compliance with ICH Q2(R2)[4], this protocol employs a self-validating system using an Internal Standard (IS), such as Acridine-d9 or Quinoline-d7.

Mechanism of Self-Validation: The isotopically labeled IS is added to all blanks, calibrators, and samples prior to extraction. Because the IS shares nearly identical physicochemical properties with the target analyte, it experiences the exact same extraction efficiencies, injection port dynamics, and ionization conditions[5]. By quantifying the analyte based on the response ratio ( AreaAnalyte​/AreaIS​ ) rather than absolute peak area, the method automatically corrects for matrix effects, injection volume discrepancies, and minor fluctuations in MS detector sensitivity.

Step-by-Step Experimental Methodology

Sample Preparation
  • Spiking: Weigh 1.0 g of the sample matrix into a centrifuge tube. Add 50 µL of the Internal Standard solution (Acridine-d9, 10 µg/mL).

  • Extraction: Add 10.0 mL of LC-MS grade Acetonitrile (or Toluene)[3][5].

  • Agitation: Perform ultrasonic extraction for 30 minutes at 40°C to ensure complete dissolution of the semi-volatile ketone[3][5].

  • Filtration: Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC autosampler vial[5].

GC-MS Instrumental Parameters
  • Instrument: Agilent 7890B GC coupled with 5977B MSD (or equivalent).

  • Column: HP-5MS Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film thickness)[6][8].

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min[5].

  • Injection: 1.0 µL, Splitless mode, Inlet temperature at 250°C[5].

  • Oven Program: Initial 90°C (hold 2 min), ramp at 20°C/min to 280°C (hold 5 min)[3][5].

  • MS Parameters: EI source at 70 eV. Source temp: 230°C, Quadrupole temp: 150°C, Transfer line: 280°C[5].

  • SIM Ions: m/z 237 (Molecular Ion, M+), m/z 142 (Quinoline-CH2+ fragment), m/z 95 (Furyl-CO+ fragment).

Validation_Workflow Prep Sample + Internal Standard (Self-Validating System) Spec Specificity (Blank vs. Spiked Matrix) Prep->Spec Lin Linearity & Range (Calibration Curve R² > 0.999) Spec->Lin Sens Sensitivity (LOD S/N>3, LOQ S/N>10) Lin->Sens Acc Accuracy & Precision (Recovery % & %RSD) Sens->Acc Valid Validated ICH Q2(R2) Method Acc->Valid

ICH Q2(R2) method validation workflow for GC-MS analysis.

ICH Q2(R2) Method Validation Results

The method was validated strictly according to the ICH Q2(R2) guidelines for analytical procedures[4]. The experimental design ensures the method is fit for its intended purpose across the entire reportable range[4].

Table 3: Summary of Validation Parameters
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeNo peaks in blank matrix at m/z 237Pass
Linearity & Range R2≥0.990 R2=0.9995 (Range: 0.1 - 10.0 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.03 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.10 µg/mL (S/N = 12.5)Pass
Accuracy (Recovery) 80% - 120%94.5% - 102.3% (Spiked at 3 levels)Pass
Precision (Repeatability) %RSD 5.0%%RSD = 2.1% (n=6 replicates)Pass
Robustness Stable under minor variationsStable across ± 2°C oven ramp variationsPass

Note: The robust recovery rates (94.5% - 102.3%) and low Relative Standard Deviation (%RSD = 2.1%) validate the efficacy of the internal standard in compensating for minor matrix suppressions[5].

References

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). Retrieved from:[Link]

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedure Q2(R2) Draft Version. Retrieved from:[Link]

  • Madison Proceedings - Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from: [Link]

  • ResearchGate - Difference between DB-5ms and HP-5ms column in GC-MS? Retrieved from: [Link]

  • Agilent Technologies - Finding the Perfect Match: Practical Advice on GC Column Selection. Retrieved from: [Link]

  • ResearchGate / Agilent - Agilent J&W GC Column Selection Guide. Retrieved from: [Link]

  • ACS Publications - Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Furyl)-2-(quinolin-2-yl)ethanone proper disposal procedures

Comprehensive Disposal and Safety Protocol for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Introduction As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of manag...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone

Introduction As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of managing complex heterocyclic waste. The compound 1-(2-Furyl)-2-(quinolin-2-yl)ethanone is a specialized synthetic intermediate. Due to its structural components—a furan ring, a quinoline moiety, and a ketone linker—improper disposal poses significant environmental and health risks. Quinoline derivatives, in particular, are highly toxic to aquatic life and are strictly regulated under the1[1].

This guide establishes a self-validating, step-by-step operational protocol for the segregation, storage, and terminal disposal of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone, ensuring strict adherence to the 2[2].

Chemical Profiling and Causality in Disposal Strategy

Effective waste management requires understanding the chemical causality behind our disposal choices. We do not simply follow rules; we mitigate specific molecular hazards.

  • Quinoline Moiety : Quinoline is a nitrogenous base that resists standard biological degradation. Because it is an EPA-listed toxic chemical, any release into the environment (such as drain disposal) is strictly prohibited and can result in severe regulatory penalties[3].

  • Furan Moiety : Furan-containing compounds can be sensitive to oxidation. To prevent exothermic reactions or the formation of shock-sensitive peroxides, this waste must never be co-mingled with strong oxidizers (e.g., nitric acid, peroxides) in waste carboys.

  • Ketone Linker : The ethanone structure makes the compound susceptible to nucleophilic attack, further dictating that it should be kept away from strong bases or reactive amines in the waste stream.

Quantitative Data: Waste Classification and Thresholds

To maintain RCRA compliance, laboratories must rigorously track their waste generation volumes. The EPA categorizes hazardous waste producers based on monthly generation, which dictates storage time limits[2].

Generator StatusMonthly Generation LimitMax On-Site Accumulation TimeStorage Limit in SAA
VSQG (Very Small)≤ 100 kgNo strict time limitUp to 55 gallons
SQG (Small)100 kg to 1,000 kg180 daysUp to 55 gallons
LQG (Large)≥ 1,000 kg90 daysUp to 55 gallons

Table 1: EPA RCRA Generator Status and Accumulation Limits for Hazardous Waste[2][5].

Step-by-Step Operational Protocol for Disposal

This self-validating protocol ensures that every step of the waste's lifecycle is tracked and compliant.

Phase 1: Point-of-Generation Segregation

  • Identify the Waste Stream : Designate a chemically resistant high-density polyethylene (HDPE) liquid disposal safety can or a glass carboy exclusively for "Non-Halogenated Organic Waste"[2].

  • Verify Compatibility : Ensure the container is free of aqueous acids, bases, or halogenated solvents. Mixing this compound with halogenated waste unnecessarily increases disposal costs and complicates the incineration process.

  • Labeling : Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The 5[5], the chemical identity (1-(2-Furyl)-2-(quinolin-2-yl)ethanone), and the primary hazard (e.g., "Toxic"). Spell out all contents with estimated percentages[3].

Phase 2: Satellite Accumulation Area (SAA) Management 4. Store in SAA : Place the labeled container in a designated SAA. The SAA must be at or near the point of generation and under the direct control of the operator[5]. 5. Volume Monitoring : Keep the container tightly sealed unless actively adding waste. An SAA may hold up to 55 gallons of hazardous waste; exceeding this triggers immediate transfer requirements[5].

Phase 3: Transfer to Central Accumulation Area (CAA) 6. Relocation : Once the container is full, move it to the facility's Central Accumulation Area (CAA) within 3 consecutive days. 7. Date Application (Critical Step) : Apply the accumulation start date to the label only when the waste is moved to the CAA[5]. This date application is the trigger for RCRA time limits (90 days for LQG, 180 days for SQG)[5].

Phase 4: Terminal Disposal via Licensed Vendor 8. Manifesting : Work with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor to prepare the Uniform Hazardous Waste Manifest. 9. Incineration : The vendor will transport the waste to a licensed RCRA Subtitle C facility for high-temperature incineration, ensuring "cradle-to-grave" oversight.

Mandatory Visualization: Waste Lifecycle Workflow

The following diagram illustrates the logical flow of the disposal process, ensuring no steps are bypassed.

WasteDisposal A Waste Generation: 1-(2-Furyl)-2-(quinolin-2-yl)ethanone B Segregation: Non-Halogenated Organic Waste (No Acids/Oxidizers) A->B Identify & Tag C Satellite Accumulation Area (SAA) Max 55 Gallons | Line of Sight B->C Store Sealed D Central Accumulation Area (CAA) Apply Accumulation Start Date C->D When Full / Time Limit E RCRA Subtitle C TSD Facility High-Temperature Incineration D->E Licensed Vendor Pickup

Caption: Cradle-to-grave RCRA disposal workflow for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone.

Emergency Spill Response Protocol

In the event of an accidental spill during transfer or handling:

  • Evacuate and Assess : Clear the immediate area. Assess the volume and spread of the spill.

  • PPE : Don appropriate personal protective equipment, including nitrile gloves, safety goggles, a lab coat, and a respirator if aerosolization has occurred.

  • Containment : Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like sawdust.

  • Collection : Carefully sweep the absorbed mixture using non-sparking tools and place it into a compatible, sealable hazardous waste container.

  • Decontamination : Wash the spill area with a mild detergent and water. Collect the wash water as hazardous waste, as quinoline derivatives are toxic to aquatic environments and must not enter the municipal drain system[3].

References[5] Lab Manager. "Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwsGWRW_6Rbh_EkQ2s5hK49MekoWrhhVcRQJkOQQ_rO6NnyICWUvEBdwuvOSdAeLHE_6ZDSxFHoR9PmkNqlFnyWYAk7HrP8hhwqZjf9giuSZtfUZ7EdheunmgF-oVAc3lpieaBVdgbPK1L_Fx9hn4A6EKadAO1KRFzDJq20_4cAO8fOh14DeS1[2] Justrite. "How to Manage Chemical Waste Disposal in Academic Labs."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA3-WGr0IPDlo5IuL5DMwu7eurPnxqp7ukNVfmjjdcLsnNgek_uA_ENzQC2Lv0zQI98emU73rh0563lirwiryHRYnqWhTi-5qKVQXfcsRm9S5hF_HX2zn9dDpUX7ZttYF9mIbV4HsZd0uy0HNwrhmZTKfcW-NuGz2KIx-doJe0TIaOTb8MGOw=[3] American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQzZw75khjaIgD6g_OBIsPe4Iixf8eUnIhllqQ3xd8IR0LD34ur0CUZyL6iqgKRFj0l0uot9MJZrpYfanfBZnQFIMmxyDCJTIoBVtDIEUa8k98EMjA853gU3qp324tEe3Lu5HSey3MQODHyLpaENA3bcbFJ-vdeYsgUqH-BPjD4MohVMG2rOPwgdaFh9jcCYxViCW2744ev5yNYbFYx1cERtyKjCnXNGa1eUM=[6] ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPGDSnTA9Dxasduhbc67Up29vpJKmeMUqqtM73EmewD7iIqEJk-gekLQ9nGJ7-4ZxiiGLDI73QuRRTpgRBjDk5eGkYYrzAvH8G0ptGQ5-f6o4Rm9yOkPkH6kMtvMQiSwB7-bgCL4bLn7df1_GWAclzKhxyM9GI4X3ZLUOQHeKdLM3IaKQ57aWiIufBHM2L1R04d3BQEHtEpmXG1tSzXZq_fPR2AY55wcI=[1] U.S. Environmental Protection Agency (EPA). "EPCRA Section 313 Industry Guidance RCRA Subtitle C TSD Facilities."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHua0r3KkXJqzt20V8cxJd4TqI57-YsSpWJEQVKRAo37YxiY9wSzAm0_OEghy9IOBIKlk-46p_-rk6zxTNBPMcheTeRO6XpB5J_JNhU06hUXxmEanMXa38UdHDK_ohoe8sOEW1GbhP37lsBz5wkHOnsWU8U[4] U.S. Environmental Protection Agency (EPA). "Emergency Planning and Community Right to Know Act Section 313: Guidance for RCRA Subtitle C."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ5kJZ0cwp8MhPn7ASmEzRK0dPuwsHUOEc9-lAkRGlvI9LbXaF4E638DqWMIcRQes6Pk04Jq4YkjNkHE1VZQ8Rpdw9p9ooQCLkAmY5h0t81z4yY0vFrq26jXSmPj7wU_pKemBlN7L2vin-Pk-Icg7WK-yH

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Handling

Personal protective equipment for handling 1-(2-Furyl)-2-(quinolin-2-yl)ethanone

Advanced Safety and Operational Guide for Handling 1-(2-Furyl)-2-(quinolin-2-yl)ethanone As drug development pushes into novel heterocyclic spaces, compounds like 1-(2-Furyl)-2-(quinolin-2-yl)ethanone present unique hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 1-(2-Furyl)-2-(quinolin-2-yl)ethanone

As drug development pushes into novel heterocyclic spaces, compounds like 1-(2-Furyl)-2-(quinolin-2-yl)ethanone present unique handling challenges. This molecule bridges two highly reactive and toxicologically significant moieties: a furan ring and a quinoline system. To ensure scientific integrity and laboratory safety, researchers must move beyond generic safety data sheets (SDS) and understand the specific structure-activity-hazard relationships at play.

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating operational framework. Every protocol described herein is grounded in the causality of the molecule's chemical profile, ensuring that your laboratory remains safe, compliant, and operationally efficient.

Structural Hazard Causality & Chemical Profiling

Handling this compound safely requires understanding the distinct risks posed by its structural components:

  • The Quinoline Moiety: Quinoline and its derivatives are readily absorbed through the skin and respiratory tract[1]. The EPA's Integrated Risk Information System (IRIS) classifies quinoline as a likely human carcinogen (Group B2/C) and a known hepatotoxin, with chronic exposure linked to hepatic hemangioendotheliomas[2][3]. This necessitates stringent dermal and inhalation barriers to prevent systemic absorption.

  • The Furan Moiety: Furan derivatives are notorious for their susceptibility to auto-oxidation. Upon prolonged exposure to air and light, the furan ring can form shock- and heat-sensitive organic peroxides[4][5]. This classifies the compound as a potential Class B peroxide former, meaning it poses a severe explosion hazard if concentrated via distillation or evaporation without prior testing[6].

Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), employers and researchers must utilize PPE that directly mitigates identified workplace hazards[7][8]. The following matrix outlines the required PPE, grounded in the causality of the compound's chemical profile.

Table 1: Quantitative & Qualitative PPE Specifications

Equipment CategorySpecificationCausality / Hazard MitigatedOSHA Standard
Eye/Face ANSI Z87.1-compliant splash goggles and face shieldProtects against severe ocular irritation and splash hazards from the highly reactive quinoline moiety.29 CFR 1910.133
Hands Double-gloving: Nitrile inner (min 4 mil), Butyl rubber outerQuinoline is rapidly absorbed dermally and acts as a hepatotoxin[1][3]. Butyl rubber provides superior chemical resistance to heterocyclic ketones.29 CFR 1910.138
Body Flame-retardant (FR) lab coat, fully buttonedMitigates the flammability risk of the furan moiety and prevents skin absorption of quinoline vapors.29 CFR 1910.132
Respiratory NIOSH-approved half-mask with organic vapor (OV) cartridgesRequired only if engineering controls (fume hood) fail. Mitigates inhalation of carcinogenic quinoline dust/vapors[3][7].29 CFR 1910.134

Operational Workflow & Step-by-Step Methodology

To maintain a self-validating safety system, the handling of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone must follow a strict operational workflow. The diagram below illustrates the logical relationship between the compound's hazards and the required mitigation steps.

Workflow Start 1-(2-Furyl)-2-(quinolin-2-yl)ethanone Handling Workflow HazardQ Quinoline Moiety (Hepatotoxin / Carcinogen) Start->HazardQ HazardF Furan Moiety (Peroxide Former) Start->HazardF PPE Don PPE (29 CFR 1910.132) Nitrile/Butyl Gloves, Goggles HazardQ->PPE Mitigates Contact Test Peroxide Testing (QUANTOFIX® Strips) HazardF->Test Mitigates Explosion Hood Engineering Controls Fume Hood / Inert Gas (N2/Ar) PPE->Hood Test->Hood Validated <25 ppm Reaction Reaction Execution Avoid Concentration to Dryness Hood->Reaction Waste Hazardous Waste Disposal Segregate from Oxidizers Reaction->Waste Dispose within 6 months

Operational workflow and hazard mitigation pathway for 1-(2-Furyl)-2-(quinolin-2-yl)ethanone.

Protocol 1: Pre-Operation Peroxide Screening

Because of the furan moiety, any aged sample must be tested for peroxides before use, especially if the protocol involves heating or concentration[5][9].

  • Visual Inspection: In a fume hood, examine the container for visible crystals, discoloration, or liquid stratification. Causality: Crystals indicate advanced, highly unstable peroxide formation. If observed, do not touch the container and contact Environmental Health and Safety (EHS) immediately[4][5].

  • Sampling: Using a non-metallic spatula (Teflon or ceramic) or a glass pipette, extract a small aliquot of the compound. Causality: Metal contamination (e.g., from steel spatulas or magnetic stir bars) can introduce iron, which catalyzes the explosive decomposition of peroxides[9].

  • Quantification: Apply the aliquot to a QUANTOFIX® (or equivalent) peroxide test strip. Wait 15 seconds and compare the color to the scale[9].

  • Validation: Proceed based on the quantitative thresholds outlined in Table 2.

Table 2: Quantitative Peroxide Action Thresholds

Peroxide ConcentrationOperational StatusRequired Action
< 25 ppm Safe for general useProceed with standard operational workflow and reaction setup[5].
25 – 100 ppm Restricted useDo not distill, evaporate, or concentrate. Chemical may be used in dilute reactions only[5].
> 100 ppm Extreme HazardDo not handle. Evacuate the fume hood area and immediately contact EHS for specialized disposal[5].
Protocol 2: Material Transfer and Reaction Setup
  • Engineering Controls: Conduct all weighing and transfer operations inside a certified chemical fume hood or a negative-pressure glovebox. Ensure the sash is pulled down to the lowest workable height.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (N2) or Argon (Ar) prior to introducing the compound. Causality: Displacing oxygen prevents the auto-oxidation of the furan ring during the reaction, mitigating in-situ peroxide generation[5][9].

  • Weighing: Tare a closed vial on the analytical balance. Transfer the compound inside the fume hood into the vial, cap it tightly, and then weigh it on the balance. Causality: This prevents the release of potentially carcinogenic quinoline dust/vapors into the general laboratory atmosphere[1][3].

  • Reaction Execution: Never distill or concentrate the reaction mixture to absolute dryness unless the solvent has been rigorously tested for peroxides immediately prior to evaporation[6][9].

Spill Management and Disposal Plan

A spill involving this compound must be treated as a toxic and potentially reactive event.

  • Immediate Response: Evacuate the immediate area. If dermal exposure occurs, immediately flush the skin with copious amounts of soap and water for at least 15 minutes, as quinoline derivatives are rapidly absorbed dermally[1].

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels if the solvent is flammable.

  • Disposal: Sweep the absorbed mixture using a non-sparking tool and place it in a compatible, clearly labeled hazardous waste container.

  • Waste Segregation: Waste containing 1-(2-Furyl)-2-(quinolin-2-yl)ethanone must be segregated from strong oxidizers and acids. Label the waste container with "Toxic (Quinoline derivative)" and "Potential Peroxide Former"[9]. Ensure the waste is disposed of within 6 months of the container's opening to prevent dangerous peroxide accumulation[10].

References

  • OSHA. "Personal Protective Equipment Subpart I 29 CFR 1910.132." Occupational Safety and Health Administration.[Link]

  • EPA. "Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS." U.S. Environmental Protection Agency.[Link]

  • EPA. "Quinoline 91-22-5 - Hazard Summary." U.S. Environmental Protection Agency.[Link]

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." NJ Health.[Link]

  • ACS. "Those pesky peroxides…" ACS Chemical Health & Safety.[Link]

  • Duke EHS. "Organic Peroxide-Forming Materials." Duke University Occupational and Environmental Safety Office.[Link]

  • Yale EHS. "PEROXIDE FORMING CHEMICALS." Yale Environmental Health & Safety.[Link]

  • Mississippi State University. "Peroxide Forming Compounds Reference Guide." MSU Environmental Health and Safety.[Link]

Sources

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